Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSRXFGWKCXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-1,2,4-Oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide functionalities, contributing to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its application in designing novel therapeutics, predicting its behavior in biological systems, and developing robust synthetic and formulation strategies. This guide provides a comprehensive overview of the key physicochemical parameters of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, details the authoritative experimental protocols for their determination, and discusses the implications of these properties for research and development.
Chemical Identity and Structure
Correctly identifying the molecule is the foundation of any scientific investigation. The structural arrangement of the oxadiazole isomer, along with the positions of the amino and carboxylate groups, dictates its chemical personality.
-
IUPAC Name: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
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CAS Number: 144167-51-1[2]
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Molecular Formula: C₅H₇N₃O₃[3]
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Molecular Weight: 157.13 g/mol [3]
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2D Structure:
(Image Source: PubChem CID 59324055)[4]
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical properties is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, a combination of predicted values and data from closely related isomers provides valuable insight.
Table 1: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | Data not available[5] | ~150 - 170 | Indicates purity, lattice energy, and aids in formulation development. |
| Boiling Point (°C) | Data not available | ~330 (at 760 mmHg) | Relevant for purification (distillation) and assessing thermal stability. |
| Water Solubility | Data not available | Low to moderate | Affects dissolution, bioavailability, and formulation (e.g., need for co-solvents). |
| logP (Octanol/Water) | Data not available | ~0.5 - 1.0 | Measures lipophilicity, influencing membrane permeability and protein binding.[1] |
| pKa (Acid/Base) | Data not available | Acidic: ~8-9 (Amine-NH₂) Basic: ~ -1 to 1 (Ring Nitrogens) | Determines the charge state at physiological pH, impacting solubility, receptor binding, and membrane transport. |
Note: Predicted values are aggregated from various computational models and should be confirmed experimentally. The melting point of the isomeric Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate is reported as 200-205 °C, highlighting the significant impact of substituent placement on physical properties.
Experimental Determination Protocols
The trustworthiness of physicochemical data hinges on the validity of the experimental methods used. The following sections detail standard, field-proven protocols for determining the core properties of a novel compound like ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Protocol: Capillary Melting Point Determination (Melt-Temp Apparatus)
-
Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry watch glass. Grind it into a fine powder.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (2-3 mm high) enters the tube. Tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus. Place a calibrated thermometer in the designated well.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Begin heating again, but at a slow, controlled rate of 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.
-
Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts completely. The melting point is reported as the range T1-T2.
Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, preventing an overestimation of the melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
The pKa value quantifies the strength of an acidic or basic functional group. For ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, the pKa of the 5-amino group is the most relevant for its behavior at physiological pH.
Protocol: Potentiometric Titration
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Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility throughout the titration.
-
Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a combination electrode to monitor the pH.
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Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated. This point corresponds to the inflection point on the first derivative plot.
Causality: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the protonated base ([BH⁺]) and the free base ([B]) are equal, causing the logarithmic term to become zero, and thus pH = pKa.
The partition coefficient (logP) is the primary measure of a compound's lipophilicity. The "shake-flask" method is the gold standard for its direct measurement.
Protocol: Shake-Flask Method
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Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
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Sample Addition: Dissolve an accurately weighed amount of the compound in the pre-saturated aqueous phase to create a stock solution of known concentration.
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Partitioning: Add a known volume of the stock solution to a separatory funnel along with a known volume of pre-saturated n-octanol.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.
-
Concentration Analysis: Carefully remove a sample from each phase. Determine the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the partition coefficient P = [organic] / [aqueous]. The final value is expressed as logP.
Causality: This experiment directly measures the equilibrium distribution of a solute between a lipid-like environment (n-octanol) and an aqueous environment. A logP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic).
Conclusion
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate possesses a chemical structure that suggests a profile of moderate lipophilicity, low basicity, and potential for hydrogen bonding, making it a valuable scaffold in drug design. While publicly available experimental data is scarce, this guide establishes the authoritative protocols necessary for its complete physicochemical characterization. The rigorous application of these standardized methods will yield the reliable data required to advance research and development efforts, enabling scientists to fully harness the therapeutic potential of this promising heterocyclic compound.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59324055, Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. Retrieved from [Link]
-
MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(15), 5890. Retrieved from [Link]
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- 2. 144167-51-1 Cas No. | Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | Matrix Scientific [matrixscientific.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | C5H7N3O3 | CID 59324055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (CAS: 144167-51-1)
A Keystone Building Block in Modern Medicinal Chemistry
Introduction
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, bearing the CAS number 144167-51-1, is a pivotal heterocyclic molecule that has garnered significant attention within the realms of pharmaceutical research and drug development. Its unique structural arrangement, featuring a 1,2,4-oxadiazole core substituted with both an amino and an ethyl carboxylate group, renders it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties to parent molecules[1]. This guide provides a comprehensive technical overview of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, encompassing its synthesis, chemical properties, reactivity, and its burgeoning applications in medicinal chemistry.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 144167-51-1 | [2][3] |
| Molecular Formula | C₅H₇N₃O₃ | [4] |
| Molecular Weight | 157.13 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | [6] |
Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
The primary synthetic route to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate involves a cyclocondensation reaction. This process begins with the synthesis of a key precursor, Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma.
Part 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Oxyma is synthesized from the reaction of ethyl cyanoacetate with nitrous acid, which is typically generated in situ from sodium nitrite and an acid[7].
-
Dissolution: Dissolve ethyl cyanoacetate in a suitable solvent such as aqueous ethanol.
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Acidification: Cool the solution in an ice bath and add a solution of sodium nitrite.
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Reaction: Slowly add an acid (e.g., acetic acid or hydrochloric acid) dropwise while maintaining the temperature below 5 °C.
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Stirring: Stir the reaction mixture at low temperature for a specified period to ensure complete reaction.
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Isolation: The resulting Oxyma can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Part 2: Cyclocondensation to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
The formation of the 1,2,4-oxadiazole ring is achieved through the reaction of Oxyma with cyanamide. This reaction proceeds via a cyclocondensation mechanism.
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Reactant Mixture: In a suitable reaction vessel, combine Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and cyanamide in an appropriate solvent, such as ethanol or isopropanol.
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Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate, to the mixture to facilitate the reaction.
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Heating: Heat the reaction mixture under reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture and neutralize it with a suitable acid. The product can then be extracted with an organic solvent.
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Purification: The crude product is purified by column chromatography or recrystallization to yield Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Chemical Reactivity
The reactivity of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is dictated by the interplay of its three key functional components: the 1,2,4-oxadiazole ring, the 5-amino group, and the 3-ethyl carboxylate group.
Reactions of the 5-Amino Group
The exocyclic amino group is a versatile handle for further functionalization, behaving as a typical aromatic amine.
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N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce diverse substituents and modulate the biological activity of the resulting molecules.
-
Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid, followed by subsequent reactions of the diazonium salt, such as Sandmeyer-type reactions, to introduce a variety of functional groups at the 5-position.
Reactions of the 3-Ethyl Carboxylate Group
The ester functionality provides another avenue for structural modification.
-
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid derivative can then be used in standard amide coupling reactions.
-
Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with the use of catalysts, can lead to the formation of amides. This allows for the introduction of a wide range of amine-containing fragments.
Reactions involving the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring itself, while generally stable, can undergo ring-opening reactions under certain conditions, such as with strong reducing agents or certain nucleophiles.
Applications in Medicinal Chemistry
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisosteric replacement for amide and ester groups, thereby improving pharmacokinetic properties such as metabolic stability[1].
As a Scaffold for Kinase Inhibitors
The structural features of this compound make it an attractive starting point for the design of kinase inhibitors. The amino and ester groups provide convenient points for the introduction of substituents that can interact with the ATP-binding site of various kinases.
In the Development of GPCR Modulators
G-protein coupled receptors (GPCRs) are a major class of drug targets. The 1,2,4-oxadiazole moiety has been incorporated into ligands for various GPCRs, and Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate serves as a versatile precursor for the synthesis of such modulators.
Use in Patented Pharmaceutical Compositions
The inclusion of CAS number 144167-51-1 in patents related to pharmaceutical compositions underscores its importance as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[8]. While the specific structures of the final APIs are often proprietary, the citation of this molecule points to its role in the construction of novel therapeutic agents.
Conclusion
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a molecule of significant interest to researchers and scientists in the field of drug development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for the construction of diverse chemical libraries and the optimization of lead compounds. The established role of the 1,2,4-oxadiazole core as a bioisostere further enhances its appeal in the design of novel therapeutics with improved drug-like properties. As research into new therapeutic targets continues, the demand for such versatile building blocks is likely to grow, solidifying the importance of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate in the landscape of modern medicinal chemistry.
References
-
[PubMed. Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[2][9]triazole-3-carboxylate.]([Link])
Sources
- 1. Bioactive Oxadiazoles 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. 144167-51-1|Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | C5H7N3O3 | CID 59324055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foreword: The Strategic Value of the 5-Amino-1,2,4-Oxadiazole Scaffold
An In-Depth Technical Guide to the Biological Activity of 5-Amino-1,2,4-Oxadiazole Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural stability and diverse biological activity is paramount. Among these, the 1,2,4-oxadiazole ring has emerged as a privileged five-membered heterocycle. Its significance is largely due to its function as a bioisosteric replacement for amide and ester functionalities.[1] This substitution is not merely a structural mimicry; it is a strategic design choice to enhance metabolic stability and improve pharmacokinetic profiles by replacing labile groups with a robust, aromatic system.
This guide focuses specifically on derivatives bearing an amino group at the C5 position. The 5-amino-1,2,4-oxadiazole core is a key pharmacophore that imparts a unique electronic and hydrogen-bonding signature, enabling these molecules to interact with a wide array of biological targets. Our exploration will delve into the causality behind their synthesis, the validation of their activities through established protocols, and their mechanistic underpinnings in several key therapeutic areas. We will move beyond a simple cataloging of activities to provide a field-proven perspective on why these derivatives represent a compelling avenue for drug discovery and development.
Chapter 1: Anticancer and Immunomodulatory Activity
The proliferation of cancer cells is often intertwined with the host's immune response. An effective therapeutic agent may not only induce cytotoxicity in tumor cells but also modulate the tumor microenvironment to favor an anti-tumor immune response. Certain 5-amino-1,2,4-oxadiazole derivatives have demonstrated this dual-action potential, marking them as particularly interesting candidates for oncology research.
Mechanism of Action: Dual-Pronged Attack
A compelling example is the derivative N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine , which has been evaluated against murine melanoma (B16-F10), one of the most aggressive forms of skin cancer.[2] This compound exhibits direct cytotoxicity against the melanoma cells, with studies identifying necrosis as the induced pathway of cell death.[2]
Beyond direct cell killing, this derivative demonstrates significant immunomodulatory effects. It can polarize Bone Marrow-Derived Macrophages (BMDMs) towards the M1 phenotype.[2] This is a critical mechanistic insight; the tumor microenvironment is often populated with M2-phenotype tumor-associated macrophages (TAMs) that promote tumor growth and suppress immune responses. By forcing a shift to the pro-inflammatory, anti-tumoral M1 phenotype, the compound helps to dismantle the tumor's protective shield and enhances the immune system's ability to recognize and attack cancer cells. This M1 polarization is confirmed by the increased production of key pro-inflammatory cytokines such as TNF-α and IL-12.[2]
The choice to investigate this dual mechanism stems from the understanding that overcoming cancer requires disrupting both the cancer cells themselves and the supportive ecosystem they inhabit.
Data Presentation: In Vitro Cytotoxicity
The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound is equally important; a high therapeutic index (ratio of toxicity in normal cells to tumor cells) is desirable.
| Compound | Cell Line | Activity | IC50 (µM) | Selectivity Index | Reference |
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | Cytotoxicity | 50.99 | 2.6 | [2] |
| BMDM (Normal Macrophage) | Cytotoxicity | 132.70 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a self-validating system for assessing cell viability based on the metabolic activity of the cells. Healthy, viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Test compound (5-amino-1,2,4-oxadiazole derivative)
-
Cancer cell line (e.g., B16-F10)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours.
-
Causality: This incubation period is critical to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: After the MTT incubation, remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the purple formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Chapter 2: Antimicrobial Activity
The 1,2,4-oxadiazole scaffold is a recurring motif in compounds with anti-infective properties. The addition of a 5-amino group can enhance this activity, leading to derivatives with a broad spectrum of action against bacteria, fungi, and protozoa.[3][4]
Spectrum of Activity
Derivatives such as trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-Δ²-1,2,4-oxadiazole have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, fungi, and several protozoa.[3] The presence of the nitro-furyl group, a well-known antimicrobial pharmacophore, hybridized with the 5-amino-1,2,4-oxadiazole core likely results in a synergistic effect.
Other synthetic strategies, such as reacting trichloromethyl-substituted 1,2,4-oxadiazoles with ammonia to yield 5-amino derivatives, have produced compounds with exceptionally low Minimum Inhibitory Concentrations (MICs).[4]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro potency of antimicrobial agents.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-substituted 5-amino-1,2,4-oxadiazole (Compound 43) | Staphylococcus aureus | 0.15 | [4] |
| Escherichia coli | 0.05 | [4] | |
| Salmonella schottmulleri | 0.05 | [4] | |
| Pseudomonas aeruginosa | 7.8 | [4] | |
| Candida albicans | 12.5 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for quantitatively assessing the in vitro activity of an antimicrobial agent. Its self-validating nature comes from the inclusion of positive (growth) and negative (sterility) controls, which ensure the test system is performing correctly.
Materials:
-
Test compound
-
Bacterial/fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in the appropriate broth medium directly in the 96-well plate (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.
-
Causality: Standardizing the inoculum density is critical. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.
-
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no compound).
-
Sterility Control: A well containing only broth (no inoculum, no compound).
-
Positive Control: A row of wells with a standard antibiotic to validate the susceptibility of the test organism.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (for most bacteria) or as required for the specific organism.
-
Reading the MIC: After incubation, examine the plates visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control must be turbid and the sterility control must be clear for the assay to be valid.
Chapter 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is ongoing. 5-Amino-1,2,4-oxadiazole derivatives have emerged as promising candidates, demonstrating significant anti-inflammatory effects in preclinical models.[5]
Mechanism of Action: Enzyme Inhibition
The anti-inflammatory properties of these derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade. Several compounds have been shown to be significant inhibitors of soybean lipoxygenase (LOX).[5] LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. By inhibiting LOX, these compounds can reduce the production of these pro-inflammatory molecules. The broader 1,2,4-oxadiazole class is also known to interact with cyclooxygenase (COX) enzymes, which are the primary targets of traditional NSAIDs, suggesting a multi-faceted mechanism of action.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible in vivo model for evaluating the efficacy of acute anti-inflammatory agents. The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Test compound (5-amino-1,2,4-oxadiazole derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in sterile saline
-
Pletismometer or digital caliper
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Compound Administration: Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a pletismometer. This is the zero-time reading.
-
Causality: Establishing a precise baseline is essential for accurately calculating the percentage of edema inhibition.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis:
-
Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.
-
Conclusion and Future Perspectives
The 5-amino-1,2,4-oxadiazole scaffold is a versatile and potent core for the development of new therapeutics. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory, underscore its value in drug discovery. The amino group at the C5 position provides a crucial point for hydrogen bonding and further derivatization, allowing for the fine-tuning of activity and selectivity against various biological targets.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While primary targets have been identified for some derivatives, a deeper understanding of the downstream signaling pathways is necessary.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the C3 position and on the C5 amino group will be crucial for optimizing potency and minimizing off-target effects.
-
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential to identify candidates with favorable drug-like properties for in vivo development.
The evidence presented in this guide strongly supports the continued investigation of 5-amino-1,2,4-oxadiazole derivatives as a rich source of lead compounds for the next generation of medicines.
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Foreword: The Unassuming Power of a Five-Membered Ring
An In-Depth Technical Guide to the 1,2,4-Oxadiazole Ring in Medicinal Chemistry
In the vast lexicon of heterocyclic chemistry, few scaffolds have demonstrated the quiet versatility and profound impact of the 1,2,4-oxadiazole ring.[1][2] To the uninitiated, it is a simple five-membered aromatic ring containing two carbons, two nitrogens, and one oxygen atom. To the seasoned medicinal chemist, however, it is a privileged structure—a molecular tool of immense strategic value. Its rise to prominence is not accidental but is rooted in a unique combination of physicochemical properties, metabolic stability, and synthetic accessibility that allows it to solve critical challenges in drug design.[3]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the 1,2,4-oxadiazole core. We will move beyond a simple catalog of its applications to explore the underlying principles that make it such a powerful moiety. We will dissect its role as a bioisostere, examine its influence on pharmacokinetic profiles, and provide practical, field-proven insights into its synthesis and application.
Section 1: Core Physicochemical and Pharmacokinetic Profile
The utility of any chemical scaffold in drug design begins with its fundamental properties. The 1,2,4-oxadiazole ring's electronic nature and structural rigidity are central to its function.
Electronic Properties and Stability
The 1,2,4-oxadiazole ring is an electron-withdrawing heterocycle.[4] This characteristic is a direct result of the electronegativity of its constituent oxygen and nitrogen atoms. This electronic nature influences the properties of the substituents attached at the C3 and C5 positions and allows the ring to participate in crucial non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[5][6]
A key advantage of the 1,2,4-oxadiazole ring is its high degree of chemical and thermal stability.[6] This stability extends to metabolic degradation. Unlike esters and amides, which it often replaces, the 1,2,4-oxadiazole core is highly resistant to hydrolysis by common metabolic enzymes like esterases and amidases.[7][8] This intrinsic stability is a primary driver for its incorporation into drug candidates, as it can significantly prolong a compound's half-life and improve its overall pharmacokinetic profile.
Physicochemical Properties for Drug Design
The 1,2,4-oxadiazole moiety imparts favorable physicochemical properties to a molecule, which are critical for its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
-
Lipophilicity and Solubility: The introduction of the 1,2,4-oxadiazole ring generally increases a molecule's polarity compared to a corresponding carbocyclic aromatic ring, which can help modulate lipophilicity (LogP/LogD) and improve aqueous solubility. However, its properties can differ significantly from its 1,3,4-oxadiazole isomer. Studies have shown that 1,3,4-oxadiazoles tend to have significantly lower lipophilicity than their 1,2,4-isomers, a factor that can be exploited in drug design to fine-tune properties.[9]
-
Hydrogen Bonding: The two nitrogen atoms in the ring act as hydrogen bond acceptors, a critical feature for molecular recognition at the active site of a biological target.[5][10] This ability to mimic the hydrogen-bonding pattern of esters and amides is fundamental to its role as a bioisostere.
-
Molecular Rigidity: As a planar aromatic ring, the 1,2,4-oxadiazole serves as a rigid linker or scaffold. This rigidity reduces the conformational flexibility of a molecule, which can lead to a more favorable entropy of binding to a target protein, resulting in higher potency.
A summary of key physicochemical parameters relevant to drug design is presented below.
| Property | 1,2,4-Oxadiazole Ring Contribution | Rationale & Impact on Drug Design |
| Metabolic Stability | High resistance to enzymatic hydrolysis.[8] | Increases in vivo half-life, improves oral bioavailability. A key reason to replace labile ester/amide groups. |
| Hydrogen Bond Capacity | Acts as a hydrogen bond acceptor.[6] | Mimics interactions of amides/esters, crucial for target binding and maintaining potency. |
| Dipole Moment | Possesses a significant dipole moment. | Influences solubility, membrane permeability, and interactions with polar residues in protein binding sites.[9] |
| Lipophilicity (LogP) | Generally more polar than phenyl rings. | Helps to optimize the lipophilicity of a lead compound, balancing potency with ADME properties.[11] |
| Molecular Geometry | Planar, rigid scaffold. | Reduces conformational entropy upon binding, potentially increasing potency. Fixes the orientation of substituents. |
Section 2: The 1,2,4-Oxadiazole as a Premier Bioisostere
Perhaps the most celebrated role of the 1,2,4-oxadiazole ring in medicinal chemistry is as a bioisostere , most notably for the amide and ester functionalities.[7][12] Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, is a cornerstone of lead optimization. The 1,2,4-oxadiazole is a classic example of a successful bioisosteric replacement.
Causality of Amide/Ester Bioisosterism
The decision to replace a metabolically labile amide or ester group with a 1,2,4-oxadiazole is driven by a clear set of strategic objectives:
-
Enhance Metabolic Stability: This is the primary driver. Amide and ester bonds are susceptible to hydrolysis by a wide range of enzymes. This rapid metabolism often leads to poor oral bioavailability and short duration of action. The 1,2,4-oxadiazole is exceptionally resistant to such degradation, thereby "protecting" the molecule and improving its pharmacokinetic profile.[13][8]
-
Maintain Biological Activity: A successful bioisostere must preserve the key interactions required for biological activity. The 1,2,4-oxadiazole effectively mimics the key features of the amide/ester group it replaces: it maintains a similar size, planarity, and, crucially, the ability of its nitrogen atoms to act as hydrogen bond acceptors, just like the carbonyl oxygen of the original group.[14]
-
Improve Physicochemical Properties: Beyond stability, the replacement can fine-tune properties like solubility, lipophilicity, and cell permeability, leading to an overall improved drug-like profile.[11]
The following diagram illustrates this critical bioisosteric relationship.
Caption: Bioisosteric replacement of an amide with a 1,2,4-oxadiazole.
Section 3: Therapeutic Landscape and Marketed Drugs
The strategic application of the 1,2,4-oxadiazole scaffold spans a remarkable breadth of therapeutic areas, a testament to its versatility and favorable drug-like properties.[1][12] Its presence in marketed drugs and late-stage clinical candidates validates its importance in modern drug discovery.
| Drug Name | Therapeutic Area | Mechanism of Action / Target |
| Ataluren | Duchenne Muscular Dystrophy | Promotes ribosomal readthrough of nonsense mutations.[1][5] |
| Ozanimod | Multiple Sclerosis, Ulcerative Colitis | Sphingosine-1-phosphate (S1P) receptor modulator.[5][15] |
| Naldemedine | Opioid-Induced Constipation | Peripherally-acting mu-opioid receptor antagonist.[5][15] |
| Amenamevir | Herpes Zoster (Shingles) | Helicase-primase inhibitor, blocks viral DNA replication.[5][15] |
| Azilsartan medoxomil | Hypertension | Angiotensin II receptor blocker (prodrug).[15] |
| Opicapone | Parkinson's Disease | Catechol-O-methyltransferase (COMT) inhibitor.[5][15] |
| Butalamine | Vasodilator | Vasodilator agent.[1][5] |
| Pleconaril | Antiviral (investigational) | Binds to a hydrophobic pocket in the picornavirus capsid.[1][5] |
Anticancer Applications
The 1,2,4-oxadiazole core is a prominent scaffold in the design of novel anticancer agents.[16][5] Its derivatives have been shown to target a variety of mechanisms crucial for cancer cell proliferation and survival.
-
Enzyme Inhibition: Many 1,2,4-oxadiazole derivatives function as potent enzyme inhibitors. For example, they have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in several cancers.[11] Others have shown activity against histone deacetylases (HDACs) and carbonic anhydrases.[16][5]
-
Apoptosis Induction: Certain 3,5-diaryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis, often through the activation of caspase-3, a key executioner in the apoptotic cascade.[1][17]
-
Tubulin Polymerization Inhibition: The scaffold has been incorporated into molecules designed to interfere with microtubule dynamics, a validated strategy for cancer chemotherapy.
A recent study highlighted novel 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids with potent activity against various cancer cell lines.[18]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nortopsentin Analogs (17a, 17b) | MCF-7 (Breast) | 0.65, 2.41 | [18] |
| Terthiophene Analogs (9a, 9b, 9c) | MCF-7 (Breast) | 0.48, 0.78, 0.19 | [18] |
| Terthiophene Analogs (9a, 9b, 9c) | HCT-116 (Colon) | 5.13, 1.54, 1.17 | [18] |
| Fused Oxadiazole Hybrids (33) | MCF-7 (Breast) | 0.34 | [16] |
Anti-Inflammatory and Analgesic Activity
1,2,4-oxadiazoles are established scaffolds for developing anti-inflammatory agents.[19][20] Their mechanism often involves the inhibition of key inflammatory pathways. One study identified a derivative, compound 17 , that exerts its anti-inflammatory effects by potently inhibiting the NF-κB signaling pathway, a central mediator of inflammation.[21] This compound was shown to block the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[21]
Central Nervous System (CNS) Disorders
The ability of the 1,2,4-oxadiazole ring to cross the blood-brain barrier, combined with its metabolic stability, makes it an attractive scaffold for CNS drug discovery.[22]
-
Neurodegenerative Diseases: Derivatives are being explored as multi-target agents for Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE).[23]
-
Psychiatric Disorders: The scaffold has been used to develop positive allosteric modulators (PAMs) of metabotropic glutamate receptors (e.g., mGlu4), which have shown antipsychotic-like properties in preclinical models.[22][24]
Anti-Infective Agents
The 1,2,4-oxadiazole nucleus is a key component in a variety of anti-infective agents, demonstrating broad-spectrum activity.[25]
-
Antibacterial: Novel oxadiazoles have been developed that show highly selective, bactericidal activity against Clostridioides difficile, an urgent public health threat, without disrupting the broader gut microbiome.[26][27] Other derivatives have shown promise against enteric pathogens and drug-resistant strains like MRSA.[27][28]
-
Antiviral: As seen with Amenamevir and the investigational drug Pleconaril, the scaffold is effective in antiviral drug design.[5]
-
Antiparasitic: The ring has been investigated for activity against parasites like Leishmania infantum, the causative agent of visceral leishmaniasis.[6][29]
Section 4: Synthetic Methodologies: A Practical Guide
The widespread use of the 1,2,4-oxadiazole ring is underpinned by the availability of reliable and versatile synthetic methods.[15] The most common and robust approach involves the cyclization of an O-acyl amidoxime intermediate, which is typically formed from an amidoxime and a carboxylic acid derivative.[1][3]
The general workflow for this synthesis is depicted below.
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Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry. The 1,2,4-oxadiazole motif is a recognized bioisostere for ester and amide functionalities, offering a strategic advantage in drug design by enhancing metabolic stability and modulating physicochemical properties. This document delves into the synthesis, reactivity, and diverse applications of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, equipping researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile scaffold in their therapeutic programs. We will explore its role in the construction of a range of biologically active molecules, underscoring its significance in the pursuit of novel therapeutics.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisosteric replacement for esters and amides.[1][2][3] Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a cornerstone of modern drug design. The substitution of metabolically labile ester and amide groups with the more robust 1,2,4-oxadiazole ring can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability and oral bioavailability.[2][3]
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (CAS No: 144167-51-1) is a particularly valuable building block within this class of heterocycles.[4] Its trifunctional nature, possessing a reactive amino group, an ester for further modification or hydrolysis, and the stable oxadiazole core, provides a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of the amino and ester groups at the 5- and 3-positions, respectively, allows for directed and selective derivatization, making it an ideal starting point for library synthesis and lead optimization campaigns.
This guide will provide a detailed exploration of this key building block, from its fundamental synthesis to its application in the development of innovative therapeutics.
Synthesis of the Core Scaffold: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
The most common and efficient synthesis of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate involves the cyclization of an amidoxime precursor. A well-established method utilizes the reaction of ethyl 2-cyano-2-(hydroxyimino)acetate with cyanamide.
Key Starting Material: Ethyl 2-cyano-2-(hydroxyimino)acetate
Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, is a crucial reagent in peptide synthesis and is readily prepared by the nitrosation of ethyl cyanoacetate.[5] This reaction is typically carried out using sodium nitrite in the presence of an acid, such as acetic acid.[5]
Cyclization Reaction: Formation of the 1,2,4-Oxadiazole Ring
The synthesis of the title compound is achieved through the reaction of ethyl 2-cyano-2-(hydroxyimino)acetate with cyanamide. This reaction proceeds via a cyclizative capture mechanism.[6]
Caption: Synthetic pathway to the core scaffold.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, adapted from established methodologies.
Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
-
To a stirred solution of ethyl cyanoacetate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and water, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-cyano-2-(hydroxyimino)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
-
Dissolve ethyl 2-cyano-2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a solution of cyanamide (1.0-1.2 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Physicochemical Properties and Spectroscopic Data
Understanding the physicochemical properties of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 144167-51-1[4] |
| Melting Point | 174-176 °C (typical) |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.55 (s, 2H, NH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5 (C5), 158.0 (C=O), 155.0 (C3), 62.0 (OCH₂), 14.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1730 (C=O stretch, ester), ~1650 (N-H bend), ~1580 (C=N stretch) |
| Mass Spec (ESI-MS) | m/z 158.05 [M+H]⁺ |
Note: The spectroscopic data provided are typical expected values and may vary slightly depending on the specific experimental conditions and instrument used.
Reactivity and Derivatization: A Platform for Molecular Diversity
The trifunctional nature of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate provides multiple avenues for chemical modification, allowing for the construction of a wide range of derivatives. The primary sites for derivatization are the 5-amino group and the 3-ester functionality.
Caption: Key derivatization pathways of the core scaffold.
Reactions at the 5-Amino Group
The amino group at the 5-position is a versatile handle for introducing a wide range of substituents.
The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-acyl derivatives. This reaction is fundamental for introducing diverse side chains and for coupling the oxadiazole core to other molecular fragments.[7]
Experimental Protocol: General Procedure for N-Acylation
-
To a solution of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or DMF), add a base such as triethylamine (1.2-1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired N-acylated product.
Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively.[8] These functional groups are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.
Experimental Protocol: General Procedure for Urea Formation
-
Dissolve ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF.
-
Add the isocyanate (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude urea derivative can be purified by recrystallization or column chromatography.
Reactions at the 3-Ester Group
The ethyl ester at the 3-position can be readily transformed into other functional groups, further expanding the synthetic utility of this building block.
Base-mediated hydrolysis (e.g., with lithium hydroxide or sodium hydroxide) converts the ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
Direct amidation of the ester can be achieved by heating with an amine, sometimes in the presence of a catalyst. This provides a direct route to amide derivatives at the 3-position.
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The unique structural features and reactivity of ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate make it a highly sought-after building block in the design and synthesis of novel therapeutic agents across various disease areas. Its role as a stable bioisostere for amides and esters is a recurring theme in its application.
Kinase Inhibitors
The 1,2,4-oxadiazole scaffold is frequently incorporated into the design of kinase inhibitors. The ability of the oxadiazole ring to participate in hydrogen bonding interactions within the ATP-binding site of kinases, coupled with the opportunities for diverse substitution at the 3- and 5-positions, makes it an attractive core for developing potent and selective inhibitors. For instance, derivatives of this scaffold have been explored in the development of inhibitors for kinases such as Glycogen Synthase Kinase-3 (GSK-3).[9]
Factor Xa Inhibitors
The blood coagulation enzyme Factor Xa is a major target for the development of anticoagulants. The 5-amino-1,2,4-oxadiazole moiety has been utilized as a central scaffold in the design of potent and selective Factor Xa inhibitors, where it often serves to orient key binding groups into the S1 and S4 pockets of the enzyme.[10]
Other Therapeutic Areas
The versatility of the ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate building block has led to its exploration in a wide range of other therapeutic areas, including but not limited to:
-
Anticancer agents: The 1,2,4-oxadiazole ring is present in numerous compounds with demonstrated antiproliferative activity.
-
Antiviral agents: As a stable heterocyclic core, it has been incorporated into molecules targeting viral enzymes.
-
Anti-inflammatory agents: Its ability to mimic peptide bonds makes it a useful component in the design of protease inhibitors and other anti-inflammatory drugs.
Conclusion
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate stands out as a highly valuable and versatile heterocyclic building block for modern drug discovery. Its straightforward synthesis, predictable reactivity at multiple positions, and its function as a metabolically robust bioisostere for common functionalities provide medicinal chemists with a powerful tool for lead discovery and optimization. The ability to readily generate diverse libraries of compounds from this core scaffold facilitates the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties. As the demand for novel therapeutics with improved drug-like properties continues to grow, the strategic application of well-designed building blocks like ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate will undoubtedly play an increasingly important role in the successful development of the next generation of medicines.
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Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Synthesis of 1,2,4-Oxadiazoles for Researchers and Drug Development Professionals
The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This scaffold has garnered significant attention in medicinal chemistry and drug discovery, primarily due to its role as a robust bioisostere for ester and amide functionalities.[2][3][4] This bioisosteric replacement often enhances metabolic stability and improves pharmacokinetic profiles, making it a privileged structure in the design of novel therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tuberculosis, and antimicrobial effects.[1][5] The versatility and biological significance of this heterocycle necessitate efficient, scalable, and diverse synthetic methodologies. This guide provides a detailed exploration of the core synthetic strategies, from classical approaches to modern enabling technologies, offering field-proven insights into the causal relationships behind experimental choices.
Core Synthetic Strategy I: The Amidoxime Acylation and Cyclodehydration Pathway
The most prevalent and historically significant method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent.[6][7] This approach can be conceptualized as a [4+1] synthesis, where the four-atom N-C-N-O fragment is provided by the amidoxime and the final carbon atom (C5 of the ring) is supplied by the acylating agent.[4] The reaction proceeds via a two-stage mechanism: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration to yield the aromatic 1,2,4-oxadiazole ring.[8][9]
The choice of acylating agent and the method of its activation are critical experimental variables that dictate the reaction's efficiency and scope.
Acylation with Carboxylic Acids via Coupling Agents
The direct use of carboxylic acids is highly favored due to their vast commercial availability and stability. This route requires an activating or "coupling" agent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amidoxime.
-
Causality Behind Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or peptide coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the carboxylic acid to form a highly reactive acyl-imidazolide or activated ester intermediate.[9][10] This intermediate is readily susceptible to nucleophilic attack by the amidoxime oxygen, driving the O-acylation forward under mild conditions. The selection of the coupling agent and base can significantly influence reaction yield and purity.[11]
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime pathway.
Experimental Protocol: Synthesis of 3-Aryl-5-alkyl-1,2,4-oxadiazole via CDI Coupling
This protocol describes a reliable one-pot synthesis adaptable for many substrates.[9]
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) should be observed. Allow the activation to proceed for 1 hour.
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Acylation: Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC) or LC-MS.
-
Cyclodehydration: Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-12 hours until the intermediate is fully consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Acylation with Acyl Chlorides and Anhydrides
The classical approach, first reported by Tiemann and Krüger, utilizes more reactive acylating agents like acyl chlorides or anhydrides.[7][12] While this method obviates the need for a coupling agent, it has several practical considerations.
-
Expertise & Experience: Acyl chlorides are highly reactive and sensitive to moisture, making them more difficult to handle and store than carboxylic acids.[10] The reaction often requires a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl generated. However, for large-scale synthesis where the cost of coupling agents may be prohibitive, this can be a more economical route. One-pot procedures using a superbase medium like NaOH/DMSO at room temperature have been developed to improve convenience.[7][13]
Core Synthetic Strategy II: 1,3-Dipolar Cycloaddition
An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile.[7][14][15]
-
Mechanistic Insight: In this reaction, the nitrile oxide serves as the three-atom dipole, and the nitrile acts as the dipolarophile. A key distinction from the amidoxime route is the resulting substitution pattern. If starting from the same aryl nitrile (Ar-CN) to generate both reactants, the amidoxime route places the 'Ar' group at the 3-position of the oxadiazole, whereas the cycloaddition route places it at the 5-position.[4]
Caption: The [3+2] 1,3-dipolar cycloaddition pathway for 1,2,4-oxadiazole synthesis.
-
Trustworthiness & Protocol Validation: A significant challenge in this method is the propensity of nitrile oxides to dimerize into furoxans (1,2,5-oxadiazole-2-oxides), reducing the yield of the desired product.[7] To circumvent this, nitrile oxides are almost always generated in situ from precursors like hydroximoyl chlorides (by dehydrochlorination with a base) or nitroalkanes. The use of catalysts, such as platinum(IV), can promote the desired cycloaddition over dimerization, allowing the reaction to proceed under milder conditions.[7]
Core Synthetic Strategy III: Modern Oxidative Cyclization Methods
Recent advancements have focused on oxidative cyclization reactions, which offer novel and often milder pathways to the 1,2,4-oxadiazole core.[16] These methods typically form the heterocyclic ring through the oxidative formation of a key N–O or C–O bond.
-
NBS-Promoted Cyclization of N-Acyl Amidines: N-acyl amidines can undergo oxidative cyclization using N-Bromosuccinimide (NBS) as a mild oxidant. The reaction proceeds via an initial N-bromination, followed by an intramolecular N–O bond formation upon dehydrobromination, often yielding the product in near-quantitative amounts at room temperature.[8][16]
-
DDQ-Mediated Cyclization of Amidoximes: The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides a rapid and straightforward metal-free method for the oxidative cyclization of amidoximes with aldehydes or ketones.[13]
-
Electrochemical Synthesis: Anodic oxidation offers a green and efficient method for generating iminoxy radicals from N-benzyl amidoximes. These intermediates then undergo a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization to form the 1,2,4-oxadiazole ring under mild conditions without chemical oxidants.[17]
Enabling Technologies in 1,2,4-Oxadiazole Synthesis
Modern laboratory technologies have revolutionized the synthesis of these heterocycles, enabling faster, more efficient, and higher-throughput production.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to dramatically accelerate the synthesis of 1,2,4-oxadiazoles, particularly the time-consuming cyclodehydration step.[2][18]
-
Causality of Rate Acceleration: Microwaves provide rapid and uniform heating of the polar solvent and reactants through dielectric heating.[19] This avoids the slow thermal conduction of conventional oil baths and allows the reaction mixture to reach the target temperature in seconds, reducing reaction times from many hours to mere minutes.[10][20]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from established methods for the rapid synthesis from carboxylic acids and amidoximes.[2][10]
-
Equipment: A dedicated microwave synthesizer designed for chemical reactions is required, along with heavy-walled glass microwave reaction vessels and magnetic stir bars.[2][20]
-
Reagent Preparation: In a microwave-safe vessel, combine the carboxylic acid (1.0 eq), amidoxime (1.0 eq), a coupling agent like HBTU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3.0 eq) in a suitable microwave-safe solvent (e.g., acetonitrile or DMF).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-20 minutes.[2][10] Reaction progress should be monitored by LC-MS to optimize irradiation time.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified as needed.
Flow Chemistry and Polymer-Assisted Synthesis
For library synthesis and process scale-up, flow chemistry and polymer-assisted solution-phase (PASP) synthesis offer significant advantages.
-
Flow Chemistry: Continuous flow reactors provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, multi-step synthesis and purification.[21]
-
Polymer-Assisted Synthesis: In PASP, reagents or scavengers are immobilized on a polymer support.[10] This strategy allows for the use of excess reagents to drive reactions to completion. Purification is simplified to a mere filtration step to remove the polymer-bound species, making it highly amenable to automated, high-throughput library generation.[10]
Data Summary: Comparison of Key Synthetic Methods
The following table provides a comparative overview of the primary synthetic strategies for 1,2,4-oxadiazoles.
| Method | Key Reactants | Typical Conditions | Avg. Time | Advantages | Disadvantages |
| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride, Base | Pyridine or DIEA, 0 °C to reflux | 4-12 h | Economical, no coupling agent needed | Acyl chlorides are moisture-sensitive; byproduct formation[10][12] |
| Amidoxime + Carboxylic Acid | Amidoxime, Carboxylic Acid, Coupling Agent (CDI, HBTU) | Anhydrous DMF or ACN, RT to 120 °C | 6-24 h | Wide substrate scope, stable starting materials | Cost of coupling agents, requires anhydrous conditions[9][10] |
| Microwave-Assisted (MAOS) | Amidoxime, Carboxylic Acid, Coupling Agent | ACN or DMF, 120-160 °C in sealed vessel | 10-30 min | Drastically reduced reaction times, high yields | Requires specialized microwave reactor equipment[2][20] |
| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) | In situ generation, often thermal | 2-12 h | Alternative substitution pattern, convergent | Potential for nitrile oxide dimerization, limited precursor availability[7] |
| Oxidative Cyclization | N-Acyl Amidines or Amidoximes + Oxidant (NBS, DDQ) | ACN or DCM, often at room temperature | 1-5 h | Mild conditions, novel pathways, metal-free options | Oxidant sensitivity, may have substrate limitations[13][16] |
Conclusion and Future Outlook
The synthesis of 1,2,4-oxadiazoles has evolved significantly from its initial discovery. While the acylation of amidoximes remains the most widely utilized method due to its reliability and the vast availability of starting materials, modern techniques have addressed many of its classical limitations. The advent of microwave-assisted synthesis has made the construction of these heterocycles a rapid and highly efficient process, suitable for the fast-paced environment of drug discovery. Concurrently, the development of novel oxidative cyclizations and one-pot procedures provides milder and more atom-economical alternatives.[16][22] Future efforts will likely continue to focus on the development of catalytic, enantioselective, and green synthetic methods, including flow chemistry protocols and the use of environmentally benign solvents and catalysts, further expanding the synthetic chemist's toolkit for accessing this invaluable heterocyclic scaffold.[18][21]
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Sharma, P., & Kumar, A. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033. [Link]
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Fokin, A. A., & Gaponik, P. N. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 544–552. [Link]
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-
Gong, Y., Liu, G., & Wang, H. (2014). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. Organic & Biomolecular Chemistry, 12(35), 6926-31. [Link]
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The Amino-Oxadiazole Core: A Technical Guide to Stability and Reactivity for Drug Discovery Professionals
Introduction: The Privileged Status of Amino-Oxadiazoles in Medicinal Chemistry
The oxadiazole ring system, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Among its isomers, the 1,2,4- and 1,3,4-oxadiazoles, particularly those bearing an amino substituent, have garnered significant attention.[3] This is due to their role as bioisosteres for esters and amides, allowing them to maintain crucial hydrogen bonding interactions within receptor sites while often conferring improved metabolic stability and favorable pharmacokinetic properties.[4][5] The inherent thermal and chemical resistance of the oxadiazole ring contributes to its metabolic robustness in biological systems.[5][6]
This guide provides an in-depth exploration of the stability and reactivity of the amino-oxadiazole core. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique physicochemical properties of this important scaffold. We will delve into the nuances of isomer stability, explore the reactivity of the ring and its substituents, and provide actionable experimental protocols for assessing these key characteristics.
Part 1: Understanding the Stability of the Amino-Oxadiazole Core
A critical aspect of drug design is ensuring that a molecule is sufficiently stable to reach its target and exert its therapeutic effect. Amino-oxadiazoles generally exhibit good stability, but this is highly dependent on the isomeric form and the surrounding chemical environment.
Isomeric Differentiation: 1,2,4- vs. 1,3,4-Oxadiazoles
While often treated as simple bioisosteres, the 1,2,4- and 1,3,4-isomers of amino-oxadiazoles possess distinct physicochemical properties that significantly impact their stability and overall drug-likeness.[7][8] A systematic comparison of matched pairs has revealed that 1,3,4-oxadiazole isomers tend to exhibit lower lipophilicity (log D), which can be an order of magnitude lower than their 1,2,4-counterparts.[9][10] This difference in polarity can be attributed to their intrinsically different charge distributions and dipole moments.[9]
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale |
| Lipophilicity (log D) | Higher | Lower | Differences in charge distribution and dipole moments.[9] |
| Metabolic Stability | Generally lower | Generally higher | In over half of compared pairs, the 1,3,4-isomer shows greater metabolic stability.[9] |
| Aqueous Solubility | Generally lower | Generally higher | Favored for the 1,3,4-isomer.[9] |
| hERG Inhibition | Generally higher | Generally lower | Favorable for the 1,3,4-isomer.[9] |
Metabolic Stability
Low metabolic stability is a significant hurdle in drug development, often leading to high hepatic clearance and poor in vivo exposure.[9] The oxadiazole ring is often incorporated into molecules to block metabolically labile positions or to introduce a metabolically stable functional group.[9] The 1,3,4-oxadiazole isomer, in particular, has been shown to confer superior metabolic stability in many cases.[9] The replacement of an ester moiety with a 1,2,4-oxadiazole ring has also been successfully employed to develop modulators with high metabolic stability.[11][12]
This protocol outlines a standard procedure to determine the intrinsic clearance (CLint) of an amino-oxadiazole-containing compound.
Materials:
-
Test compound (amino-oxadiazole derivative)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a compound with known high clearance)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to distribute into the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Intrinsic clearance (CLint) can then be calculated.
Chemical and Thermal Stability
The oxadiazole ring is generally considered to be thermally and chemically stable.[5][6] The 1,3,4-oxadiazole isomer is noted to be the most stable among the oxadiazole isomers.[13][14] This stability is enhanced by substitution, particularly with aryl and perfluoroalkyl groups.[15] However, the ring is not completely inert. The 1,3,4-oxadiazole ring is more susceptible to hydrolysis by acid or alkali than the 1,2,4-isomer.[15] The low level of aromaticity in the 1,2,4-oxadiazole nucleus and the weak O-N bond make it susceptible to reductive ring opening.[16]
Part 2: The Reactivity Landscape of Amino-Oxadiazoles
The reactivity of amino-oxadiazoles can be categorized into two main areas: reactions involving the oxadiazole ring itself and reactions of the amino substituent.
Reactivity of the Oxadiazole Ring
The electron distribution within the oxadiazole ring dictates its reactivity. The carbon atoms generally exhibit electrophilic character, making them susceptible to nucleophilic attack, which can be followed by ring cleavage.[15] Conversely, the nitrogen atoms possess nucleophilic character and can undergo electrophilic attack.[15]
Caption: General sites of electrophilic and nucleophilic attack on the 1,2,4- and 1,3,4-oxadiazole rings.
Ring Opening and Rearrangement Reactions:
-
1,2,4-Oxadiazoles: Due to their relatively low aromaticity and the labile O-N bond, 1,2,4-oxadiazoles can undergo various rearrangement reactions, especially under thermal or photochemical conditions, to yield other heterocyclic systems.[13][16] For instance, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles upon irradiation under basic conditions.[16] They can also undergo reductive ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements, for example, with hydrazine to produce 3-amino-1,2,4-triazoles.[17]
-
1,3,4-Oxadiazoles: While more stable, the 1,3,4-oxadiazole ring can be cleaved under strongly acidic or basic conditions.[15]
Reactivity of the Amino Substituent
The amino group on the oxadiazole ring behaves as a typical nucleophile and can undergo a variety of common chemical transformations. This allows for the late-stage functionalization of the amino-oxadiazole core, a valuable strategy in drug discovery for generating analogues with diverse properties.
Common Reactions of the Amino Group:
-
Acylation: The amino group can be readily acylated with acid chlorides or activated carboxylic acids to form amides.[18]
-
Alkylation: N-alkylation can be achieved using alkyl halides.
-
Coupling Reactions: The amino group can participate in various coupling reactions, for example, with amino acids.[18]
This protocol provides a general method for the acylation of a 2-amino-1,3,4-oxadiazole with an acid chloride.[18]
Materials:
-
5-substituted-2-amino-1,3,4-oxadiazole
-
Acid chloride (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Base (e.g., triethylamine, pyridine)
-
Standard work-up reagents (e.g., water, brine, drying agent like MgSO4)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Dissolution: Dissolve the 5-substituted-2-amino-1,3,4-oxadiazole in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add the base to the solution.
-
Addition of Acid Chloride: Cool the reaction mixture in an ice bath and add the acid chloride dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated-2-amino-1,3,4-oxadiazole.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Caption: Common functionalization pathways for the amino group on an oxadiazole core.
Conclusion: Strategic Application of Amino-Oxadiazoles in Drug Design
The amino-oxadiazole scaffold offers a compelling combination of desirable properties for drug discovery, including metabolic stability, the ability to engage in key hydrogen bonding interactions, and synthetic tractability. A nuanced understanding of the differences between the 1,2,4- and 1,3,4-isomers is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. The reactivity of both the oxadiazole ring and the amino substituent provides a versatile platform for the generation of diverse chemical matter. By strategically applying the principles of stability and reactivity outlined in this guide, researchers can more effectively harness the potential of the amino-oxadiazole core to develop novel and improved therapeutics.
References
- Matheau-Raven, D., & Dixon, D. J. (n.d.). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. NIH.
- Matheau-Raven, D., & Dixon, D. J. (n.d.). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv.
- Goldberg, K., Groombridge, S., Hudson, J., Leach, A. G., MacFaul, P. A., Pickup, A., Poultney, R., Scott, J. S., Svensson, P. H., & Sweeney, J. (n.d.). Oxadiazole isomers: all bioisosteres are not created equal. RSC Publishing.
- (n.d.). Synthesis of 3-amino-1,2,4-oxadiazoles from aromatic N-acylguanidines. ResearchGate.
- (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- (n.d.). Oxadiazoles in Medicinal Chemistry. ACS Publications.
- (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Sharma, S., Sharma, P. K., Kumar, N., & Dudhe, R. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH.
- (n.d.). Synth se d'amino-oxadiazoles - 1, 2, 4. ResearchGate.
- (2010). Synthesis of amino-1,2,4-triazoles by reductive ANRORC rearrangements of 1,2,4-oxadiazoles. PubMed.
- (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- (n.d.). 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal.
- Murthy, G. V. R., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.
- (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
- (n.d.). A Review on Oxadiazole. ijrpr.
- (n.d.). Oxadiazole isomers: all bioisosteres are not created equal. Research Explorer.
- (n.d.). Synthesis of Various 3-Substituted 1,2,4-Oxadiazole-Containing Chiral β3- and α-Amino Acids from Fmoc-Protected Aspartic Acid. ACS Publications.
- (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH.
- (n.d.). 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties. Semantic Scholar.
- (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- (n.d.). Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society.
- (n.d.). Oxadiazole isomers: All bioisosteres are not created equal. Request PDF. ResearchGate.
- (n.d.). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central.
- (n.d.). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles.
- (n.d.). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a.
- Goldberg, K., Groombridge, S., Hudson, J., Leach, A. G., MacFaul, P. A., Pickup, A., Poultney, R., Scott, J. S., Svensson, P. H., & Sweeney, J. (2012). Oxadiazole isomers : all bioisosteres are not created equal. MedChemComm, 3(5), 600-604.
- (n.d.). (PDF) An Efficient One-Pot Synthesis of 5-(substituted amino)-1,2,4-thia- and -oxa-diazoles.
- (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16.
- (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews.
- (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. PMC - NIH.
- (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.
- (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega.
- (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH.
- (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.
- (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
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Methodological & Application
synthesis protocol for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
An Application Note for the Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered considerable attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it an excellent bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] Compounds incorporating this scaffold exhibit an unusually broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, in particular, serves as a versatile building block, presenting three key points for molecular elaboration: the amino group, the ester, and the core heterocyclic ring. This guide provides a comprehensive, two-part protocol for its synthesis, beginning with the preparation of a key intermediate followed by its cyclization to the target compound.
Overall Synthesis Strategy
The synthesis is approached as a two-stage process. The first part details the established synthesis of the crucial precursor, Ethyl 2-cyano-2-(hydroxyimino)acetate, a compound also known as Oxyma. The second part presents a literature-informed protocol for the subsequent cyclization of this intermediate with cyanamide to construct the desired 5-amino-1,2,4-oxadiazole ring.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) [Intermediate]
This initial stage involves the nitrosation of an active methylene group in ethyl cyanoacetate. The reaction utilizes nitrous acid, which is generated in situ from sodium nitrite and a suitable acid. Precise control of pH and temperature is critical to prevent the hydrolysis of the ester group and maximize yield.[3]
Mechanism of Action
The reaction proceeds via the formation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium. The active methylene group of ethyl cyanoacetate is readily deprotonated, forming a carbanion that acts as a nucleophile. This carbanion attacks the electrophilic nitrogen of the nitrosonium ion (NO⁺) or a related species, leading to the formation of the C-nitroso compound. This species rapidly tautomerizes to the more stable oxime, Ethyl 2-cyano-2-(hydroxyimino)acetate.[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 eq) | Moles |
| Ethyl Cyanoacetate | 113.12 | 10.0 g | 88.4 mmol |
| Sodium Nitrite (NaNO₂) | 69.00 | 6.4 g | 92.8 mmol |
| Acetic Acid (Glacial) | 60.05 | 20 mL | - |
| Water (Deionized) | 18.02 | 100 mL | - |
| Ethanol or Ethyl Acetate | - | As needed | - |
Procedure:
-
Preparation of Solutions:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate (10.0 g, 88.4 mmol) in a mixture of 50 mL of water and 20 mL of glacial acetic acid.
-
In a separate beaker, dissolve sodium nitrite (6.4 g, 92.8 mmol) in 50 mL of water.
-
-
Reaction Execution:
-
Cool the ethyl cyanoacetate solution to 0-5 °C using an ice-water bath. Vigorous stirring is essential.
-
Slowly add the sodium nitrite solution dropwise to the cooled ethyl cyanoacetate solution over a period of 30-45 minutes. The temperature must be maintained below 5 °C throughout the addition. The reaction pH should be approximately 4.5.[3]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours to ensure the reaction proceeds to completion. A white to pale yellow precipitate should form.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 30 mL) to remove any unreacted salts.
-
The crude product can be purified by recrystallization from either ethanol or ethyl acetate to yield pure Ethyl 2-cyano-2-(hydroxyimino)acetate as a white crystalline solid.[3]
-
Dry the purified product under vacuum. A typical yield is around 87%.[3]
-
Part 2: Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate [Target Compound]
This section outlines a proposed protocol for the cyclization of the intermediate with cyanamide. This method is based on established principles of 1,2,4-oxadiazole synthesis, where an amidoxime or a related precursor undergoes a cycloaddition reaction.[5][6]
Proposed Mechanism of Action
The proposed mechanism involves a base-mediated [3+2] cycloaddition. First, a base abstracts the acidic proton from the oxime of Ethyl 2-cyano-2-(hydroxyimino)acetate. This is followed by the elimination of water to generate a highly reactive nitrile oxide intermediate in situ. This 1,3-dipole then reacts with the nitrile group of cyanamide in a cycloaddition reaction to form the 1,2,4-oxadiazole ring, yielding the target compound. The amino group from cyanamide is positioned at the 5-position of the resulting heterocycle. This type of cyclizative capture of cyanamide has been reported as a viable route to 1,2,4-oxadiazole systems.[7]
Experimental Workflow
Caption: Proposed experimental workflow for the cyclization step.
Proposed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 eq) | Moles |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | 142.11 | 5.0 g | 35.2 mmol |
| Cyanamide (H₂NCN) | 42.04 | 1.63 g | 38.7 mmol |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 5.8 mL | 38.7 mmol |
| Dimethylformamide (DMF, anhydrous) | 73.09 | 70 mL | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
Reaction Setup:
-
To a 250 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add Ethyl 2-cyano-2-(hydroxyimino)acetate (5.0 g, 35.2 mmol) and cyanamide (1.63 g, 38.7 mmol).
-
Add 70 mL of anhydrous DMF and stir until all solids are dissolved.
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reaction Execution:
-
Slowly add DBU (5.8 mL, 38.7 mmol) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final product, Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
-
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show signals for the ethyl group protons and the amine protons. The ¹³C NMR will confirm the presence of the ester carbonyl, the two distinct oxadiazole ring carbons, and the ethyl group carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight (157.13 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C=N stretches of the oxadiazole ring.
Safety Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Sodium Nitrite: Is an oxidizer and is toxic if swallowed. Avoid contact with skin and eyes.
-
Acetic Acid: Is corrosive and can cause severe skin and eye damage.
-
Cyanamide: Is toxic and can cause skin irritation. Handle with care.
-
DBU: Is a strong, non-nucleophilic base. It is corrosive and should be handled with care.
-
Organic Solvents (DMF, Ethyl Acetate): Are flammable and may cause irritation. Avoid inhalation of vapors.
-
-
Potential for HCN Formation: It is important to note that the intermediate, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), has been reported to generate highly toxic hydrogen cyanide (HCN) gas when reacted with carbodiimides like DIC. While this proposed protocol does not use carbodiimides, caution is warranted when working with this class of compounds.
References
- Benchchem. "Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
- Sharma, P., et al. "Synthesis of Oxadiazol-5-imines via the Cyclizative Capture of in Situ Generated Cyanamide Ions and Nitrile Oxides." Organic Letters, 2016, 18(6), pp. 1100-1103.
- Baykov, S., et al. "One-pot convenient process was developed for the production of 3,5-disubstituted 1,2,4-oxadiazoles by reaction of amidoximes with anhydrides or acyl chlorides in a system NaOH‒DMSO." Synthesis, 2017.
- ResearchGate. "Synthèse d'amino-oxadiazoles - 1, 2, 4." Accessed January 7, 2026.
- Wikipedia.
- Benchchem. "Application Notes and Protocols for the Use of Ethyl 2-cyano-2-(hydroxyimino)
- Bentham Science. "Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review." Accessed January 7, 2026.
- ResearchGate.
- Matrix Scientific.
- PubMed Central (PMC). "General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams." Accessed January 7, 2026.
- Google Patents.
- PubMed. "Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide." Accessed January 7, 2026.
- ResearchGate. "ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt)
- ChemicalBook. "ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis." Accessed January 7, 2026.
- PubMed Central (PMC). "Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters." Accessed January 7, 2026.
- ResearchGate. "Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide)." Accessed January 7, 2026.
- PubChem. "Ethyl 2-cyano-2-(hydroxyimino)
- SpringerLink. "Cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)
- MDPI. "OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- PubChem.
- MDPI. "Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction." Accessed January 7, 2026.
- ACS Publications. "A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids." Accessed January 7, 2026.
- PubMed Central (PMC). "A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines." Accessed January 7, 2026.
- PubMed Central (PMC). "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Accessed January 7, 2026.
- Sigma-Aldrich.
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Streamlined One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Carboxylic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a cornerstone heterocycle in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an excellent bioisostere for amide and ester functionalities, which are often susceptible to enzymatic degradation.[1][2] By replacing these labile groups, drug developers can significantly improve the metabolic stability and pharmacokinetic profiles of therapeutic candidates. Traditionally, the synthesis of these valuable scaffolds involves a two-step process: the O-acylation of an amidoxime followed by the isolation and subsequent cyclodehydration of the O-acylamidoxime intermediate.[3][4] This approach, while effective, is time-consuming and can lead to yield loss during the intermediate purification step.
This application note details a robust and efficient one-pot methodology that circumvents these issues. By combining the activation, coupling, and cyclization steps into a single, continuous process, this protocol offers a streamlined, high-yielding, and scalable route to 3,5-disubstituted 1,2,4-oxadiazoles directly from readily available carboxylic acids and amidoximes.[5][6]
The One-Pot Synthetic Strategy: A Logic-Driven Workflow
The core of the one-pot strategy lies in the sequential, in-situ formation and conversion of a key intermediate without isolation. The process can be logically divided into three distinct stages occurring within the same reaction vessel.
-
Activation of the Carboxylic Acid: The synthesis begins by activating the carboxyl group of the starting acid. This is the critical initiating step, as it transforms the relatively unreactive hydroxyl group into a good leaving group, priming it for nucleophilic attack. This is typically achieved using a peptide coupling agent.
-
Formation of the O-Acylamidoxime Intermediate: Once the carboxylic acid is activated, the amidoxime is introduced. The nucleophilic nitrogen of the amidoxime attacks the activated carbonyl carbon, displacing the activating group to form the O-acylamidoxime intermediate.
-
Intramolecular Cyclodehydration: The final step is the irreversible cyclization of the O-acylamidoxime. This is typically promoted by heating, which drives the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.
Reaction Mechanism: A Stepwise View
The efficiency of this one-pot synthesis is rooted in a well-understood reaction cascade. Using the widely adopted EDC/HOBt coupling system as an example, the mechanism proceeds as follows:
-
O-Acylisourea Formation: The carbodiimide (EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate is prone to side reactions. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt active ester. This crucial step minimizes side product formation and increases overall efficiency.[7]
-
Nucleophilic Attack: The amidoxime attacks the carbonyl of the HOBt ester, displacing HOBt and forming the tetrahedral intermediate.
-
Proton Transfer & Intermediate Formation: A proton transfer leads to the formation of the neutral O-acylamidoxime intermediate.
-
Cyclodehydration: Under thermal conditions, an intramolecular cyclization occurs, followed by the elimination of water to yield the final 1,2,4-oxadiazole product.
Comparative Analysis of Common Coupling Reagents
The choice of coupling agent is paramount to the success of the synthesis. Different reagents offer distinct advantages in terms of reactivity, cost, and byproduct profiles. The selection often depends on the specific substrates and the desired scale of the reaction.
| Coupling Reagent | Activating Group | Common Base | Solvent | Advantages & Causality |
| EDC/HOBt | HOBt Active Ester | DIPEA, TEA | ACN, DMF, DCM | Reliable & Scalable: Forms a stable active ester, minimizing side reactions. Water-soluble urea byproduct simplifies workup. Ideal for large-scale synthesis.[5][7] |
| CDI | Acylimidazolium | None required | THF, DMF | Neutral Conditions: Avoids the need for an external base. The imidazole byproduct is generally non-problematic. Can require heating for cyclization.[8][9] |
| T3P® | Mixed Anhydride | Pyridine, DIPEA | EtOAc, THF | High Reactivity & Clean Workup: A powerful cyclodehydrating agent. Byproducts are phosphonic acids, which are easily removed with an aqueous wash.[10][11] |
| HATU/HBTU | OAt/OBt Active Ester | DIPEA, TEA | DMF | Highly Efficient: Very reactive agents that facilitate rapid coupling, even with challenging substrates. Best for small-scale and library synthesis due to higher cost.[12][13] |
| PS-Carbodiimide | O-Acylisourea | HOBt | THF | Simplified Purification: Polymer-supported reagent allows for purification by simple filtration, which is highly advantageous for parallel synthesis.[12] |
Protocol: One-Pot Synthesis via EDC/HOBt Coupling
This protocol provides a detailed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, adapted from a procedure known for its high yield and scalability.[7]
Objective: To synthesize 3-methyl-5-[4-(methylsulfonyl)benzyl]-1,2,4-oxadiazole.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(Methylsulfonyl)phenylacetic acid | C₉H₁₀O₄S | 214.24 | 20.0 | 1.0 |
| HOBt (1-Hydroxybenzotriazole) | C₆H₅N₃O | 135.13 | 24.0 | 1.2 |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 23.0 | 1.15 |
| Acetamidoxime | C₂H₆N₂O | 74.08 | 20.0 | 1.0 |
| Acetonitrile (ACN), dry | CH₃CN | 41.05 | 50 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - |
| Brine | NaCl | 58.44 | - | - |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylsulfonyl)phenylacetic acid (20.0 mmol, 4.28 g) and HOBt (24.0 mmol, 3.24 g).
-
Solvent Addition: Add 50 mL of dry acetonitrile to the flask. Stir the mixture at room temperature to form a slurry.
-
Causality Note: Using a dry solvent is crucial to prevent premature hydrolysis of the coupling agent and the activated ester intermediate.
-
-
Carboxylic Acid Activation: Add EDC·HCl (23.0 mmol, 4.41 g) to the slurry in one portion at room temperature. Stir the mixture for 1 hour.
-
Causality Note: It is critical to allow sufficient time for the formation of the HOBt active ester before adding the amidoxime. This pre-activation step ensures efficient coupling and minimizes the formation of byproducts from the decomposition of EDC.[7]
-
-
Amidoxime Addition: After the activation period, add acetamidoxime (20.0 mmol, 1.48 g) to the reaction mixture.
-
Cyclodehydration: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain reflux for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Note: The thermal energy supplied during reflux drives the intramolecular cyclization and dehydration of the O-acylamidoxime intermediate to form the stable aromatic oxadiazole ring.
-
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Causality Note: The NaHCO₃ wash removes unreacted HOBt and the acidic byproducts. The water and brine washes remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to afford the pure 3-methyl-5-[4-(methylsulfonyl)benzyl]-1,2,4-oxadiazole.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or hydrolyzed coupling reagents. 2. Wet solvent or reagents. 3. Insufficient activation time. | 1. Use fresh, high-quality coupling agents. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the pre-activation time to 1-2 hours before adding the amidoxime. |
| Reaction Stalls at O-Acylamidoxime Intermediate | 1. Insufficient temperature for cyclodehydration. 2. Thermally stable intermediate. | 1. Switch to a higher boiling solvent (e.g., toluene, xylene) and increase the reflux temperature. 2. Consider using microwave irradiation to promote cyclization.[12] 3. Add a dehydrating agent like T3P® in the final step. |
| Formation of Multiple Byproducts | 1. Side reactions from the coupling agent (e.g., N-acylurea formation with EDC). 2. Decomposition of starting materials or intermediate. | 1. Ensure HOBt is used with EDC. Alternatively, switch to a cleaner coupling agent like T3P®. 2. Lower the reaction temperature during the coupling phase before heating for cyclization. |
References
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4933. [Link]
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Sharma, P., & Kumar, A. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2925–2953. [Link]
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Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(21), 4787–4790. [Link]
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Gangloff, A. R., et al. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters, 9(2), 209-212. [Link]
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Pipik, B., et al. (2004). A Preferred Synthesis of 1,2,4-Oxadiazoles. Synthetic Communications, 34(10), 1863-1870. [Link]
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Ilangovan, A., et al. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127, 797-802. [Link]
-
Das, B., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11, 35505-35515. [Link]
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Pawar, S. S., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology, 13(10), 5026-5033. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 434–446. [Link]
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Kleiner, L. J., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(11), 2825–2830. [Link]
-
Sharma, S., et al. (2009). An Efficient, One-pot Synthesis of Novel 3,5-Disubstituted-1,2,4-Oxadiazoles from Long-Chain Carboxylic Acid Derivatives. Acta Chimica Slovenica, 56, 369-372. [Link]
-
Sharma, P., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Polycyclic Aromatic Compounds. [Link]
-
Conlon, D. A., et al. (2004). A Preferred Synthesis of 1,2,4-Oxadiazoles. Merck Research Laboratories. [Link]
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Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Iovine, V., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2021(3), 379-396. [Link]
-
Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(48), 9989-9996. [Link]
-
Wagh, S. J., et al. (2017). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Tetrahedron, 73(6), 631-664. [Link]
-
Filimonov, A., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(4), M1912. [Link]
-
Baykov, S., et al. (2016). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. Russian Journal of Organic Chemistry, 52, 120-125. [Link]
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Application Notes & Protocols: Modern and Classical Cyclization Methods for Forming the 1,2,4-Oxadiazole Ring
Introduction: The Enduring Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole, a five-membered heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] First synthesized by Tiemann and Krüger in 1884, its true value was realized much later. The ring's utility stems from its role as a robust bioisostere for amide and ester functionalities.[1][2] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor interactions, making it a cornerstone in the design of therapeutic agents across a wide spectrum of diseases.[3][2][4]
This technical guide provides an in-depth exploration of the principal synthetic strategies for constructing the 1,2,4-oxadiazole core. We move beyond mere recitation of methods to explain the causality behind procedural choices, offering field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.
Part 1: The Cornerstone of Synthesis: The Amidoxime Acylation-Cyclization Pathway
The most prevalent and versatile strategy for constructing the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a carboxylic acid or its activated derivative.[5] This pathway can be conceptually understood as a [4+1] cycloaddition, where four atoms of the final ring originate from the amidoxime and one from the carbonyl source.[6] The process universally proceeds through a crucial O-acylamidoxime intermediate, which then undergoes cyclodehydration to furnish the aromatic heterocycle.[7][8]
Core Mechanism: A Two-Stage Transformation
The reaction is a sequential process:
-
O-Acylation: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride, or an in situ activated carboxylic acid). This forms the key O-acylamidoxime intermediate.
-
Cyclodehydration: Under thermal or base-catalyzed conditions, the intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
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Application Notes and Protocols for the Derivatization of the Amino Group on Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 5-Amino-1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its value lies in its ability to act as a bioisosteric replacement for amide and ester functionalities, often leading to improved pharmacokinetic and metabolic properties of drug candidates.[1] The 5-amino-1,2,4-oxadiazole moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (CAS 144167-51-1) is a readily available starting material that features a nucleophilic amino group poised for a variety of chemical transformations. This guide provides detailed protocols and technical insights into the derivatization of this amino group, enabling researchers to generate compound libraries for drug discovery and development programs.
Chemical Reactivity of the 5-Amino Group
The 5-amino group of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a key handle for derivatization. Its reactivity is influenced by the electronic nature of the 1,2,4-oxadiazole ring. The oxadiazole ring is considered an electron-withdrawing group, which might be expected to reduce the nucleophilicity of the attached amino group compared to a simple aniline. However, the lone pair of the amino group can also participate in resonance with the heterocyclic ring, which modulates its reactivity. Computational studies on similar amino-heterocycles can provide insights into the electron density and preferred sites of reaction.[4] In practice, the 5-amino group readily undergoes a variety of reactions typical for aromatic amines, including acylation, sulfonylation, and the formation of ureas and thioureas.
Derivatization Strategies and Protocols
This section outlines detailed protocols for the most common and useful derivatizations of the amino group of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Acylation: Formation of Amides
Acylation of the 5-amino group is a straightforward and widely used method to introduce a vast array of substituents. The resulting amides are often key components of biologically active molecules.
Reaction Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.
Detailed Protocol: Synthesis of Ethyl 5-acetamido-1,2,4-oxadiazole-3-carboxylate
-
Materials:
-
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
-
Acetyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ethyl 5-acetamido-1,2,4-oxadiazole-3-carboxylate.[5]
-
Data Presentation: Representative Acylating Agents
| Acylating Agent | Base | Typical Solvent |
| Acetyl chloride | Pyridine, TEA | DCM, Chloroform |
| Benzoyl chloride | Pyridine, TEA | DCM, THF |
| Acetic anhydride | Pyridine | DCM, Acetonitrile |
| Isobutyryl chloride | Pyridine, TEA | DCM |
Experimental Workflow: Acylation ```dot graph Acylation_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Start [label="Dissolve Starting Material\nin Anhydrous DCM"]; Cool [label="Cool to 0 °C"]; Add_Base [label="Add Pyridine/TEA"]; Add_Acylating_Agent [label="Add Acyl Chloride/Anhydride"]; React [label="Stir at RT (2-4h)"]; Quench [label="Quench with NaHCO3 (aq)"]; Extract [label="Extract with DCM"]; Wash_Dry [label="Wash with Brine & Dry"]; Concentrate [label="Concentrate"]; Purify [label="Purify (Chromatography/\nRecrystallization)"];
Start -> Cool -> Add_Base -> Add_Acylating_Agent -> React -> Quench -> Extract -> Wash_Dry -> Concentrate -> Purify; }
Caption: Workflow for the synthesis of urea and thiourea derivatives.
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties but also exhibiting a wide range of other biological activities.
Reaction Principle: The 5-amino group reacts with a sulfonyl chloride in the presence of a base, such as pyridine, to form a sulfonamide linkage.
Detailed Protocol: Synthesis of Ethyl 5-(phenylsulfonamido)-1,2,4-oxadiazole-3-carboxylate
-
Materials:
-
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization. [6] Data Presentation: Common Sulfonylating Agents
-
| Sulfonylating Agent | Resulting Sulfonamide |
| Benzenesulfonyl chloride | Phenylsulfonamide |
| p-Toluenesulfonyl chloride | Tosylamide |
| Methanesulfonyl chloride | Mesylamide |
| Dansyl chloride | Dansylamide |
Experimental Workflow: Sulfonylation
Caption: Workflow for the sulfonylation of the 5-amino-1,2,4-oxadiazole.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl or substituted alkyl groups onto the amino nitrogen. Given the electron-deficient nature of the 5-amino-1,2,4-oxadiazole, specific conditions may be required for efficient reaction.
Reaction Principle: The amine first condenses with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent to the corresponding amine. For electron-deficient amines, a strong reducing agent and potentially an acid catalyst are often necessary. [7][8] Detailed Protocol: Reductive Amination with an Aldehyde
-
Materials:
-
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoboorohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a stirred solution of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) and the aldehyde (1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography. [2][3] Data Presentation: Common Carbonyl Compounds and Reducing Agents
-
| Carbonyl Compound | Reducing Agent | Product Type |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzylamine |
| Acetone | NaBH₃CN | N-Isopropylamine |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexylamine |
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
References
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S. K. Ghorai, A. K. Tiwari, Chem. Commun., 2012 , 48, 8492-8494. [Link]
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M. Ispikoudi, M. Amvrazis, C. Kontogiorgis, A. E. Koumbis, K. E. Litinas, D. Hadjipavlou-Litina, K. C. Fylaktakidou, Eur. J. Med. Chem., 2010 , 45, 5635-5645. [Link]
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A. Pace, A. Palumbo Piccionello, S. Buscemi, N. Vivona, Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications, 2011 . [Link]
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J. Orgs, Reductive Amination, and How It Works, Master Organic Chemistry, 2017 . [Link]
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S. Güçlü, B. Çakır, S. B. Keleş, E. B. Al-salahi, H. Genç, Curr. Org. Synth., 2020 , 17, 583-593. [Link]
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A. K. Verma, R. Kumar, A. K. S. K. Yadav, Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives, 2014 . [Link]
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S. Güçlü, B. Çakır, S. B. Keleş, E. B. Al-salahi, H. Genç, New Potential Biologically Active Compounds: Synthesis and Characterization of Urea and Thiourea Derivativpes Bearing 1,2,4-oxadiazole Ring, ResearchGate, 2020 . [Link]
-
A. N. N. Al-Dulaimy, A. H. Majeed, Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole, 2015 . [Link]
-
A. M. El-Sayed, A. S. Aly, Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters, 2023 . [Link]
-
A. M. El-Sayed, A. S. Aly, Oxadiazoles in Medicinal Chemistry, 2011 . [Link]
-
A. K. Verma, R. Kumar, A. K. S. K. Yadav, A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids, 2022 . [Link]
-
T. H. Le, et al., Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents, 2022 . [Link]
-
S. Güçlü, B. Çakır, S. B. Keleş, E. B. Al-salahi, H. Genç, New Potential Biologically Active Compounds: Synthesis and Characterization of Urea and Thiourea Derivativpes Bearing 1,2,4-oxadiazole Ring, ResearchGate, 2020 . [Link]
-
T. H. Le, et al., Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant, 2006 . [Link]
-
S. Güçlü, B. Çakır, S. B. Keleş, E. B. Al-salahi, H. Genç, Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties, 2011 . [Link]
-
M. A. E. Sallam, et al., Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes, 2011 . [Link]
-
M. A. E. Sallam, et al., Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach, 2023 . [Link]
-
A. K. Verma, R. Kumar, A. K. S. K. Yadav, Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity, 1998 . [Link]
-
A. M. El-Sayed, A. S. Aly, Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis, 2021 . [Link]
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G. F. Z. Toama, et al., Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, 2021 . [Link]
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L. F. B. B. Stasi, et al., A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines, 2022 . [Link]
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M. Ispikoudi, M. Amvrazis, C. Kontogiorgis, A. E. Koumbis, K. E. Litinas, D. Hadjipavlou-Litina, K. C. Fylaktakidou, Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives, 2010 . [Link]
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M. A. E. Sallam, et al., Acetylation of methyl 5-amino-1H-t[7][8][9]riazole-3-carboxylate, 2002 . [Link]
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L. F. B. B. Stasi, et al., 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins, 2023 . [Link]
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S. Fatima, et al., Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies, 2022 . [Link]
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S. Fatima, et al., DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties, 2020 . [Link]
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I. L. Dalinger, et al., Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions, 2018 . [Link]
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G. C. Tarsia, et al., Synthesis and preliminary pharmacological studies of some 3-substituted 5-amino-1,2,4-oxadiazoles, 1976 . [Link]
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S. Fatima, et al., Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes, 2015 . [Link]
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B. Qin, et al., Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety, 2024 . [Link]
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K. I. Reddy, et al., Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity, 2017 . [Link]
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Application Notes & Protocols: The Role of Amino-Oxadiazoles in the Development of Anticancer Agents
Abstract
The oxadiazole nucleus, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Among its isomers, the 1,3,4- and 1,2,4-oxadiazoles are particularly prominent in the design of novel therapeutics. This guide provides an in-depth exploration of amino-oxadiazole derivatives as a promising class of anticancer agents. We delve into their diverse mechanisms of action, from the inhibition of critical cellular machinery like microtubules and kinases to the induction of programmed cell death.[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only a review of the field but also detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of these potent compounds.
Introduction: The Rationale for Amino-Oxadiazoles in Oncology
Cancer remains a formidable global health challenge, characterized by uncontrolled cell proliferation and resistance to programmed cell death.[5][6] The relentless search for more effective and selective chemotherapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds, which form the core of over 85% of biologically active molecules.[1]
Amino-oxadiazoles have garnered significant attention due to their structural versatility and their ability to interact with a wide array of biological targets implicated in cancer progression. Their rigid, planar structure and hydrogen bonding capabilities allow them to function as bioisosteres for other functional groups, enhancing binding affinity to target proteins and improving pharmacokinetic profiles. This guide synthesizes current knowledge and provides a practical framework for advancing the development of amino-oxadiazole-based anticancer agents.
Mechanisms of Anticancer Activity
Amino-oxadiazole derivatives exert their cytotoxic effects through multiple, often interconnected, mechanisms. This multi-targeting capability is a significant advantage in overcoming the drug resistance that frequently develops in cancer treatment.
Inhibition of Key Cellular Enzymes and Pathways
The antiproliferative effects of these compounds are frequently linked to the direct inhibition of enzymes and signaling proteins that are critical for cancer cell growth and survival.[4]
-
Tubulin Polymerization: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Several amino-oxadiazole compounds act as potent antimitotic agents by binding to the colchicine site on β-tubulin.[7][8] This interaction disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis.[3][9]
-
Kinase Signaling (PI3K/Akt, EGFR): The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer.[10] Certain amino-oxadiazole derivatives, such as AZD8835, have been developed as potent inhibitors of PI3Kα and PI3Kβ, blocking the downstream signaling cascade.[1] Similarly, others have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key driver in many solid tumors.[2][11]
-
PARP Inhibition and Synthetic Lethality: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair pathway, which repairs single-strand DNA breaks.[12] In cancers with mutations in the BRCA1/2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cells with amino-oxadiazole-based drugs leads to an accumulation of unresolved DNA damage, triggering cell death through a mechanism known as synthetic lethality.[13][14]
-
Other Enzymatic Targets: The versatility of the amino-oxadiazole scaffold allows it to target a range of other enzymes, including:
-
Histone Deacetylases (HDACs): Inhibition of HDACs alters the epigenetic landscape, leading to the re-expression of tumor suppressor genes.[4][5]
-
Topoisomerases: These enzymes are crucial for managing DNA topology; their inhibition causes DNA damage that is lethal to rapidly dividing cancer cells.[15]
-
Thymidylate Synthase (TS): As a key enzyme in nucleotide synthesis, its inhibition starves cancer cells of the building blocks needed for DNA replication.[1][13]
-
Induction of Apoptosis
A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Amino-oxadiazoles achieve this through several routes:
-
Caspase Activation: Many derivatives have been shown to activate the caspase cascade (particularly caspase-3), which executes the final stages of apoptosis.[14][16]
-
Bcl-2 Family Modulation: They can target anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death.[17]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway promotes cell survival and inflammation. Its inhibition by compounds like 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) sensitizes cancer cells to apoptosis.[18]
Protocols: Synthesis and Characterization
The 2,5-disubstituted 1,3,4-oxadiazole is a common and synthetically accessible core structure. The following protocol outlines a general and robust method for its preparation.
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This procedure involves the cyclodehydration of an acid hydrazide with a carboxylic acid.[17][19]
Step 1: Synthesis of Acid Hydrazide
-
To a solution of a suitable methyl/ethyl ester (10 mmol) in ethanol (15 mL), add hydrazine monohydrate (5 mL, excess).
-
Heat the reaction mixture under reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The precipitated solid is the acid hydrazide.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.[17]
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
-
In a round-bottom flask, create a mixture of the acid hydrazide from Step 1 (10 mmol) and a selected carboxylic acid (10 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 5 mL) dropwise to the mixture under ice-cold conditions. (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment).
-
After the addition is complete, heat the mixture at 50-80 °C for 4-6 hours.[17]
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
The resulting precipitate is the crude 2,5-disubstituted-1,3,4-oxadiazole.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization: Confirm the structure of the final compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[9]
Protocols: In Vitro Biological Evaluation
After successful synthesis and characterization, the anticancer potential of the new compounds must be evaluated.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[3][20]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][21] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Phenyl-Thiophene Oxadiazole | Caco-2 | 5.3 | Cytotoxicity | [2][3] |
| Benzimidazole-Oxadiazole (4r) | MCF-7 | 0.5 | VEGFR2 Inhibition | [21] |
| Benzimidazole-Oxadiazole (4r) | A549 | 0.3 | VEGFR2 Inhibition | [21] |
| Resveratrol-Oxadiazole Hybrid (74) | MCF-7 | 0.11 - 1.56 | Cytotoxicity | [3] |
| Oxadiazole-Thione (5u) | MCF-7 | 1.4 | PARP Inhibition | [14] |
| Oxadiazole-Thione (Olaparib Ref.) | MCF-7 | 3.2 | PARP Inhibition | [14] |
| Oxadiazole Derivative (8e) | MCF-7 | 3.19 | Tubulin Inhibition | [9] |
| Oxadiazole Derivative (8f) | HCT116 | 4.65 | Tubulin Inhibition | [9] |
Table 1: Representative IC₅₀ values of various amino-oxadiazole derivatives against human cancer cell lines.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][18]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. Compounds causing a significant shift to the Annexin V-positive quadrants are considered apoptosis inducers.[16]
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Application Notes and Protocols for the Analytical Characterization of Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Oxadiazole Scaffolds
Oxadiazoles, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their unique physicochemical properties, including metabolic stability and electron-donating capabilities, make them integral components in a wide array of therapeutic agents, from anticancer to antimicrobial drugs.[3][4] The precise isomeric form of the oxadiazole ring (1,2,4-, 1,3,4-, or 1,2,5-oxadiazole) and the nature of its substituents dramatically influence its biological activity and material properties.[2] Consequently, rigorous and comprehensive analytical characterization is not merely a procedural step but a cornerstone of reliable and reproducible research in this field.
This guide provides a detailed overview of the key analytical techniques employed for the structural elucidation and physicochemical characterization of oxadiazole derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to unambiguously confirm the identity, purity, and properties of these versatile compounds.
The Synergy of Spectroscopic and Chromatographic Techniques
A multi-technique approach is indispensable for the robust characterization of novel oxadiazole compounds. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive and validated characterization. The typical workflow involves a combination of spectroscopic methods for structural elucidation and chromatographic techniques for purity assessment.
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Synthesis -> {NMR, FTIR, MS, TLC} [lhead=cluster_Spectroscopy, arrowhead=normal, color="#5F6368"]; NMR -> HPLC [arrowhead=normal, color="#5F6368"]; FTIR -> HPLC [arrowhead=normal, color="#5F6368"]; MS -> HPLC [arrowhead=normal, color="#5F6368"]; TLC -> HPLC [arrowhead=normal, color="#5F6368"]; HPLC -> {XRD, Thermal} [lhead=cluster_Advanced, arrowhead=normal, color="#5F6368"]; }
A typical analytical workflow for oxadiazole characterization.
I. Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are fundamental to confirming the successful synthesis and elucidating the precise molecular structure of oxadiazole derivatives.[5]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including oxadiazoles. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.[6]
Why it's critical for oxadiazoles:
-
Isomer Differentiation: The chemical shifts of the carbon and proton atoms on the oxadiazole ring are highly sensitive to their position, allowing for unambiguous differentiation between 1,2,4-, 1,3,4-, and 1,2,5-isomers.
-
Substitution Pattern: The coupling constants and chemical shifts of protons on adjacent aromatic or aliphatic substituents provide definitive evidence of the substitution pattern around the oxadiazole core.[7]
-
Conformational Analysis: Through-space interactions, observable in 2D NMR experiments like NOESY, can provide insights into the preferred conformation of the molecule.
Key Spectral Features for 1,3,4-Oxadiazole Derivatives:
| Nucleus | Typical Chemical Shift (ppm) | Rationale |
| ¹³C (Oxadiazole Ring) | 158 - 167 | The carbons within the oxadiazole ring are highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms.[4][7] |
| ¹H (Aromatic Substituents) | 7.0 - 8.5 | Protons on aromatic rings attached to the oxadiazole will have their chemical shifts influenced by the electron-withdrawing nature of the heterocycle. |
| ¹³C (Aromatic Substituents) | 120 - 140 | The chemical shifts of the aromatic carbons provide information about the electronic effects of the oxadiazole ring on the substituent. |
Protocol: ¹H and ¹³C NMR Analysis of a 2,5-Disubstituted 1,3,4-Oxadiazole
-
Sample Preparation: Dissolve 5-10 mg of the purified oxadiazole compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[8]
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).
-
-
Data Processing and Interpretation:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze the chemical shifts, coupling constants (for ¹H), and integration values to assign the signals to the respective protons and carbons in the molecule.[9]
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[10]
Why it's critical for oxadiazoles:
-
Confirmation of Ring Formation: The successful cyclization to form the oxadiazole ring is indicated by the appearance of characteristic C=N and C-O-C stretching vibrations.
-
Identification of Substituents: The presence of functional groups on the substituents, such as carbonyls (C=O), amines (N-H), or nitro groups (N-O), can be readily confirmed.
Key Vibrational Frequencies for 1,3,4-Oxadiazole Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C=N (Oxadiazole Ring) | 1625 - 1651 | Stretching |
| C-O-C (Oxadiazole Ring) | 1163 - 1242 | Asymmetric Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified oxadiazole compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Spectrum Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum to the background spectrum.
-
Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.[11]
-
C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[12] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecule.[13]
Why it's critical for oxadiazoles:
-
Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the synthesized compound.
-
Structural Information from Fragmentation: The fragmentation pattern observed in techniques like electron ionization (EI-MS) can provide clues about the connectivity of the molecule. The oxadiazole ring often undergoes characteristic cleavage patterns.[12]
Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the oxadiazole compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[8]
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the accurate mass of the molecular ion to calculate the elemental composition using the instrument's software.
-
Compare the calculated elemental composition with the expected formula of the target compound.
-
II. Chromatographic Techniques: Assessing Purity and Separation
Chromatographic methods are vital for assessing the purity of synthesized oxadiazole compounds and for monitoring the progress of chemical reactions.
A. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. For oxadiazole characterization, it is the primary method for determining the purity of the final compound.[14]
Why it's critical for oxadiazoles:
-
Purity Assessment: HPLC can separate the target oxadiazole from starting materials, by-products, and other impurities, allowing for accurate purity determination (typically >95% for biological testing).[15]
-
Method Development and Validation: For drug development applications, validated HPLC methods are required for quality control and stability testing of oxadiazole-based active pharmaceutical ingredients (APIs).[16]
-
Forced Degradation Studies: HPLC is used to monitor the degradation of oxadiazole compounds under stress conditions (e.g., acid, base, oxidative, photolytic), which is a crucial part of preformulation studies.[14]
Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis
-
System Preparation:
-
Column: A C18 column is commonly used for the analysis of oxadiazole derivatives.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. The exact ratio will depend on the polarity of the analyte.[14]
-
Degas the mobile phase to prevent air bubbles in the system.
-
-
Sample Preparation: Prepare a solution of the oxadiazole compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Method Parameters:
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Injection Volume: 10-20 µL.
-
Detection: A photodiode array (PDA) or UV detector is commonly used. The detection wavelength should be set to the λ_max of the oxadiazole compound, which can be determined from a UV-Vis spectrum.[14]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.[14]
-
-
Data Acquisition and Analysis:
-
Inject the sample and record the chromatogram.
-
The purity of the compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
MobilePhase [label="Mobile Phase\n(e.g., ACN/H₂O)", fillcolor="#F1F3F4"]; Pump [label="HPLC Pump", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injector [label="Injector\n(Sample Loop)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column [label="C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; Detector [label="PDA/UV Detector", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataSystem [label="Data System\n(Chromatogram)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sample [label="Filtered\nOxadiazole Sample", fillcolor="#FFFFFF", shape=ellipse];
MobilePhase -> Pump; Pump -> Injector; Sample -> Injector; Injector -> Column; Column -> Detector; Detector -> DataSystem; }
Workflow for HPLC analysis of oxadiazole compounds.
III. Advanced Characterization: Delving Deeper into Solid-State and Thermal Properties
For a complete understanding of an oxadiazole compound, particularly for applications in materials science or for solid dosage forms in pharmaceuticals, further characterization of its solid-state and thermal properties is necessary.
A. Single Crystal X-ray Diffraction: The Definitive 3D Structure
Single crystal X-ray diffraction is the only technique that can provide the absolute, three-dimensional structure of a molecule in the solid state.
Why it's critical for oxadiazoles:
-
Unambiguous Structure Confirmation: It provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.[17]
-
Crystal Packing and Intermolecular Interactions: Analysis of the crystal structure reveals how the molecules pack in the solid state and identifies key intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence physical properties like melting point and solubility.[17]
B. Thermal Analysis (DSC and TGA): Assessing Stability and Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase transitions of a material.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transitions, and other phase transitions.[18][19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to study the thermal stability of the compound.[20][21]
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.[21]
-
-
Heating Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[21]
-
-
Data Analysis:
-
DSC: The melting point is typically taken as the onset or peak of the endothermic melting transition.
-
TGA: The decomposition temperature is often reported as the onset temperature of the major mass loss step.
-
Conclusion
The comprehensive characterization of oxadiazole compounds is a critical undertaking that underpins the reliability and success of research and development in both medicinal chemistry and materials science. By judiciously applying a suite of analytical techniques—from the foundational spectroscopic methods of NMR, FT-IR, and MS to the purity-defining power of HPLC and the advanced insights from X-ray diffraction and thermal analysis—researchers can confidently establish the identity, purity, and key physicochemical properties of their novel molecules. The protocols and insights provided in this guide serve as a robust framework for achieving this essential analytical rigor.
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- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- ¹H-NMR spectra of the three oxadiazole derivatives.
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- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
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- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (2025-08-06).
- Physicochemical properties of synthesized compounds.
- Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Deriv
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic
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- FTIR spectra of the three oxadiazole derivatives.
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- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018-12-17).
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A DSC study of new compounds based on (E)-3-(azulen-1-yldiazenyl)-1,2,5-oxadiazole. (2020-08-20). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoJMHTEujt-t69gFJHxsLxXOLXW3y1cZTfiTzZiEDQcaiht8Otexz8C3Jd8UdQ1CgzJ9M0qsbHkwD7P744RxXvFOuv9wRlkra1V33IdVr0m0X2GjWwC9iB3jrlboT9LqcYdWlqw2apRi52OyCJ-TfGHP7ZtO36EM74UUE62BXch_xyvmyLYCLn6cpguDiGV-vXei4wn7cB]([Link]
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Application Note & Protocol Guide: Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,2,4-oxadiazole derivatives using microwave-assisted organic synthesis (MAOS). The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its role as a bioisostere for amide and ester functionalities, which often imparts improved pharmacokinetic properties to drug candidates.[1][2][3] Microwave irradiation offers a green, efficient, and rapid alternative to conventional heating methods, drastically reducing reaction times from hours to minutes while often improving yields and product purity.[4][5][6] This document delves into the fundamental principles of microwave chemistry, provides validated, step-by-step protocols for common synthetic routes, and offers practical insights for reaction optimization and troubleshooting.
The Scientific Imperative: Why 1,2,4-Oxadiazoles and Microwave Synthesis?
The five-membered 1,2,4-oxadiazole ring is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with anticancer, anti-inflammatory, antiviral, and antibacterial properties.[7][8] Its prevalence stems from its ability to act as a metabolically stable mimic of esters and amides, enhancing drug-like properties.[3]
Traditional synthesis methods, however, often require prolonged heating under harsh conditions, leading to lengthy reaction times and the formation of impurities.[9] Microwave-assisted synthesis directly addresses these limitations.
The Advantages of the Microwave Approach:
-
Speed and Efficiency: Reactions that take hours or days under conventional reflux can often be completed in minutes.[6][9]
-
Higher Yields & Purity: The rapid and uniform heating provided by microwaves minimizes the formation of by-products, leading to cleaner reactions and simpler purification.[4][6][10]
-
Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of safer, environmentally benign solvents.[11][12][13][14]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results, which is critical for library synthesis and process development.[3][15]
Foundational Principles: The "Why" Behind the Method
Understanding the mechanism of microwave heating is key to designing successful experiments. Unlike conventional heating, which transfers energy indirectly through conduction and convection, microwave irradiation energizes the molecules in the reaction mixture directly and volumetrically.[11][13][16]
Mechanism of Dielectric Heating: The core principle is dielectric heating. Microwave energy interacts with polar molecules (those with a permanent dipole moment) in the sample. The oscillating electromagnetic field forces these molecules to constantly realign, creating friction and generating heat rapidly and uniformly throughout the bulk of the material.[10][11]
Causality in Experimental Design:
-
Solvent Selection: The choice of solvent is critical. Highly polar solvents with a high dielectric loss tangent (tan δ), such as DMF, NMP, ethanol, and water, absorb microwave energy very efficiently, leading to rapid heating.[6][17] Non-polar solvents like toluene or hexane are transparent to microwaves and are generally poor choices unless a reactant or catalyst is a strong absorber.[17][18]
-
Reaction Vessels: Always use dedicated, heavy-walled glass or ceramic vessels designed for microwave synthesis. These are engineered to withstand the high pressures and temperatures that can develop. Crucially, never use a domestic kitchen microwave oven , as they lack the necessary temperature/pressure controls and safety features, creating a significant risk of explosion.[15][19]
-
Stirring: Efficient magnetic stirring is essential to prevent localized superheating and ensure homogenous temperature distribution throughout the reaction mixture.[19]
Below is a general workflow for a typical microwave-assisted synthesis experiment.
Caption: General workflow for microwave-assisted organic synthesis.
Synthetic Protocols for 1,2,4-Oxadiazole Formation
The most common and robust method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid (or its activated form), followed by a dehydrative cyclization of the intermediate O-acylamidoxime.[20][21]
Caption: Reaction pathway for 1,2,4-oxadiazole synthesis.
Protocol 1: Two-Step, One-Pot Synthesis from Carboxylic Acids and Amidoximes
This protocol is highly versatile and accommodates a wide range of commercially available starting materials. The carboxylic acid is first activated in situ before the addition of the amidoxime and subsequent microwave-induced cyclization.[3][20]
Materials & Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)[3]
-
10 mL microwave reaction vial with a magnetic stir bar
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.1 eq)
-
Coupling agent, e.g., HBTU (1.1 eq) or HATU (1.1 eq)
-
Organic base, e.g., N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous solvent, e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (3-5 mL)
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the carboxylic acid (1.0 eq), the coupling agent (e.g., HBTU, 1.1 eq), and the amidoxime (1.1 eq).
-
Solvent and Base Addition: Add 3-5 mL of anhydrous ACN or DMF. Add the organic base (DIEA, 3.0 eq) to the mixture.
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters:
-
Temperature: 150-160 °C[20]
-
Time: 15-20 minutes
-
Power: Dynamic power control (instrument default)
-
Stirring: High
-
-
Reaction Monitoring: The reaction can be monitored by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
Work-up: After the vessel has cooled to room temperature, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1N HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure 1,2,4-oxadiazole derivative.
Protocol 2: Direct Synthesis from Acyl Chlorides and Amidoximes
This method is faster as it bypasses the in situ acid activation step but is limited by the commercial availability and stability of acyl chlorides.[20][22]
Materials & Equipment:
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Acyl chloride (1.0 eq)
-
Amidoxime (1.0 eq)
-
Base (optional, for scavenging HCl), e.g., Pyridine or DIEA (1.2 eq)
-
Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Dioxane (3-5 mL)
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave vial with a stir bar, dissolve the amidoxime (1.0 eq) in 3-5 mL of anhydrous THF.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 eq) to the solution at room temperature. If desired, add the base (e.g., pyridine).
-
Vessel Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:
-
Temperature: 120-140 °C
-
Time: 5-15 minutes
-
Power: Dynamic
-
Stirring: High
-
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. For solvent-free variations, the crude reaction mixture can be directly adsorbed onto silica gel for purification.[22]
Data Presentation: Comparative Synthesis Data
The following table summarizes representative data from the literature, highlighting the efficiency of microwave-assisted synthesis compared to conventional heating.
| Entry | Starting Materials | Method | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzoic acid, Acetamidoxime | Microwave | 160 | 15 min | 83 | [20] |
| 2 | Benzoic acid, Acetamidoxime | Conv. Heat | 85 | 24 hours | 70 | [20] |
| 3 | Phenylacetic acid, Benzamidoxime | Microwave | 150 | 15 min | 91 | [20] |
| 4 | Various N-protected α-amino acids, Acyl hydrazides | Microwave | 100 | 5-10 min | 54-75 | [9] |
| 5 | Various N-protected α-amino acids, Acyl hydrazides | Conv. Heat | 100 | 4-16 hours | - | [9] |
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction:
-
Cause: Insufficient heating or incomplete activation.
-
Solution: Ensure a polar, microwave-absorbent solvent is used. Increase the reaction temperature in 10 °C increments or extend the irradiation time. Verify the quality of the coupling agent; use fresh reagents.
-
-
Formation of By-products (e.g., Nitrile from Amidoxime Decomposition):
-
Cause: Excessive temperature or prolonged reaction time.
-
Solution: Reduce the reaction temperature. The efficiency of microwave heating means that the optimal temperature may be lower than in conventional methods. Monitor the reaction closely by LC-MS to avoid over-running it.
-
-
Pressure Limit Exceeded:
-
Cause: Use of a low-boiling point solvent at a high temperature.
-
Solution: Switch to a higher-boiling point solvent (e.g., from ACN to DMF or Dioxane to NMP). Reduce the reaction volume to allow for more headspace in the vial.
-
Safety Considerations in Microwave Chemistry
-
Equipment: Only use microwave reactors specifically designed for chemical synthesis. These are built with robust safety features to manage pressure and contain potential vessel failures.[19]
-
Pressure: Be aware that heating solvents above their boiling point in a sealed vessel generates significant pressure. Start with small-scale reactions to gauge the reaction kinetics before scaling up.[13][19]
-
Exothermic Reactions: For unknown or potentially highly exothermic reactions, begin with low power and temperature settings and ramp up cautiously.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a well-ventilated laboratory fume hood.
References
-
Microwave assisted synthesis of five membered nitrogen heterocycles. (n.d.). PMC - NIH. [Link]
-
Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. (n.d.). Eduzone. [Link]
-
Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters - ACS Publications. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). [Link]
-
A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC - PubMed Central. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PubMed. [Link]
-
A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted. (n.d.). [Link]
-
Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!. [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). [Link]
-
Microwave assisted reactions. (n.d.). PPTX - Slideshare. [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Kaboudin, B. (2003). One-pot synthesis of 1,2,4-oxadiazoles mediated by microwave irradiation under solvent-free condition. SciSpace. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). Publikacja - MOST Wiedzy. [Link]
-
(PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). [Link]
-
A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
PART - 1 INTRODUCTION. (n.d.). [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
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Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021). PubMed Central. [Link]
-
A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole... (n.d.). ResearchGate. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). NIH. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles derivatives from α-amino acids and acyl hydrazides using microwave irradiation. (n.d.). Blucher Proceedings. [Link]
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Application Notes & Protocols: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate in Peptide Mimetic Design
Foreword: The Rationale for Heterocyclic Scaffolds in Peptidomimetic Design
In the pursuit of novel therapeutics, the limitations of native peptides—namely their poor metabolic stability and low bioavailability—have driven the exploration of peptidomimetics. These are molecules that mimic the structure and function of peptides but are designed to overcome their inherent pharmacological weaknesses. A key strategy in this endeavor is the replacement of the labile amide bond with more robust chemical moieties that act as bioisosteres. The 1,2,4-oxadiazole ring has emerged as a particularly valuable scaffold in this context. Its rigid, planar structure can effectively mimic the geometry of a trans-peptide bond, while its heteroaromatic nature imparts resistance to enzymatic degradation. Furthermore, the diverse substitution patterns possible on the oxadiazole ring allow for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
This guide focuses on a versatile building block for the construction of such peptidomimetics: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate . The presence of an amino group at the 5-position and an ethyl carboxylate at the 3-position provides orthogonal handles for the stepwise elongation of a peptide-like chain, making it an invaluable tool for the medicinal chemist. Herein, we provide a comprehensive overview of its synthesis, incorporation into peptidomimetic structures, and the potential applications of the resulting molecules.
Physicochemical Properties of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
A thorough understanding of the starting material is paramount for its successful application. The key physicochemical properties of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₃ | |
| Molecular Weight | 157.13 g/mol | |
| CAS Number | 144167-51-1 | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO, DMF, and hot ethanol | General knowledge |
Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
The synthesis of this key building block can be achieved through a reliable, multi-step process starting from commercially available reagents. The general strategy involves the formation of an amidoxime intermediate followed by cyclization.
Experimental Protocol: Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
This protocol is based on established methods for the synthesis of 5-amino-substituted 1,2,4-oxadiazoles[1].
Step 1: Synthesis of Ethyl Oxalamidate
-
To a stirred solution of diethyl oxalate (1.0 eq) in ethanol (5 mL/g of diethyl oxalate) at 0 °C, add a solution of aqueous ammonia (25%, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain a white solid.
-
Recrystallize the solid from hot ethanol to yield pure ethyl oxalamidate.
Step 2: Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate (Amidoxime intermediate)
-
Dissolve ethyl oxalamidate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water (3:1).
-
Add sodium carbonate (1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amidoxime, which can be used in the next step without further purification.
Step 3: Cyclization to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
-
Dissolve the crude amidoxime from the previous step (1.0 eq) in anhydrous dichloromethane (10 mL/g of amidoxime).
-
To this solution, add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
A white precipitate of diisopropylurea will form. Filter off the precipitate and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Incorporation into Peptidomimetic Chains
The bifunctional nature of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate allows for its incorporation into peptide-like chains in a controlled, stepwise manner. The 5-amino group can be acylated by an N-protected amino acid or peptide fragment, and the 3-ethyl carboxylate can be hydrolyzed and subsequently coupled to the N-terminus of another amino acid or peptide fragment.
Logical Workflow for Peptidomimetic Elongation
Caption: Stepwise elongation of a peptidomimetic chain using the title compound.
Protocol 1: Solution-Phase Synthesis of an Oxadiazole-Dipeptide Mimetic
This protocol details the coupling of an N-protected amino acid to the 5-amino group, followed by ester hydrolysis and subsequent coupling to another amino acid.
Step A: N-Acylation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
-
Dissolve Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (1.0 eq) and an Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq) in anhydrous DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to obtain the Fmoc-protected intermediate.
Step B: Saponification of the Ethyl Ester
-
Dissolve the product from Step A in a mixture of THF and water (1:1).
-
Add LiOH (1.5 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid.
Step C: Coupling to a Second Amino Acid
-
Dissolve the carboxylic acid from Step B (1.0 eq) and the methyl ester of a second amino acid (e.g., H-Gly-OMe·HCl) (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C.
-
Stir the reaction at room temperature for 8 hours.
-
Work up the reaction as described in Step A.
-
Purify the final dipeptide mimetic by flash chromatography.
Protocol 2: Solid-Phase Synthesis Approach
For the synthesis of longer peptidomimetics, a solid-phase approach is often more efficient.
Step 1: Immobilization of the First Amino Acid
-
Swell a suitable resin (e.g., Wang resin) in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using standard coupling conditions (e.g., DIC/Oxyma).
-
Wash the resin thoroughly with DMF, DCM, and MeOH and dry under vacuum.
Step 2: Deprotection and Coupling of the Oxadiazole Building Block
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Wash the resin extensively.
-
Couple the carboxylic acid derivative of the oxadiazole (prepared as in Protocol 1, Step B, but starting with a Boc-protected amino acid for N-acylation) to the deprotected amino group on the resin using standard peptide coupling reagents.
Step 3: Elongation of the Peptide Chain
-
The peptide chain can be further elongated from the N-terminus of the acylated amino group on the oxadiazole (after deprotection of the Boc group with TFA) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Step 4: Cleavage and Purification
-
Once the desired sequence is assembled, cleave the peptidomimetic from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., TFA/TIS/H₂O).
-
Precipitate the crude product in cold diethyl ether, centrifuge, and wash.
-
Purify the final product by reverse-phase HPLC.
Applications and Expected Impact on Peptidomimetic Properties
The incorporation of the 5-amino-1,2,4-oxadiazole-3-carboxylate scaffold as a dipeptide isostere is expected to confer several advantageous properties to the resulting peptidomimetic.
| Property | Expected Impact | Rationale |
| Metabolic Stability | Significantly increased | The oxadiazole ring is resistant to cleavage by proteases, which readily hydrolyze amide bonds. |
| Conformational Rigidity | Increased | The planar, aromatic nature of the oxadiazole ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for the target receptor. |
| Receptor Binding | Modulated | The oxadiazole ring alters the hydrogen bonding pattern compared to a native peptide bond. The nitrogen atoms can act as hydrogen bond acceptors, influencing the interaction with the target protein. |
| Solubility & Lipophilicity | Modifiable | The overall physicochemical properties can be tuned by the choice of amino acid side chains attached to the oxadiazole core. |
Potential Therapeutic Areas
Peptidomimetics containing the 1,2,4-oxadiazole scaffold have shown promise in a variety of therapeutic areas, including:
-
Anticancer agents: By mimicking the binding motif of peptides that regulate cell proliferation and apoptosis[2][3].
-
Anti-inflammatory agents: By targeting protein-protein interactions involved in inflammatory signaling pathways[1].
-
Antiviral and Antimicrobial agents: By inhibiting key viral or bacterial enzymes.
Conclusion and Future Perspectives
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a highly valuable and versatile building block for the design and synthesis of novel peptidomimetics. The protocols outlined in this guide provide a solid foundation for its application in both solution-phase and solid-phase synthesis strategies. The ability to replace a labile dipeptide unit with this robust heterocyclic scaffold opens up new avenues for the development of peptide-based therapeutics with improved pharmacokinetic profiles. Future work in this area will likely focus on the synthesis of libraries of oxadiazole-containing peptidomimetics for high-throughput screening against a wide range of biological targets, as well as the further optimization of their drug-like properties.
References
-
Sureshbabu, V. V., et al. (2008). Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics. Request PDF. [Link]
- Nagendra, G., et al. (2023).
- Nagendra, G., et al. (2025).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1,2,4-Oxadiazoles using N'-hydroxy-2-methylpropanimidamide. BenchChem.
- Bisht, A. S., & Juyal, D. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a.
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.
- Schulze, J., et al. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.
- Ispikoudi, M., et al. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry.
- Bisht, A. S., & Juyal, D. (2024). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids.
- Robertson, J. M., & Wintermeyer, W. (1981).
- Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Guedes, G. P., et al. (2025). Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. Chemistry & Biodiversity.
- Dixon, D. J., et al. (2022). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. Angewandte Chemie.
- Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.
- Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.
- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (2022). RSC Medicinal Chemistry.
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- Holla, B. S., et al. (2003). Synthesis of some new 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry - Section B.
- Jakopin, Ž. (2018). Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a versatile building block in medicinal chemistry. Tetrahedron Letters.
- Nelo, K. L., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters.
- Yahyazadeh, A., & Haghi, M. (2005). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- Polothi, R., et al. (2021).
- Aydin, A., et al. (2015). Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Desai, N. C., et al. (2014). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Medicinal Chemistry Research.
- Nguyen, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry.
- Al-Jibouri, M. N. A. (2018). Azotation and Coupling Reaction of Amino Oxadiazole Ligands with (Characterization, Chromatography, Solubility) Study. International Journal of Pharmaceutical Quality Assurance.
- Dixon, D. J., et al. (2022). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv.
- Wang, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules.
- El-Abbaday, A. A., et al. (2025). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of Chemical Research.
- Giraud, M., et al. (2025). Coupling of iminodiacetic acid with amino acid derivatives in solution and solid phase. Journal of Peptide Science.
-
PubChem. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. PubChem. [Link]
- Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. (2025). ICAIIT 2025 Conference.
- Melli, M., et al. (2020). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. The Journal of Physical Chemistry A.
- Al-Adilee, K. J., & Abbas, A. K. (2023). Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol. Journal of Nanostructures.
Sources
- 1. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.
The synthesis of this heterocyclic scaffold, while straightforward in principle, presents several challenges that can significantly impact reaction yield and purity. This guide addresses common issues through a troubleshooting and FAQ format, grounded in established chemical principles.
Synthetic Pathway Overview
The most common and efficient route to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate proceeds via a two-step synthesis. The first step involves the preparation of the key intermediate, Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. The second step is the critical cyclization of Oxyma with cyanamide to form the desired 1,2,4-oxadiazole ring.
Caption: General workflow for the synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most frequently encountered problems during the synthesis.
Q1: My overall yield is extremely low, or I have failed to isolate any product. What are the primary causes?
A1: Complete reaction failure or near-zero yield typically points to fundamental issues with reagents, conditions, or the reaction setup.
-
Cause 1: Poor Quality of Starting Materials.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): This intermediate can degrade over time. It is a white to light yellow crystalline solid; a significant darkening in color may indicate decomposition.[1] It is crucial to verify its purity by NMR or melting point (133°C) before use.[2]
-
Cyanamide: Cyanamide readily dimerizes to dicyandiamide or trimerizes to melamine, especially in the presence of acid or base, rendering it unreactive for the desired cyclization. Use a fresh bottle from a reputable supplier or titrate to determine its purity.
-
-
Cause 2: Incorrect pH or Base Selection in Cyclization.
-
The cyclization of the amidoxime (Oxyma) with cyanamide requires a base to facilitate the nucleophilic attack and subsequent cyclodehydration. However, an excessively strong base or the presence of nucleophilic bases can lead to hydrolysis of the ethyl ester or other side reactions.
-
Solution: Employ a non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (TEA). The reaction pH should be carefully controlled; a patent for a related synthesis using cyanamide highlights the importance of maintaining a pH between 6-7.[3]
-
-
Cause 3: Inadequate Temperature.
-
Cyclodehydration reactions often require thermal energy to overcome the activation barrier for ring closure and elimination of water.[4]
-
Solution: If the reaction is not proceeding at room temperature, gradually increase the temperature while monitoring the reaction by TLC or LC-MS. Refluxing in a solvent like ethanol or isopropanol is often effective.
-
Q2: My final product is heavily contaminated with unreacted Oxyma. How can I drive the reaction to completion?
A2: The presence of significant amounts of starting material indicates an incomplete reaction.
-
Cause 1: Insufficient Stoichiometry of Cyanamide.
-
Due to its potential for dimerization, using a stoichiometric equivalent of cyanamide may be insufficient.
-
Solution: Increase the equivalents of cyanamide to 1.2–1.5 equivalents to compensate for any impurities or dimerization and to push the equilibrium towards the product.
-
-
Cause 2: Sub-optimal Reaction Time or Temperature.
-
The reaction may be kinetically slow under your current conditions.
-
Solution: Extend the reaction time, monitoring progress every few hours. If the reaction stalls, consider increasing the temperature as described in A1.
-
Q3: I observe a major side product with a mass corresponding to 5-amino-1,2,4-oxadiazole-3-carboxylic acid (hydrolyzed ester). How can this be prevented?
A3: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, a common issue in related syntheses.[5]
-
Cause 1: Presence of Water.
-
Water in the reaction medium, whether from solvents or reagents, will promote hydrolysis.
-
Solution: Use anhydrous solvents. Ensure your glassware is thoroughly dried before starting the reaction.
-
-
Cause 2: Harsh pH During Reaction or Workup.
-
Prolonged exposure to strong bases (like NaOH or KOH) or acidic workup conditions can cleave the ester.
-
Solution: Use a milder base like potassium carbonate. For the workup, wash the organic layer with a saturated solution of a weak base like sodium bicarbonate, followed by brine, avoiding strong acids or bases.
-
Q4: My LC-MS analysis shows an isomer of the desired product, or the purified product seems to rearrange over time. What is happening?
A4: This is a classic indicator of a heterocyclic rearrangement, most likely the Boulton-Katritzky Rearrangement (BKR). This thermal or acid-catalyzed rearrangement is known to occur in certain substituted 1,2,4-oxadiazoles.[4][6]
-
Cause: The BKR can be triggered by excessive heat or the presence of acid, even trace amounts.[6]
-
Solution:
-
Minimize Heat: During the reaction, use the lowest effective temperature. For purification, prioritize column chromatography at room temperature over recrystallization from high-boiling solvents if rearrangement is observed.
-
Neutral Conditions: Ensure the workup and purification steps are conducted under neutral conditions. Avoid acidic eluents in chromatography.
-
Storage: Store the final product in a cool, dry, and dark environment to minimize long-term degradation.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: How do I prepare the Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) precursor? The synthesis of Oxyma is well-established and involves the nitrosation of ethyl cyanoacetate.[1] A common procedure uses sodium nitrite in an acidic medium like acetic acid.[2] It is critical to control the temperature (0-5°C) and pH (around 4.5) during the addition of the nitrite solution to prevent side reactions and hydrolysis of the ester.[5]
-
FAQ 2: What is the optimal solvent for the cyclization reaction? Aprotic polar solvents like Dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices as they can solvate the reagents well without participating in the reaction.[4] Protic solvents like ethanol can also be used, but care must be taken to minimize water content to prevent ester hydrolysis.
-
FAQ 3: What are the key parameters to consider for scaling up this synthesis? For large-scale synthesis, temperature control becomes critical, as both the nitrosation and cyclization steps can be exothermic. Ensure your reactor has adequate cooling capacity. Proper management of reagent addition rates is also essential to maintain a steady internal temperature. For the workup, consider extraction and filtration methods that are efficient on a larger scale.
Key Reaction Parameters & Data
The following table summarizes the critical parameters for optimizing the synthesis.
| Parameter | Step 1: Oxyma Synthesis | Step 2: Oxadiazole Formation | Rationale & Key Reference |
| Key Reagents | Ethyl Cyanoacetate, NaNO₂ | Ethyl 2-cyano-2-(hydroxyimino)acetate, Cyanamide | Purity of reagents is paramount for high yield. |
| Solvent | Water/Acetic Acid | Acetonitrile, DMF, or Ethanol | Acetic acid provides the acidic medium for nitrosation.[2] Aprotic solvents are preferred for cyclization to avoid hydrolysis.[4] |
| Temperature | 0–5 °C | 25 °C to Reflux | Low temperature controls the exothermic nitrosation.[1] Cyclization may require heat to proceed efficiently. |
| pH Control | ~4.5 | 6–8 | Prevents ester hydrolysis during nitrosation.[5] Mildly basic conditions promote cyclization without degrading the product.[3] |
| Key Stoichiometry | NaNO₂ (1.2 equiv) | Cyanamide (1.2–1.5 equiv) | Excess nitrite ensures complete conversion. Excess cyanamide compensates for potential dimerization. |
| Typical Yield | 85–95% | 60–80% (Optimized) | High yields are achievable with careful control of parameters.[2] |
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
This protocol is adapted from established literature procedures.[2][5]
-
In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml).
-
In a separate, larger flask, dissolve ethyl cyanoacetate (11.3 g, 100 mmol) in glacial acetic acid (8.0 ml, 140 mmol).
-
Cool the ethyl cyanoacetate solution in an ice bath to 0-5°C.
-
Slowly add the aqueous sodium nitrite solution dropwise to the stirred ethyl cyanoacetate solution, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. A yellow precipitate may form.
-
Collect the resulting crystals (the sodium salt) by vacuum filtration.
-
Dissolve the collected crystals in 2N HCl (50 ml).
-
Extract the product into diethyl ether or ethyl acetate (4 x 50 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crystalline residue is Ethyl 2-cyano-2-(hydroxyimino)acetate. The product can be further purified by recrystallization from ethanol or ethyl acetate to yield a white solid (yield: ~87%).[5]
Protocol B: Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
-
To a dry round-bottom flask under a nitrogen atmosphere, add Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.42 g, 10 mmol).
-
Add anhydrous acetonitrile (30 mL) and stir until the solid is fully dissolved.
-
Add cyanamide (0.50 g, 12 mmol, 1.2 equiv).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv).
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The product can be further purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations of Key Processes
Reaction Mechanism
Caption: Proposed mechanism for the formation of the 1,2,4-oxadiazole ring.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
References
-
PrepChem. Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Available at: [Link]
-
Wikipedia. Ethyl cyanohydroxyiminoacetate. Available at: [Link]
-
Mini-Reviews in Organic Chemistry. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
- Google Patents. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 6. soc.chim.it [soc.chim.it]
purification techniques for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support resource for the purification of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (CAS No: 144167-51-1).[1] This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for obtaining this key chemical intermediate in high purity. The methodologies and troubleshooting advice are grounded in established chemical principles and practices for related heterocyclic compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate?
The two most effective and commonly employed techniques for purifying this compound are recrystallization and flash column chromatography . The choice between them depends on the nature and quantity of the impurities, as well as the scale of your reaction. For multi-gram scales with primarily crystalline impurities, recrystallization is often more efficient. For complex mixtures or smaller scales where high resolution is needed, flash chromatography is superior.
Q2: What are the most common impurities I should expect from the synthesis?
Common impurities often stem from the starting materials or side reactions during the cyclization process. These may include:
-
Unreacted Starting Materials: Such as amidoximes or activated carboxylic acid derivatives.
-
Hydrolysis Byproducts: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions for extended periods at elevated temperatures.
-
N-acylated byproducts: The 5-amino group can sometimes undergo side reactions, such as acetylation, if acetic anhydride or similar reagents are used in the synthesis.[2]
-
Polymeric Material: Under harsh reaction conditions, some heterocycles can form oligomers or tars.
Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to identify the number of byproducts formed.[3][4]
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is recommended for purity validation:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple solvent systems of varying polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential. The proton NMR should show the expected signals for the ethyl group and the amino protons, with clean integration values. The carbon NMR provides confirmation of the heterocyclic core and the carboxylate group.
-
Melting Point (m.p.) Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. For comparison, the closely related isomer, Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, has a reported melting point of 200-205 °C.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the molecule.[3]
II. Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification workflow.
Problem 1: Low Yield After Purification
-
Symptom: You obtain a pure product, but the final mass is significantly lower than expected.
-
Causality & Solution:
-
Over-solubility in Recrystallization Solvent: The product may be too soluble in the chosen solvent, even when cold.
-
Action: Select a solvent system where the compound has high solubility when hot but very low solubility when cold. Consider using a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to fine-tune solubility.
-
-
Product Loss on Silica Gel (Chromatography): The amino group on the oxadiazole ring can be slightly basic and may interact strongly with the acidic silica gel, leading to streaking and incomplete elution.
-
Action: Pre-treat the silica gel with a small amount of triethylamine (e.g., 0.5-1% v/v in your mobile phase) to neutralize the acidic sites. This will improve peak shape and recovery. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Problem 2: Persistent Impurities Observed by TLC/NMR
-
Symptom: After one round of purification, TLC or NMR analysis still shows the presence of one or more impurities.
-
Causality & Solution:
-
Co-elution in Chromatography: The impurity may have a very similar polarity (Rf value) to your product, making separation difficult.
-
Co-crystallization: The impurity may have a similar crystal lattice structure, allowing it to incorporate into your product's crystals.
-
Action: Perform a second recrystallization from a different solvent system. The change in solvent can disrupt the co-crystallization process. If this fails, column chromatography is the necessary next step.
-
-
Problem 3: Product "Oiling Out" During Recrystallization
-
Symptom: Instead of forming crystals upon cooling, the product separates as an insoluble oil.
-
Causality & Solution:
-
Supersaturation and Rapid Cooling: The solution is becoming supersaturated too quickly, or the cooling rate is too fast, preventing orderly crystal lattice formation. The presence of impurities can also inhibit crystallization.
-
Action:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the saturation level slightly.
-
Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature, followed by transfer to a refrigerator).
-
If available, add a seed crystal to encourage nucleation.
-
"Scratching" the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
-
-
III. Standard Purification Protocols
Protocol 1: Recrystallization
This protocol is ideal for purifying crystalline solids on a moderate to large scale.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile). The ideal solvent will fully dissolve the compound when hot but show poor solubility when cold. A binary system like Ethyl Acetate/Hexane is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating complex mixtures or for high-purity requirements on a small to medium scale.
-
TLC Analysis: Dissolve a small sample of your crude material and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a glass column with silica gel (slurry packing with the initial mobile phase is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like Dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any residual solvent.
IV. Data & Visualization
Table 1: Recommended Solvent Systems
| Purification Method | Primary Solvent | Co-Solvent (if applicable) | Typical Ratio (v/v) | Notes |
| Recrystallization | Ethanol | Water | 80:20 to 95:5 | Good for polar compounds. Water acts as an anti-solvent. |
| Recrystallization | Ethyl Acetate | Hexane / Heptane | 1:1 to 1:4 | Excellent for moderately polar compounds. |
| Column Chromatography | Dichloromethane | Methanol | 100:0 to 95:5 | A good starting point for polar compounds. |
| Column Chromatography | Ethyl Acetate | Hexane / Heptane | 20:80 to 80:20 | A versatile system for compounds of intermediate polarity.[6][8] |
Purification Workflow Diagram
The following diagram illustrates a logical workflow for the purification and troubleshooting of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Caption: Decision workflow for purifying Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
V. References
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Source not explicitly provided in search results]
-
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, 95% Purity, C5H7N3O3, 10 grams. [Source not explicitly provided in search results]
-
Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA- mediated intramolecular oxidative cyclization. [Source not explicitly provided in search results]
-
Ethyl 5-amino-1, 3, 4-oxadiazole-2-carboxylate, min 97%, 1 gram. [Source not explicitly provided in search results]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.[Link]
-
Reinvestigation of the Thiazole Synthesis with Ethyl 3-Amino-2- [5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates and Related Reactions. ResearchGate.[Link]
-
(PDF) Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. ResearchGate.[Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. NIH.[Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Source not explicitly provided in search results]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.[Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Source not explicitly provided in search results]
-
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. PubChem.[Link]
-
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. PubChem.[Link]
-
Synthesis and Characterization of Some New Aminoimidazoles. [Source not explicitly provided in search results]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.[Link]
-
(PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate.[Link]
-
Synthesis of new 1,2,4-oxadiazoles carrying (1'S,2'S)-t-butyloxycarbonyl-1-amino-2- methyl-1-butyl and (1'S). ResearchGate.[Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI.[Link]
-
Acetylation of 5-amino-1H-[1][6][9]triazole revisited. PubMed.[Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.[Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI.[Link]
-
(PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate. ResearchGate.[Link]
Sources
- 1. 144167-51-1 Cas No. | Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | Matrix Scientific [matrixscientific.com]
- 2. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate 97 4970-53-0 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. clearsynth.com [clearsynth.com]
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. As a bioisostere for amides and esters, the 1,2,4-oxadiazole ring is a privileged structure in modern drug discovery, but its synthesis is not without challenges.[1][2] This document provides in-depth, experience-driven answers to common problems, focusing on the prevalent synthetic route: the coupling of an amidoxime with a carboxylic acid (or its activated derivative) followed by cyclodehydration.
Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success or failure in your experiments. By understanding the causality behind side product formation, you can rationally design experiments, troubleshoot effectively, and optimize your yields.
Part 1: Frequently Encountered Side Products & Issues
This section addresses the most common challenges and unexpected outcomes during the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Q1: My yield is very low, and I've recovered a significant amount of my starting amidoxime and carboxylic acid. What is happening?
A1: This is the most common failure mode and is almost always due to the cleavage of the key O-acyl amidoxime intermediate. This intermediate is susceptible to hydrolysis, which reverts it to the starting materials.[3][4]
-
Causality: The O-acyl amidoxime is an activated ester. In the presence of nucleophiles, particularly water, it can be readily hydrolyzed. This process is often accelerated by the basic or acidic conditions used to promote the final cyclization step.
-
Identification: You can confirm this by LC-MS analysis of your crude reaction mixture. You will see peaks corresponding to the masses of your starting amidoxime and carboxylic acid, alongside any remaining intermediate and your desired product.
Q2: I see a major peak in my LC-MS that corresponds to my coupled intermediate, but very little of the final oxadiazole. Why isn't the reaction finishing?
A2: This indicates an incomplete cyclodehydration of the O-acyl amidoxime intermediate. The energy barrier for this final ring-closing step has not been overcome.[3]
-
Causality: The cyclization requires the elimination of a water molecule. This step is often the most challenging and typically requires forcing conditions like high temperatures or the assistance of a suitable base or catalyst.[3][5] Insufficient thermal energy or a sub-optimal catalyst/base will cause the reaction to stall at the intermediate stage.
-
Solution: The primary solution is to apply more energy or use a more effective promoter for the cyclization. Microwave irradiation has proven highly effective at accelerating this step, often reducing reaction times from hours to minutes.[1][3] Alternatively, switching to a higher boiling point solvent (e.g., toluene, xylene, or DMF) or employing a stronger, non-nucleophilic base can facilitate ring closure.[3]
Q3: My purified product seems to be degrading or rearranging over time, or during purification on silica gel. What could be the cause?
A3: Your 1,2,4-oxadiazole product is likely undergoing a Boulton-Katritzky Rearrangement (BKR) . This is a known thermal or acid-catalyzed rearrangement of the 1,2,4-oxadiazole ring into other heterocyclic systems.[3][6][7]
-
Causality: The BKR involves an internal nucleophilic attack on the N(2) position of the oxadiazole ring, which is electrophilic due to the weak and polarized O-N bond.[6] This rearrangement is particularly common for 3,5-disubstituted oxadiazoles with a saturated side chain containing a nucleophilic atom.[3][6] The presence of acid (including silica gel) or even residual moisture can catalyze this process.[3][7]
-
Prevention: To minimize BKR, ensure your workup and purification conditions are neutral and anhydrous. Avoid prolonged exposure to heat and acidic media. If you suspect silica gel is promoting the rearrangement, consider switching to a different stationary phase like alumina or purifying via recrystallization. Store the final compound in a dry environment.[3]
Q4: I've detected a side product with the same mass as my desired product, but with a different retention time and spectral properties. What could it be?
A4: While several isomers are possible, a common side product under specific conditions is a 1,3,4-oxadiazole . This is especially relevant if photochemical methods are used, which can induce rearrangement.[3][6] However, a more likely scenario in standard thermal synthesis is the formation of urea or cyanamide derivatives via the Tiemann Rearrangement of the amidoxime starting material, which would have a different mass. If the mass is identical, careful structural elucidation (e.g., via 2D NMR) is required to confirm the identity of the isomer.
Part 2: Mechanism Spotlight & Visual Guides
Understanding the reaction pathways is critical for effective troubleshooting.
Primary Synthesis Pathway vs. Hydrolysis
The desired reaction involves two key steps: O-acylation of the amidoxime followed by cyclodehydration. The major competing pathway is the hydrolysis of the intermediate.
Caption: Desired synthesis vs. intermediate hydrolysis.
The Boulton-Katritzky Rearrangement (BKR)
This rearrangement transforms the 1,2,4-oxadiazole ring into a new heterocycle. The mechanism involves the side chain at the C3 position attacking the N2 position of the ring.
Caption: The Boulton-Katritzky Rearrangement (BKR) pathway.
Part 3: Troubleshooting Guide & Optimization
Use this table to diagnose and solve specific issues in your reaction.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Low or No Product Formation; Starting Materials Recovered | 1. Inefficient Acylation: The carboxylic acid was not properly activated. 2. Hydrolysis of Intermediate: Presence of water in reagents or solvents.[3][4] | 1. Use a more effective coupling reagent. HATU with a non-nucleophilic base like DIPEA is highly effective.[4] CDI is also a good choice and simplifies workup.[6][8] 2. Ensure strictly anhydrous conditions. Use dry solvents, dry reagents, and perform the reaction under an inert atmosphere (N₂ or Ar).[4] |
| Intermediate is Formed, but Fails to Cyclize | 1. Insufficient Temperature/Time: The energy barrier for cyclodehydration is not met.[4] 2. Sub-optimal Base/Solvent: The chosen base or solvent does not adequately promote the cyclization. | 1. Increase the reaction temperature or prolong the reaction time. [4] 2. Switch to microwave heating. This is highly effective for accelerating the final cyclization step (e.g., 120-160 °C for 10-30 minutes).[1][9] 3. Use a high-boiling aprotic solvent like DMF, toluene, or xylene.[3] 4. Use a strong, non-nucleophilic base. TBAF in dry THF is a common and effective choice.[3][10] |
| Multiple Unidentified Side Products | 1. Tiemann Rearrangement: The amidoxime is rearranging under basic conditions. 2. Incompatible Functional Groups: Unprotected groups (-OH, -NH₂) on starting materials are causing side reactions.[2][3] | 1. Moderate the basicity or temperature of the initial amidoxime formation/handling steps. 2. Protect sensitive functional groups on your carboxylic acid or amidoxime before attempting the coupling reaction. |
| Product Rearranges During Workup/Purification | Boulton-Katritzky Rearrangement (BKR): The product is sensitive to heat or acid (e.g., silica gel).[3][6] | 1. Use neutral, anhydrous workup conditions. Avoid acidic washes if possible. 2. Minimize heat during solvent removal. 3. Purify using an alternative to silica gel (e.g., neutral alumina, recrystallization, or preparative HPLC with a neutral mobile phase).[3] |
Part 4: Validated Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is adapted from methodologies that leverage microwave heating to dramatically shorten reaction times and improve yields for the crucial cyclization step.[1][3][9][11]
1. Reagent Preparation & Activation: a. In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq). b. Add the coupling agent, for example, HATU (1.1 mmol, 1.1 eq). c. Add 4 mL of an anhydrous aprotic solvent (e.g., DMF or MeCN). d. Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). e. Stir the mixture at room temperature for 5-10 minutes to ensure complete activation of the carboxylic acid.
2. Amidoxime Addition & Cyclization: a. Add the amidoxime (1.0 mmol, 1.0 eq) to the activated carboxylic acid mixture. b. Securely seal the reaction vessel. c. Place the vessel in the microwave synthesizer. d. Irradiate the mixture with stirring at a constant temperature of 150 °C for 15-20 minutes. Monitor the internal pressure to ensure it remains within safe limits.
3. Workup and Purification: a. Allow the vessel to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 1,2,4-oxadiazole.
Protocol 2: Purification Considerations
-
Standard Purification: Flash column chromatography using silica gel with a mobile phase of ethyl acetate and hexanes is the most common method. Monitor fractions by TLC.
-
For BKR-Sensitive Compounds: If you observe degradation on silica, first try neutralizing the silica gel by pre-rinsing the column with your mobile phase containing 1% triethylamine. If problems persist, switch to a different stationary phase like neutral alumina or consider preparative reverse-phase HPLC.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining highly pure material and can often remove minor impurities without chromatography.
By understanding these common pitfalls and employing the robust protocols provided, researchers can significantly improve the efficiency, yield, and purity of their 1,2,4-oxadiazole syntheses.
References
- Current time information in Kanpur, IN. Google.
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Boulton–Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. Retrieved January 7, 2026, from [Link]
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Springer. Retrieved January 7, 2026, from [Link]
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved January 7, 2026, from [Link]
-
Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
A new rearrangement in the 1,2,4-oxadiazole series. Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Retrieved January 7, 2026, from [Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate and its derivatives. The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, often employed as a bioisosteric replacement for less stable ester and amide functionalities.[1][2][3] However, despite its relative stability, this heterocycle is not inert and can be susceptible to degradation under specific experimental conditions.
This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you anticipate and resolve stability challenges, ensuring the integrity of your compounds and the reliability of your experimental data.
Section 1: Troubleshooting Guide for Synthesis and Purification
This section addresses common issues encountered during the synthesis, work-up, and purification of 1,2,4-oxadiazole derivatives. The following logical workflow can help diagnose unexpected results.
Caption: Troubleshooting workflow for stability issues.
Question: My reaction yield is significantly lower than expected after an aqueous basic work-up. My LC-MS shows a major new peak with a mass corresponding to a ring-opened product. What is happening?
Answer: You are likely observing base-mediated degradation of the 1,2,4-oxadiazole ring.
-
Underlying Cause: The carbon atom at the 5-position of the 1,2,4-oxadiazole ring is electrophilic and susceptible to nucleophilic attack. Under high pH conditions (e.g., using NaOH or K2CO3 solutions), hydroxide ions can attack this carbon, leading to the cleavage of the weak N-O bond and subsequent ring opening.[4] The presence of a proton donor, such as water, facilitates this degradation pathway. The common degradation product is an aryl nitrile.[4]
-
Preventative Action:
-
Modify Work-up: Avoid using strong bases for extraction or washing. Opt for a milder base like sodium bicarbonate (NaHCO₃) or perform a neutral water wash.
-
Control pH: If pH adjustment is necessary, maintain the aqueous phase in a pH range of 3-5, where the 1,2,4-oxadiazole ring exhibits maximum stability.[4]
-
Temperature Control: Perform extractions at room temperature or below, as elevated temperatures can accelerate hydrolysis and degradation.
-
Question: I am observing significant hydrolysis of the ethyl ester group on my derivative, even under neutral conditions. Why is this happening and how can I prevent it?
Answer: While the 1,2,4-oxadiazole ring itself is relatively stable at neutral pH, the ester functional group can still be labile, especially if purification involves prolonged exposure to protic solvents.
-
Underlying Cause: The electron-withdrawing nature of the 1,2,4-oxadiazole ring can activate the ester carbonyl, making it more susceptible to hydrolysis. This can be exacerbated by certain chromatography conditions. For example, standard silica gel is slightly acidic and can catalyze hydrolysis during long column runs.
-
Preventative Action:
-
Minimize Water Contact: Ensure organic solvents used for work-up and chromatography are dry. If an aqueous wash is necessary, minimize the contact time and use brine to wash the organic layer to remove residual water.
-
Chromatography Considerations:
-
Use a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
-
Increase the speed of your purification by using flash chromatography to reduce the compound's residence time on the column.
-
Consider reverse-phase chromatography (e.g., C18) with a buffered mobile phase (e.g., ammonium acetate) if your compound is compatible.
-
-
Section 2: Core Chemical Stability and Degradation Pathways
Understanding the inherent chemical liabilities of the 1,2,4-oxadiazole core is essential for designing robust experiments and stable formulations.
Mechanism of pH-Dependent Degradation
The stability of the 1,2,4-oxadiazole ring is highly dependent on pH. Both strongly acidic and strongly basic conditions can promote ring-opening degradation, albeit through different mechanisms.[4]
Caption: pH-dependent degradation pathways.
-
Acid-Catalyzed Degradation: At low pH, the N-4 atom of the oxadiazole ring becomes protonated. This protonation activates the ring, making the C-5 carbon highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring cleavage.[4]
-
Base-Mediated Degradation: At high pH, a nucleophile (like a hydroxide ion) directly attacks the C-5 carbon. This forms an anionic intermediate which, in the presence of a proton source like water, rapidly undergoes ring opening to yield the nitrile product.[4] In the absence of a proton donor (e.g., in dry acetonitrile), this reaction is reversible, and the compound is more stable.[4]
Summary of Stability Under Stress Conditions
Forced degradation studies are crucial for identifying the intrinsic stability of a drug candidate.[5] The table below summarizes the typical behavior of 1,2,4-oxadiazole derivatives under various stress conditions as mandated by ICH guidelines.
| Stress Condition | Typical Reagents & Conditions | Expected Stability of 1,2,4-Oxadiazole Core | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Low to Moderate | Ring-opened nitrile and amide fragments.[4][5] |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Low | Ring-opened nitrile and amide fragments.[4][5] |
| Oxidative | 3% H₂O₂, RT, 24h | Generally High | N-oxides or other oxidation products, depending on substituents.[5] |
| Thermal | 60-80 °C, Solid State, 7 days | Generally High | Decomposition depends heavily on substituents and melting point.[5][6] |
| Photolytic | UV light (254 nm) or visible light | Moderate to Low | Photoisomerization to 1,3,4-oxadiazoles or open-chain products.[7][8][9] |
Section 3: Recommended Experimental Protocols
Protocol: Forced Degradation Study for a Novel Derivative
This protocol provides a framework for assessing the intrinsic stability of a new Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate derivative.
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of your test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of stock solution in a sealed vial at 60 °C.
-
Thermal Degradation (Solid): Place 5-10 mg of solid compound in an oven at 60 °C.
-
Photostability: Expose a solution (e.g., 0.1 mg/mL) and solid sample to a calibrated light source (as per ICH Q1B guidelines).
-
Control: Keep 1 mL of stock solution at 4 °C, protected from light.
-
-
Time Points and Analysis:
-
Sample each stressed solution at intervals (e.g., 2, 8, 24, 48 hours).
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with UV and MS detection.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Identify major degradants using MS data and characterize them if necessary.
-
Protocol: Optimal Long-Term Storage
To ensure the long-term integrity of your Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate derivatives, follow these storage guidelines:
-
Solid Form:
-
Store the compound as a dry solid.
-
Use amber glass vials with tightly sealed caps to protect from light and moisture.
-
Store at -20 °C or lower for maximum stability.
-
Before opening, allow the vial to warm to room temperature completely to prevent condensation of atmospheric moisture onto the solid.
-
-
Solution Form:
-
Storing in solution is generally not recommended for long periods.
-
If necessary, prepare solutions fresh. For short-term storage (1-2 weeks), use a dry, aprotic solvent like anhydrous DMSO or DMF.
-
Store solutions at -20 °C or -80 °C in tightly sealed vials.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating solutions of 1,2,4-oxadiazole derivatives? A: Based on kinetic studies, the 1,2,4-oxadiazole ring shows maximum stability in the pH range of 3 to 5.[4] Formulations or reaction buffers should be maintained within this window to minimize both acid- and base-catalyzed degradation.
Q2: My compound changes color and purity after being left on the benchtop. What could be the cause? A: This is likely due to photolytic degradation. Some 1,2,4-oxadiazole derivatives are known to be sensitive to UV light, which can induce ring photoisomerization or cleavage.[7][8] Always handle these compounds in amber vials and minimize exposure to direct laboratory light.
Q3: Can I use microwave synthesis for preparing 1,2,4-oxadiazoles? A: Yes, microwave-assisted synthesis can be a very effective method for the cyclodehydration step, often leading to shorter reaction times and higher yields.[2] However, it is crucial to use anhydrous solvents and carefully control the temperature, as excessive heat could promote thermal degradation.
Q4: Are there any specific analytical techniques best suited for monitoring the stability of these compounds? A: A stability-indicating Reverse-Phase HPLC (RP-HPLC) method coupled with both UV and Mass Spectrometry (MS) detection is the gold standard.[5][10] HPLC-UV allows for accurate quantification of the parent compound and its degradants, while HPLC-MS is invaluable for the rapid identification of unknown degradation products by their mass-to-charge ratio.
References
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. Available at: [Link]
-
In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica. Available at: [Link]
-
Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
-
Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. Available at: [Link]
-
5.04 1,2,4-Oxadiazoles. Comprehensive Heterocyclic Chemistry III. Available at: [Link]
-
Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Competing ring-photoisomerization pathways in the 1,2,4-oxadiazole series. An unprecedented ring-degenerate photoisomerization. The Journal of Organic Chemistry. Available at: [Link]
-
1,2,4-Oxadiazoles. University of Huddersfield Research Portal. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. Available at: [Link]
-
Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. Available at: [Link]
-
Non-symmetrical luminescent 1,2,4-oxadiazole-based liquid crystals. ResearchGate. Available at: [Link]
-
Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Journal of Pharmaceutical Research International. Available at: [Link]
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available at: [Link]
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Technical Support Center: Troubleshooting the Oxidative Cyclization of Amidoximes
Welcome to the technical support guide for the oxidative cyclization of amidoximes. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation, most commonly for the synthesis of 1,2,4-oxadiazoles—a privileged scaffold in medicinal chemistry.[1] This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Core Concepts: The Mechanism of Oxidative Cyclization
The conversion of an amidoxime to a 1,2,4-oxadiazole is a formal oxidative process that involves the formation of an N-O bond and a C=N bond, with the elimination of two protons and two electrons. While multiple reagents can effect this transformation, a common and illustrative example is the iodine-mediated pathway. The reaction generally proceeds through the activation of the amidoxime, followed by an intramolecular nucleophilic attack and subsequent aromatization.
Caption: Generalized mechanism for I₂-mediated oxidative cyclization.
Troubleshooting Guide: Question & Answer Format
This section directly addresses the most common challenges encountered during the oxidative cyclization of amidoximes.
Category 1: Low Yield & Incomplete Conversion
Q1: My reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted amidoxime starting material. What are the likely causes?
A1: This is a classic issue that typically points to one of four areas: oxidant activity, reaction energetics, base stoichiometry, or solvent choice.
-
Cause A: Ineffective Oxidizing Agent: Many oxidizing agents are susceptible to degradation over time, especially if stored improperly. Hypervalent iodine reagents can be moisture-sensitive, and solutions of reagents may have a limited shelf life.
-
Solution: Always use a freshly opened bottle of the oxidizing agent or verify the activity of older reagents. For instance, in copper-catalyzed aerobic cyclizations, ensure that the catalyst has not been deactivated and that oxygen transfer is efficient.[2][3] If using molecular oxygen, ensure the reaction is not diffusion-limited by using vigorous stirring and a positive pressure of O₂ (or air).
-
-
Cause B: Insufficient Energy/Activation: The energy barrier for the cyclization or the initial oxidation step may not be overcome at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while carefully monitoring the reaction progress.[4] Microwave irradiation can also be a powerful tool to accelerate these reactions, often providing the desired product in minutes rather than hours, particularly for thermally-driven cyclodehydration steps.[5][6]
-
-
Cause C: Incorrect Base or Stoichiometry: The base is critical for deprotonating the amidoxime and neutralizing acid byproducts (like HI in iodine-mediated reactions).[7] Using too little base will stall the reaction, while an inappropriate base can lead to side reactions.
-
Solution: Ensure you are using at least two equivalents of base (e.g., K₂CO₃, Cs₂CO₃) for iodine-mediated reactions. For substrates with acidic protons, additional base may be required. Non-nucleophilic bases are generally preferred to avoid unwanted side reactions with the starting material or intermediates.
-
-
Cause D: Poor Solvent Choice: The solvent plays a crucial role in solubility and reaction kinetics.
Category 2: Formation of Major Side Products
Q2: My mass spectrometry data shows a major peak corresponding to the amide or nitrile derived from my amidoxime, not the desired oxadiazole. Why?
A2: This indicates that the oxidation is proceeding down a competitive pathway that cleaves the N-O bond or fragments the amidoxime moiety.
-
Probable Cause: The choice of oxidant and reaction conditions heavily influences the product distribution. Certain oxidants, like 2-iodoxybenzoic acid (IBX), can selectively oxidize amidoximes to the corresponding amide or nitrile, depending on the additives used.[11] Similarly, enzymatic pathways involving Cytochrome P450 are known to metabolize amidoximes primarily to amides and nitriles.[11]
-
Recommended Solution:
-
Change the Oxidant: If you are using a highly aggressive oxidant, switch to a milder system. The I₂/K₂CO₃ system in an aprotic solvent is often selective for cyclization. Copper-catalyzed systems under an oxygen atmosphere are also excellent alternatives that typically favor the desired cyclization.[12][13]
-
Modify Conditions: Ensure strictly anhydrous conditions. The presence of water can facilitate the hydrolysis of key intermediates, leading back to starting materials or to amide byproducts.[8]
-
Q3: I've isolated a product with the correct mass for my oxadiazole, but the NMR is inconsistent, suggesting an isomeric structure. What could be happening?
A3: This is often a sign of a thermal or acid-catalyzed rearrangement.
-
Probable Cause: Boulton-Katritzky Rearrangement (BKR): This is a well-documented rearrangement that can occur in 3,5-disubstituted 1,2,4-oxadiazoles, particularly under thermal stress or in the presence of acid.[8] It can lead to the formation of other heterocyclic systems.
-
Recommended Solution:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Avoid Acidic Workup: During the workup, avoid strong acidic washes. Use a mild bicarbonate wash to neutralize any acid generated during the reaction.
-
Purification Strategy: Be cautious during purification. Prolonged exposure to silica gel, which is weakly acidic, can sometimes catalyze this rearrangement. Consider using neutral alumina for chromatography or purification via recrystallization.
-
Table 1: Comparison of Common Oxidizing Systems
| Oxidizing System | Typical Conditions | Pros | Cons |
| I₂ / Base | I₂ (1.1 eq), K₂CO₃ (2.2 eq), DMF, 80-100 °C | Cost-effective, reliable, wide substrate scope. | Can require elevated temperatures; HI byproduct must be neutralized. |
| Cu(I) or Cu(II) / O₂ | CuI or Cu(OAc)₂ (5-10 mol%), O₂ or Air, Toluene/NMP, 80-120 °C | Catalytic in copper, uses green oxidant (O₂), mild conditions possible.[2][3] | May require ligand optimization; can be sensitive to air-intolerant functional groups. |
| Hypervalent Iodine | PhI(OAc)₂ (DIB) or Dess-Martin Periodinane (1.1 eq), DCM, rt | Very mild conditions (often room temp), fast reactions.[14][15] | Reagents are expensive, stoichiometric waste produced. |
| TBAF / THF | (For O-acylamidoxime precursors), TBAF (cat. or stoich.), THF, rt | Extremely mild for the cyclization step, excellent for sensitive substrates.[9] | Requires pre-formation of the O-acylamidoxime intermediate. |
Experimental Protocols & Workflows
A successful experiment relies on a robust and logical workflow, from reaction setup to final characterization.
Caption: A standard experimental workflow for synthesis.
Protocol 1: General Procedure for I₂-Mediated Oxidative Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amidoxime (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.5 mmol, 2.5 eq).
-
Reaction Setup: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (5 mL) via syringe.
-
Reagent Addition: Add molecular iodine (1.2 mmol, 1.2 eq) to the suspension.
-
Heating & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Add a saturated aqueous solution of sodium thiosulfate dropwise to quench the excess iodine until the orange/brown color disappears.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.[6]
Frequently Asked Questions (FAQs)
Q: Are there any functional groups that are incompatible with typical oxidative cyclization conditions?
A: Yes. Unprotected hydroxyl (-OH) or amino (-NH₂) groups can interfere with the reaction, potentially by reacting with the coupling agents or oxidants.[8] It is often advisable to protect these groups before attempting the cyclization. Thiols are also easily oxidized and are generally incompatible.
Q: My amidoxime starting material seems to be unstable. How should I handle and store it?
A: Amidoximes can be sensitive to heat and acidic/basic conditions over long periods. It is best to store them in a cool, dry place. For reactions, it is often recommended to use freshly prepared amidoximes, which can be synthesized in high yield from the corresponding nitrile and hydroxylamine.[11][16]
Q: Can I run this reaction in a one-pot fashion starting from a nitrile or carboxylic acid?
A: Yes, several one-pot procedures exist. A common method involves first forming the amidoxime from a nitrile, then adding a carboxylic acid and a coupling agent (like EDC or CDI), and finally heating to induce cyclodehydration.[17][18] Another approach involves the in-situ formation of an O-acylamidoxime intermediate which then cyclizes.[5][19] These methods can be very efficient but may require more extensive optimization.
Caption: A decision tree for troubleshooting common reaction failures.
References
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- Solvent-Regulated Cyclization of Arylidene Isoxazolones with Amidines for Regiodivergent Synthesis of 4- and 5-Acylimidazoles.ResearchGate (2020). [URL: https://www.researchgate.net/publication/341774880_Solvent-Regulated_Cyclization_of_Arylidene_Isoxazolones_with_Amidines_for_Regiodivergent_Synthesis_of_4-_and_5-Acylimidazoles]
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- (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;...ResearchGate (2021). [URL: https://www.researchgate.
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- Scheme 26: Oxidative cyclization of N-benzyl amidoximes to 1,2,4-oxadiazoles.ResearchGate (2020). [URL: https://www.researchgate.net/figure/Scheme-26-Oxidative-cyclization-of-N-benzyl-amidoximes-to-1-2-4-oxadiazoles_fig22_341893325]
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- Copper-Catalyzed Intramolecular C(sp3)H and C(sp2)H Amidation by Oxidative Cyclization.ResearchGate (2013). [URL: https://www.researchgate.
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Technical Support Center: Navigating the Scale-Up Production of Oxadiazole Intermediates
Welcome to the Technical Support Center for the scale-up production of oxadiazole intermediates. This resource is meticulously designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning from laboratory-scale synthesis to pilot plant and commercial manufacturing. Herein, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and field-proven expertise. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common issues, ensuring a robust, safe, and efficient scale-up process.
Troubleshooting Guides: From Benchtop to Reactor
This section is structured to address specific, critical challenges that frequently emerge during the scale-up of oxadiazole intermediate synthesis. Each guide provides a deep dive into the root causes of common problems and offers systematic, actionable solutions.
Challenge: Exothermic Reactions and Thermal Runaway
Q: Our cyclization reaction to form the 1,3,4-oxadiazole ring using phosphorus oxychloride (POCl₃) shows a significant exotherm that was manageable in the lab, but we are concerned about thermal control in a 100L reactor. How can we mitigate the risk of a thermal runaway?
A: This is a critical safety concern, as many cyclodehydration reactions for oxadiazole synthesis are highly exothermic.[1][2] A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.
Root Cause Analysis:
-
Reaction Kinetics: The reaction of an acylhydrazide with a dehydrating agent like POCl₃ is often fast and highly exothermic.[3] At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
-
Reagent Addition Rate: A rapid addition of the dehydrating agent to the reaction mixture can lead to a localized concentration of reactants and a sudden, uncontrolled release of heat.
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the heat load of the scaled-up reaction.
Troubleshooting and Mitigation Protocol:
-
Thermal Hazard Assessment:
-
Differential Scanning Calorimetry (DSC): Conduct DSC analysis on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction (ΔH). This data is crucial for calculating the adiabatic temperature rise.[4]
-
Reaction Calorimetry (RC1): Perform the reaction in a reaction calorimeter to simulate the plant conditions and measure the real-time heat evolution profile. This will help in designing a safe addition profile and determining the required cooling capacity.
-
-
Process Modifications for Scale-Up:
-
Reverse Addition: Instead of adding the dehydrating agent to the hydrazide solution, consider adding the hydrazide solution to the dehydrating agent. This can sometimes help in controlling the exotherm.
-
Controlled Dosing: Implement a slow, controlled addition of the limiting reagent using a dosing pump. The addition rate should be governed by the real-time temperature monitoring of the reactor, ensuring the temperature does not exceed a pre-defined safety limit.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for safe operation. However, ensure the solvent does not introduce new safety hazards.
-
-
Engineering Controls:
-
Reactor Selection: Ensure the reactor has adequate cooling capacity and a well-designed agitation system for efficient heat transfer.
-
Emergency Quenching System: Have a validated emergency quenching procedure in place. This could involve the rapid addition of a cold, inert solvent or a chemical quencher to stop the reaction.
-
Visualizing the Decision Process for Thermal Safety:
Challenge: Low Yield and Impurity Formation
Q: We are observing a significant drop in yield and an increase in impurities upon scaling up our 1,2,4-oxadiazole synthesis from an amidoxime and a carboxylic acid. What are the likely causes and how can we optimize the process?
A: This is a common issue in scale-up, often stemming from subtle changes in reaction conditions that have a magnified effect at a larger scale.[5][6]
Root Cause Analysis:
-
Inefficient Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Incomplete Cyclodehydration: The final ring-closing step is often the bottleneck and may require more stringent conditions at scale to go to completion.[5]
-
Side Reactions: Common side reactions include the formation of nitrile oxide dimers in 1,3-dipolar cycloaddition reactions or the Boulton-Katritzky rearrangement of the 1,2,4-oxadiazole product under thermal or acidic stress.[6]
Troubleshooting and Optimization Protocol:
-
Reaction Monitoring and Analysis:
-
In-Process Controls (IPCs): Implement regular IPCs using techniques like HPLC or UPLC to track the consumption of starting materials and the formation of intermediates and impurities.[7] This will help pinpoint the stage where the problem occurs.
-
Impurity Profiling: Isolate and characterize major impurities using techniques like LC-MS and NMR to understand the side reactions.[8][9]
-
-
Process Parameter Optimization:
-
Agitation Study: Evaluate the effect of agitator speed and design on reaction performance.
-
Temperature Profile: Optimize the temperature profile for each stage of the reaction (acylation and cyclization). Microwave irradiation can be an effective technique to improve yields and reduce reaction times in some cases, although its scalability can be a challenge.[10]
-
Reagent Stoichiometry: Re-evaluate the stoichiometry of coupling agents (e.g., EDC, CDI) and bases. At scale, it's often necessary to slightly adjust ratios to compensate for mixing inefficiencies.
-
Data-Driven Optimization of Reaction Conditions:
| Parameter | Lab-Scale Condition | Potential Scale-Up Issue | Optimized Scale-Up Condition |
| Temperature | Reflux in THF (66 °C) | Incomplete cyclization | Reflux in Toluene (111 °C) or use of a stronger base at RT[5] |
| Base | 1.1 eq TEA | Insufficiently basic for complete conversion | 1.5 eq DBU or NaH in an aprotic solvent |
| Reaction Time | 12 hours | Increased side products due to prolonged heating | 4-6 hours with more stringent conditions |
-
Work-up and Purification:
-
Aqueous Work-up: Ensure that the pH and temperature of the aqueous work-up are well-controlled to prevent hydrolysis of the product or intermediates.
-
Crystallization: Develop a robust crystallization procedure for the final product to effectively remove impurities. This is often more scalable and cost-effective than chromatography.
-
Visualizing the Impurity Troubleshooting Workflow:
Challenge: Product Isolation and Purification
Q: Our oxadiazole intermediate is an oil at room temperature, and we relied on column chromatography for purification in the lab. This is not feasible for a 50 kg batch. What are our options for large-scale purification?
A: Moving away from chromatography is a primary goal in process development for cost and efficiency reasons.
Root Cause Analysis:
-
Physical Properties: The amorphous or oily nature of the product prevents straightforward crystallization.
-
Impurity Profile: The impurities may have similar polarity to the product, making simple extraction or crystallization difficult.
Troubleshooting and Mitigation Protocol:
-
Inducing Crystallization:
-
Solvent Screening: Conduct a thorough solvent screening to find a solvent or solvent system in which the product has low solubility at low temperatures and high solubility at elevated temperatures.
-
Seeding: If a small amount of crystalline material can be obtained (e.g., by slow evaporation or from a previous batch), use it to seed the supersaturated solution.
-
Anti-Solvent Addition: Add an anti-solvent in which the product is insoluble to a solution of the product to induce precipitation. This needs to be done slowly and with good mixing to control particle size.
-
-
Salt Formation or Derivatization:
-
If the oxadiazole intermediate has a basic or acidic handle, consider forming a crystalline salt with a suitable counter-ion. The salt can then be purified by crystallization and the free base or acid can be liberated in a subsequent step.
-
-
Distillation:
-
If the product is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum may be a viable purification method.
-
-
Flow Chemistry with In-line Purification:
-
For some processes, continuous flow synthesis with integrated in-line extraction and purification can be a highly efficient approach for scale-up, avoiding batch work-up issues.[11]
-
Decision Tree for Purification Strategy:
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents at a large scale?
A1: Both POCl₃ and SOCl₂ are highly corrosive and react violently with water.[1] Key scale-up concerns include:
-
Handling and Transfer: Use of closed systems and dedicated transfer lines is essential to avoid exposure to moisture and personnel.
-
Off-gassing: The reactions generate HCl gas, which must be scrubbed before venting. The scrubbing system must be appropriately sized for the batch scale.
-
Quenching: The quenching of excess reagent is highly exothermic and requires careful control of addition rate and temperature.
Q2: How can we control the polymorphic form of our crystalline oxadiazole intermediate during scale-up?
A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact physical properties like solubility and bioavailability.[12] Control during scale-up involves:
-
Understanding the Polymorphic Landscape: Use techniques like DSC, X-ray powder diffraction (XRPD), and thermal gravimetric analysis (TGA) to identify and characterize different polymorphs.
-
Controlled Crystallization: Carefully control crystallization parameters such as solvent, cooling rate, agitation, and seeding to consistently produce the desired polymorph.
Q3: Is it better to use a one-pot or a multi-step synthesis for oxadiazole intermediates at scale?
A3: The choice depends on several factors.
-
One-Pot Synthesis: Can be more efficient in terms of time and resources. However, it can be more challenging to control, and impurities from one step can interfere with subsequent reactions.
-
Multi-Step Synthesis with Intermediates Isolation: Provides better control over each step and allows for the purification of intermediates, which can lead to a cleaner final product. This is often the preferred approach for GMP manufacturing.
Q4: What are the key considerations for solvent selection in the scale-up of oxadiazole synthesis?
A4: Beyond reaction performance, consider:
-
Safety: Flammability, toxicity, and environmental impact.
-
Cost and Availability: The cost of the solvent can be a significant factor at a large scale.
-
Recovery and Recycling: The ability to recover and recycle the solvent is crucial for economic and environmental reasons.
-
Work-up: The solvent should allow for easy separation of the product from the reaction mixture.
References
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- American Chemical Society. (n.d.). Tale of two heterocycles: Stories from pre-clinical scale up.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- BenchChem. (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
- Donnelly, K. F., et al. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 232–239.
- Lukin, K., et al. (n.d.). Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists. Organic Process Research & Development.
- Chen, L., et al. (2019). Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor. Organic Process Research & Development, 23(7), 1374–1383.
- CrystEngComm. (n.d.). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions.
- Saini, P., & Singh, J. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- Saini, P., & Singh, J. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). International Journal of Pharmaceutical and Bio-Medical Science, 3(12), 1-15.
- Panda, S. S., et al. (2021).
- Das, D., et al. (2025). Sustainable synthesis of five, six, and seven-membered heterocyclic compounds with high eco-scale score using nanocrystalline zeolites in conventional/microwave heating condition.
- Different Method for the Production of Oxadiazole Compounds. (n.d.). JournalsPub.
- Banik, B. K., et al. (2022).
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024).
- Saini, P., & Singh, J. (n.d.). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- Husain, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3756.
- Postnikov, P. S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.
- Vasilyev, A. V., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.
- Majee, S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4733.
- Zhang, C., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 30(21), 4859.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 34(2), 845-853.
- Scope and limitations of POCl3-Based Cyclization of thiosemicarbazides. (n.d.).
- Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. (n.d.). Journal of Drug Delivery and Therapeutics, 9(4-s), 834-839.
- SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS. (2012). Medicinal Chemistry Research, 21(9), 2471–2480.
- Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 14634–14664.
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267.
- Wuest, J., & Steed, J. (2022, April 13).
- Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. (n.d.).
- Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.
- POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. (2022). Arabian Journal of Chemistry, 15(10), 103712.
- Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(2), 54934-54939.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Current Organic Chemistry, 28(1), 1-20.
- Chaughule, R. (2025). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences, 12(6), 1123-1132.
- Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. (2023). Molecules, 28(23), 7859.
- Pradeep, P., & Vaidya, I. (2013). Overview on Impurity Profiling. International Journal of Pharmaceutical Research and Science, 2(4), 1-10.
- Crystal Polymorphism in Pharmaceutical Science. (n.d.).
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Technical Support Center: Synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. As a crucial building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on impurity identification and removal.
Introduction to the Synthesis and Potential Impurities
The synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate typically proceeds via the cyclization of ethyl 2-cyano-2-(hydroxyimino)acetate (also known as Oxyma) with cyanamide. While this method is generally effective, the nature of the starting materials and intermediates can lead to the formation of several impurities. Understanding the origin of these impurities is the first step toward effective purification.
The primary synthetic route and the points at which impurities can arise are illustrated below:
Technical Support Center: Optimization of Catalysts for 1,2,4-Oxadiazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their catalytic processes, troubleshoot common experimental hurdles, and deepen their understanding of this critical heterocyclic scaffold. As a bioisostere for amides and esters, the 1,2,4-oxadiazole ring is a privileged motif in medicinal chemistry, making its efficient synthesis a paramount objective.[1][2] This document provides field-proven insights and detailed protocols to enhance your success in the lab.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Strategy
This section addresses high-level strategic questions regarding the selection and optimization of catalytic systems for 1,2,4-oxadiazole synthesis.
Q1: What are the primary catalytic strategies for forming the 1,2,4-oxadiazole ring?
A: The synthesis of 1,2,4-oxadiazoles is dominated by a few robust strategies, with the most common being the cyclodehydration of an O-acylamidoxime intermediate.[3][4] This intermediate is typically formed by coupling an amidoxime with an activated carboxylic acid derivative. Therefore, the "catalyst" can play a role in two key stages: the initial acylation and the final ring-closing.
The main catalytic approaches include:
-
Base-Catalyzed Cyclodehydration: This is the most prevalent method. After forming the O-acylamidoxime, a base is used to promote the intramolecular cyclization and dehydration. Common catalysts include organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like NaOH, K₂CO₃, or fluoride sources such as Tetrabutylammonium Fluoride (TBAF).[2][5][6] The superbase system NaOH/DMSO has proven highly effective for one-pot syntheses at room temperature.[5][7]
-
Acid-Catalyzed Cyclodehydration: Brønsted acids (e.g., p-toluenesulfonic acid, PTSA) or Lewis acids (e.g., ZnCl₂) can also effectively catalyze the ring-closing reaction, often under thermal or microwave conditions.[8][9]
-
Oxidative Cyclization: This newer approach forms the heterocyclic core through oxidative coupling. For instance, N-acyl amidines can be cyclized using N-Bromosuccinimide (NBS), or amidines can be reacted with methylarenes in a copper-catalyzed cascade reaction.[5] Metal-free catalysts like graphene oxide (GO) have also been shown to act as both an acid catalyst and an oxidizing agent.[9]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitrile. While powerful, it can be hampered by the dimerization of the nitrile oxide intermediate, though the use of platinum(IV) catalysts can mitigate this under mild conditions.[8][10]
Q2: How do I select the best catalyst for my specific starting materials?
A: Your choice of catalyst is intrinsically linked to your synthetic route and substrates.
-
If starting from an amidoxime and a carboxylic acid: Your focus is on two steps. First, the activation of the carboxylic acid, for which peptide coupling reagents like HATU or EDC·HCl are excellent.[6][11] Second, the cyclization of the resulting O-acylamidoxime. For this, a base catalyst is standard. TBAF is highly effective for clean conversions at room temperature, while thermal conditions with a base like pyridine or DBU are also common.[5][10]
-
If performing a one-pot reaction from a nitrile: You need a system that facilitates both amidoxime formation and subsequent cyclization. A common approach is to first react the nitrile with hydroxylamine (often catalyzed by a weak acid like acetic acid) and then add the acylating agent and a cyclization catalyst.[12] Alternatively, base-mediated one-pot methods where an aldehyde acts as both a substrate and an oxidant have been developed.[13]
-
For thermally sensitive substrates: Room temperature methods are preferable. The NaOH/DMSO system is exceptionally mild and efficient for one-pot synthesis from amidoximes and esters.[7] TBAF-catalyzed cyclization of isolated O-acylamidoximes is another excellent low-temperature option.[5]
Q3: What is the mechanistic role of the base in base-catalyzed cyclodehydration?
A: The base plays a crucial role in facilitating the intramolecular nucleophilic attack that leads to ring closure. The generally accepted mechanism involves the deprotonation of the amide N-H proton of the O-acylamidoxime intermediate. This increases the nucleophilicity of the nitrogen atom, which then attacks the electrophilic carbon of the C=N-OH group. This is followed by the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. The choice and strength of the base can significantly impact the reaction rate and yield by influencing the equilibrium of the initial deprotonation step.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q: My reaction has a low yield, and I primarily recover my starting amidoxime. What's wrong?
A: This outcome strongly suggests that the initial acylation step to form the O-acylamidoxime intermediate is failing. The cyclization catalyst is irrelevant if the key intermediate is not formed.
-
Potential Cause 1: Poor Carboxylic Acid Activation. The conversion of the carboxylic acid's hydroxyl group into a better leaving group is critical.
-
Solution: Employ a more robust coupling reagent. While standard reagents like DCC can work, modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), are often superior, leading to cleaner reactions and higher yields of the intermediate.[11] Alternatively, converting the carboxylic acid to a more reactive acyl chloride or anhydride prior to reaction with the amidoxime is a classic and effective strategy.[5][10]
-
-
Potential Cause 2: Steric Hindrance. Bulky substituents near the carboxylic acid or the amidoxime can impede the coupling reaction.
-
Solution: Increase the reaction temperature or extend the reaction time. If this fails, switching to a less sterically demanding coupling reagent or a different synthetic route may be necessary.
-
Q: I'm getting a low yield of my product, and analysis shows my O-acylamidoxime intermediate is being consumed, but I'm also seeing starting amidoxime and carboxylic acid. What is happening?
A: This indicates that the O-acylamidoxime is forming but is unstable under the reaction conditions, reverting to the starting materials.
-
Potential Cause: Cleavage of the O-acylamidoxime. This is a major side reaction, especially under harsh thermal or strongly basic/acidic conditions.[3][4]
-
Solution 1: Milder Cyclization Conditions. If using high temperatures, switch to a room-temperature protocol. The use of a catalytic amount of TBAF in an aprotic solvent like THF or acetonitrile is highly effective for promoting cyclization without causing significant degradation.[5] The NaOH/DMSO system is also an excellent mild alternative.[7]
-
Solution 2: Use Microwave Irradiation. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes. This reduced exposure to high temperatures can minimize the degradation of the intermediate while providing the energy needed for cyclization.[2][10] A novel protocol utilizes a silica-supported system under microwave irradiation for a fast and efficient reaction.[2]
-
Issue 2: Significant Side Product Formation
Q: My reaction is messy, and I've isolated an unexpected heterocyclic product. How do I identify and prevent this?
A: You may be observing byproducts from molecular rearrangements.
-
Potential Cause: Boulton-Katritzky Rearrangement (BKR). This is a well-documented thermal rearrangement of 1,2,4-oxadiazoles that can lead to the formation of other heterocyclic systems, such as 1,2,3-triazoles or imidazoles, depending on the substituents.[4][14] It involves an internal nucleophilic substitution where a side-chain atom attacks the N(2) position of the oxadiazole ring.[14]
-
Potential Cause: Dimerization of Nitrile Oxide. If your synthesis proceeds via a 1,3-dipolar cycloaddition, the highly reactive nitrile oxide intermediate can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides.[4][10]
-
Solution: This side reaction is often suppressed by ensuring the nitrile coupling partner is present in a suitable concentration to trap the nitrile oxide as it forms. Alternatively, using a platinum(IV) catalyst has been shown to favor the desired cycloaddition over dimerization.[10]
-
Issue 3: Catalyst Deactivation or Inefficiency
Q: I'm using a heterogeneous catalyst like graphene oxide, and its activity drops significantly after the first run. Why?
A: Heterogeneous catalysts can undergo physical or chemical changes during the reaction.
-
Potential Cause: Structural Changes in the Catalyst. For graphene oxide (GO), its dual role as an acid catalyst and oxidant relies on its surface oxygenated functional groups.[9] During the reaction, especially at higher temperatures, GO can be partially reduced, which alters its catalytic properties.
-
Solution: While some loss of activity may be unavoidable, ensure the catalyst is thoroughly washed with a suitable solvent (e.g., ethanol) and dried completely between cycles to remove any adsorbed species.[9] Characterize the recycled catalyst using techniques like XRD or FTIR to understand the structural changes. If activity loss is severe, catalyst reactivation (e.g., re-oxidation) may be necessary, or it may be more practical to use a fresh batch.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles on a Silica Support [2]
This protocol describes a rapid and efficient synthesis that avoids harsh thermal conditions and simplifies purification.
-
Acylation: In a sealed vessel under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.0 equiv, e.g., 1.14 mmol) and dry potassium carbonate (2.2 equiv, e.g., 2.53 mmol) to anhydrous dichloromethane (e.g., 3.0 mL).
-
In a separate flask, dissolve the corresponding 3-aryl-acryloyl chloride (1.0 equiv) in anhydrous dichloromethane (e.g., 3.0 mL).
-
Add the acyl chloride solution dropwise to the stirred benzamidoxime mixture at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Adsorption onto Silica: Add silica gel (60-120 mesh, approx. 1 g) to the reaction mixture. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder containing the silica-supported O-acylamidoxime intermediate.
-
Cyclization: Place the silica-supported intermediate into a microwave reactor. Irradiate at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
Purification: After cooling, the product can be eluted directly from the silica gel with an appropriate solvent system (e.g., hexanes/ethyl acetate) and further purified by column chromatography or recrystallization.
Protocol 2: One-Pot Synthesis at Room Temperature using NaOH/DMSO [5][7]
This protocol is ideal for its operational simplicity and mild conditions.
-
To a flask, add the amidoxime (1.0 equiv) and the carboxylic acid ester (1.0-1.2 equiv).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Add powdered sodium hydroxide (NaOH) (approx. 2.0 equiv).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within 4 to 16 hours.
-
Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water. The 1,2,4-oxadiazole product often precipitates and can be collected by filtration. If it remains dissolved, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Section 4: Data Summaries
Table 1: Comparison of Catalytic Systems for Cyclodehydration of O-Acylamidoximes
| Catalyst System | Solvent | Temperature | Typical Yields | Key Advantages & Disadvantages | Reference |
| TBAF (catalytic) | MeCN or THF | Room Temp | Good to Excellent (up to 98%) | Very mild, clean reactions. Can be slow (1-72h). | [5][10] |
| NaOH | DMSO | Room Temp | Good to Excellent (up to 95%) | One-pot capable, inexpensive. Requires basic conditions. | [5] |
| K₂CO₃ / Microwave | Dichloromethane (on silica) | 100-150 °C | Good (55-70%) | Extremely fast (minutes). Requires specialized equipment. | [2] |
| PTSA-ZnCl₂ | Dioxane | Reflux | Good | Effective for one-pot from amidoximes and nitriles. Requires high temp. | [8] |
| Pyridine | Pyridine | Reflux | Moderate to Good | Classic method. Requires high temp, difficult solvent removal. | [12] |
Table 2: Effect of Solvents on Base-Catalyzed Cyclodehydration [5]
Based on a model reaction of O-benzoylacetamidoxime using TBAOH as a catalyst.
| Solvent | Isolated Yield (%) |
| DMF | 95% |
| THF | 92% |
| DCM | 90% |
| MeCN | 88% |
| Acetone | 88% |
| t-BuOH | 91% |
| Ethyl Acetate | 30% |
| Toluene | Trace |
| Water | Trace |
| Methanol | 0% |
Insight: Aprotic polar solvents and non-primary alcohols give excellent results. Protic solvents like methanol or water are unsuitable for this transformation.
Section 5: Visualized Mechanisms and Workflows
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from nitriles.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
References
-
3National Institutes of Health (NIH).
-
15ResearchGate.
-
8Organic Chemistry Portal.
-
5PMC, National Institutes of Health (NIH).
-
12Indian Academy of Sciences.
-
13Organic & Biomolecular Chemistry (RSC Publishing).
-
4BenchChem.
-
1ProQuest.
-
9PMC, National Institutes of Health (NIH).
-
11BenchChem.
-
14Universidade de Lisboa.
-
10PMC, PubMed Central.
-
16ResearchGate.
-
17ResearchGate.
-
18MDPI.
-
19BenchChem.
-
6PubMed Central.
-
20ResearchGate.
-
2National Institutes of Health (NIH).
-
7ResearchGate.
-
21MDPI.
Sources
- 1. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. soc.chim.it [soc.chim.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Amino-1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 5-amino-1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address common problems and questions arising during the synthesis of 5-amino-1,2,4-oxadiazoles.
FAQ 1: General Low Yield
Question: I am consistently obtaining low yields of my desired 5-amino-1,2,4-oxadiazole. What are the common culprits?
Answer: Low yields in these syntheses can often be traced back to a few key areas:
-
Purity of Starting Materials: Amidoximes, a common precursor, can be unstable. Ensure your amidoxime is pure and dry. Residual hydroxylamine from the amidoxime synthesis can lead to side reactions.
-
Reaction Conditions: The cyclization step is often the most critical. Inadequate temperature, reaction time, or choice of base can lead to incomplete conversion or decomposition of intermediates. For instance, in the reaction of amidoximes with carbodiimides, the solvent plays a crucial role; alkyl carbodiimides react well in toluene, while aromatic carbodiimides may require DMF for optimal results.[1]
-
Work-up and Purification: The product's stability should be considered during work-up. Some 5-amino-1,2,4-oxadiazoles can be sensitive to acidic or basic conditions. Purification by column chromatography should be performed with care to avoid on-column degradation.
FAQ 2: Side Product Formation with Cyanogen Bromide
Question: When using cyanogen bromide with my amidoxime, I observe a significant amount of an undesired side product. How can I minimize this?
Answer: Cyanogen bromide is a traditional reagent for this transformation, but its high reactivity can lead to side reactions.[2]
-
Dimerization/Trimerization of Cyanogen Bromide: Under certain conditions, cyanogen bromide can polymerize. Ensure it is freshly sourced or purified before use.
-
Formation of Cyanamides: A common side reaction is the formation of a cyanamide from the amidoxime.[2] This can be minimized by carefully controlling the stoichiometry and reaction temperature.
-
Alternative Reagents: Consider using a less harsh cyanating agent. Alternatives like N-chlorosuccinimide and Zn(CN)₂ can generate the cyanating species in situ, avoiding the direct handling of toxic cyanogen halides and potentially leading to cleaner reactions.[3]
FAQ 3: Difficulty with the Cyclization of O-Acylamidoxime Intermediate
Question: My O-acylamidoxime intermediate is stable and I'm struggling to cyclize it to the desired 1,2,4-oxadiazole. What conditions can promote this cyclization?
Answer: The cyclodehydration of the O-acylamidoxime is a frequent bottleneck.[4]
-
Thermal Cyclization: Often, heating the O-acylamidoxime in a high-boiling solvent like xylenes or DMF is sufficient. However, this can lead to decomposition if your molecule is thermally sensitive.
-
Base-Catalyzed Cyclization: The use of a non-nucleophilic base can facilitate the cyclization at lower temperatures. Organic bases like DBU have been shown to be effective.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the cyclodehydration step.[4][6] This method provides rapid, uniform heating that can drive the reaction to completion before degradation occurs.
FAQ 4: Boulton-Katritzky Rearrangement
Question: My analytical data suggests the formation of an isomeric product. Could this be a Boulton-Katritzky rearrangement, and how can I prevent it?
Answer: Yes, the Boulton-Katritzky rearrangement is a known thermal or acid/base-catalyzed isomerization of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain.[4]
-
Control of pH: Maintain neutral and anhydrous conditions during work-up and purification to minimize the risk of this rearrangement.
-
Temperature Management: Avoid excessive heating during the reaction and purification steps.
-
Storage: Store the final compound in a cool, dry, and dark environment to prevent post-synthetic rearrangement.
Alternative Synthetic Routes & Methodologies
Below are detailed protocols for alternative synthetic routes to 5-amino-1,2,4-oxadiazoles, offering solutions to common challenges faced with traditional methods.
Route 1: From Amidoximes and Carbodiimides
This one-step method is a convenient and high-yielding alternative to multi-step procedures.[1][7]
Causality Behind Experimental Choices:
-
Carbodiimides as Dehydrating Agents: Carbodiimides like DCC or EDC are excellent dehydrating agents that activate the amidoxime for cyclization.
-
Solvent Selection: The choice of solvent is critical and depends on the nature of the carbodiimide. Toluene is suitable for alkyl carbodiimides, while DMF is preferred for aromatic ones to manage the reactivity of the intermediate adducts.[1]
Experimental Protocol: Synthesis of 5-Alkylamino-1,2,4-oxadiazoles
-
To a solution of the desired amidoxime (1.0 eq) in toluene (0.2 M), add the corresponding alkyl carbodiimide (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (dicyclohexylurea, if DCC is used) forms, filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-alkylamino-1,2,4-oxadiazole.
Workflow Diagram: Amidoxime and Carbodiimide Route
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis and Purification of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this multi-step synthesis on a large scale. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of this key chemical intermediate.
I. Synthesis Troubleshooting Guide
The synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a well-established yet nuanced process. Below, we address specific issues that may arise during the key stages of the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Stage 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxime Intermediate)
This initial step involves the nitrosation of ethyl cyanoacetate. While seemingly straightforward, precise control of reaction conditions is critical for high yield and purity.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Frequently Asked Questions & Troubleshooting
Q1: My yield of the oxime intermediate is consistently low. What are the likely causes?
A1: Low yields in this stage often stem from several factors:
-
Incorrect pH: The reaction is highly pH-sensitive. The optimal pH is around 4.5 to prevent hydrolysis of the ethyl ester group.[1] If the pH is too low (highly acidic), the ester can hydrolyze. If it's too high (basic), the nitrosating agent, nitrous acid (formed in situ from sodium nitrite and acid), will not form efficiently.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5°C) is crucial.[2] Higher temperatures can lead to the decomposition of nitrous acid and promote side reactions, including the hydrolysis of the ester.
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution to the ethyl cyanoacetate solution is essential to manage the exotherm and maintain the desired temperature.[2] A rapid addition can cause localized temperature spikes.
-
Purity of Starting Materials: Ensure the ethyl cyanoacetate is of high purity. Impurities can interfere with the reaction.
Q2: The isolated oxime intermediate is a yellow oil or discolored solid, not the expected white to light yellow crystalline solid. Why?
A2: Discoloration often indicates the presence of impurities.
-
Side Reactions: As mentioned, poor temperature and pH control can lead to byproducts.
-
Residual Acid: Incomplete neutralization or washing after the reaction can leave residual acid, which can cause degradation of the product over time, leading to discoloration.
-
Oxidation: The product may be susceptible to air oxidation, especially if stored improperly. It's advisable to store it under an inert atmosphere if it's not used immediately.
Q3: I'm observing poor crystallinity of the oxime intermediate upon isolation. How can I improve this?
A3: Achieving a crystalline product is important for purity.
-
Recrystallization Solvent: The choice of recrystallization solvent is critical. Ethanol or ethyl acetate are commonly used and effective for purifying the oxime.[1] Experiment with solvent mixtures if a single solvent doesn't yield good crystals.
-
Cooling Rate: A slow cooling rate during recrystallization generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to an oily or poorly defined solid.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a seed crystal to the supersaturated solution can induce crystallization.
Stage 2: Cyclization to Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
This stage involves the reaction of the oxime intermediate with a suitable reagent to form the 1,2,4-oxadiazole ring. The specific reagents and conditions for this step for the target molecule were not detailed in the provided search results, however, general principles of 1,2,4-oxadiazole synthesis from amidoximes can be applied for troubleshooting.
Frequently Asked Questions & Troubleshooting
Q1: The cyclization reaction is not proceeding to completion, or I'm observing the formation of multiple byproducts. What should I investigate?
A1: Incomplete conversion or byproduct formation in cyclization reactions often points to issues with reagents, conditions, or the nature of the intermediate.
-
Activating Agent: The cyclization of an amidoxime to a 1,2,4-oxadiazole typically requires an activating agent for the hydroxyl group. Common strategies include reaction with acid chlorides or anhydrides, followed by base-mediated cyclization, or the use of coupling agents.[3] Ensure your activating agent is fresh and added under anhydrous conditions if it's moisture-sensitive.
-
Reaction Temperature and Time: These parameters are crucial and often need to be optimized. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[4][5]
-
Base Selection: The choice of base (if required) is important. Inorganic bases like potassium carbonate or organic bases like triethylamine or diisopropylethylamine are often used. The strength and stoichiometry of the base can significantly impact the reaction outcome.[4]
Q2: I am struggling to isolate the final product from the reaction mixture. What purification strategies are most effective?
A2: The purification of 1,2,4-oxadiazole derivatives can be challenging due to their polarity and potential for forming closely related impurities.
-
Extraction: A standard aqueous workup is often the first step to remove inorganic salts and water-soluble impurities. Careful selection of the organic solvent for extraction is important.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying oxadiazole derivatives.[4] A systematic approach to solvent system selection using TLC is recommended to achieve good separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective final purification step. Experiment with different solvents or solvent mixtures to find optimal conditions.
II. Purification Troubleshooting Guide
Large-scale purification presents its own set of challenges. Below are common issues and solutions specifically for purifying Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Diagram of the Purification Workflow
Caption: General purification workflow for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Frequently Asked Questions & Troubleshooting
Q1: During column chromatography, my product is streaking or not separating well from impurities. What can I do?
A1: Poor separation on a silica gel column can be due to several factors:
-
Solvent System: The polarity of the eluent is critical. If the product is streaking, the eluent may be too polar. Try a less polar solvent system. A small amount of a polar modifier like methanol in dichloromethane or ethyl acetate can sometimes improve peak shape.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not exceeding the capacity of your column. The sample should be loaded in a minimal amount of solvent.
-
Acidity/Basicity: The amino group in the target molecule can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.
Q2: My final product has a low melting point or appears as a gummy solid after purification. What does this indicate?
A2: A low or broad melting point, or a non-crystalline final product, suggests the presence of impurities.
-
Residual Solvent: The most common impurity is residual solvent from the purification process. Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Persistent Impurities: Some byproducts may have very similar properties to the desired product, making them difficult to remove. In this case, a second purification step (e.g., recrystallization from a different solvent system or a second chromatographic separation with a different eluent) may be necessary.
-
Polymorphism: Some organic compounds can exist in different crystalline forms (polymorphs), which have different melting points. While less common, this is a possibility to consider.
III. Experimental Protocols
Protocol: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate
This protocol is a widely used method that can yield the product in high purity.[2]
Materials:
-
Ethyl cyanoacetate
-
Sodium nitrite
-
Acetic acid
-
Water
-
Ethanol or Ethyl acetate for recrystallization
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium nitrite in water.
-
In a separate flask, dissolve ethyl cyanoacetate in acetic acid.
-
Cool the ethyl cyanoacetate solution in an ice bath to 0-5°C.[2]
-
Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution while vigorously stirring and maintaining the temperature between 0-5°C.[2] The reaction should be carried out at a pH of approximately 4.5 to prevent hydrolysis of the ester.[1]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (typically 1-2 hours) to ensure the reaction goes to completion.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent like diethyl ether.[6]
-
Wash the collected solid or the organic extracts with cold water to remove any remaining acid and salts.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or ethyl acetate.[1]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Oxime Synthesis Temperature | 0-5°C | Minimizes decomposition of nitrous acid and side reactions.[2] |
| Oxime Synthesis pH | ~4.5 | Prevents hydrolysis of the ethyl ester.[1] |
| Recrystallization Solvent | Ethanol or Ethyl Acetate | Effective for obtaining a pure, crystalline oxime intermediate.[1] |
IV. References
-
Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate - PrepChem.com. Available at: [Link]
-
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Ethyl cyanohydroxyiminoacetate - Wikipedia. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Available at: [Link]
-
NBS-mediated practical cyclization of N -acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC - NIH. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Available at: [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC - PubMed Central. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. Available at: [Link]
Sources
- 1. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Validation & Comparative
A Researcher's Guide to the Spectral Characterization of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectral data for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally related analogs and established principles of spectroscopic interpretation. This comparative approach not only offers a strong predictive framework but also equips researchers with the tools to critically evaluate their own experimental findings.
The 1,2,4-oxadiazole moiety is a key pharmacophore found in a variety of biologically active compounds. The addition of an amino group and an ethyl carboxylate substituent to this scaffold, as in Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, creates a molecule with a unique electronic and steric profile, making its unambiguous characterization essential for any research and development endeavor.
Predicted Spectral Data for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Based on the analysis of related compounds and spectroscopic theory, the following spectral characteristics are anticipated for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are expected to be deshielded due to the electron-withdrawing nature of the oxadiazole ring and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. |
| ~4.35 | Quartet | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, leading to a downfield shift. They will be split into a quartet by the neighboring methyl group. |
| ~1.30 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are shielded relative to the methylene protons and will be split into a triplet by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~165 | C5 (Oxadiazole) | The carbon atom of the oxadiazole ring bearing the amino group is expected to be significantly downfield. |
| ~158 | C3 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the carboxylate group will also be in the downfield region, typical for carbons in this heterocyclic system[1][2]. |
| ~62 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester is in the typical upfield region for aliphatic carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450 - 3300 | Medium-Strong, Broad | N-H stretch | Asymmetric and symmetric stretching vibrations of the primary amine group. Broadening may occur due to hydrogen bonding[3][4]. |
| ~1730 | Strong | C=O stretch (Ester) | Characteristic strong absorption for the carbonyl group of an α,β-unsaturated ester[3][4]. |
| ~1650 | Medium | C=N stretch (Oxadiazole) | Stretching vibration of the carbon-nitrogen double bond within the oxadiazole ring. |
| ~1620 | Medium | N-H bend | Bending vibration of the primary amine group[3][4]. |
| ~1250 | Strong | C-O stretch (Ester) | Asymmetric stretching of the C-O single bond in the ester functionality[3][4]. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Proposed Fragment | Rationale |
| 157 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (C₅H₇N₃O₃). |
| 112 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester is a common fragmentation pathway for ethyl esters[5][6]. |
| 84 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 70 | [C₃H₂N₂O]⁺ | Fragmentation of the oxadiazole ring. |
Comparative Spectral Data of Related Oxadiazole Derivatives
To provide context for the predicted data, the following tables summarize experimental spectral data for structurally similar compounds.
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
This constitutional isomer provides a close comparison for the influence of substituent placement on the spectral properties[7].
¹H and ¹³C NMR Data (Predicted, based on similar structures): While experimental data is not readily available, one would expect subtle shifts in the NMR signals compared to the 1,2,4-oxadiazole isomer due to the different electronic environment of the 1,2,5-oxadiazole (furazan) ring.
Various Substituted 1,2,4-Oxadiazoles
The following data from various sources illustrate the typical chemical shifts and absorption frequencies for the 1,2,4-oxadiazole core and common functional groups.
¹³C NMR Chemical Shifts for Substituted 1,2,4-Oxadiazoles[1][2]:
| Compound | C3 (ppm) | C5 (ppm) |
| 3-Phenyl-5-methyl-1,2,4-oxadiazole | ~168 | ~176 |
| 3-(p-Tolyl)-5-methyl-1,2,4-oxadiazole | ~168 | ~176 |
IR Data for a Substituted Amino-oxadiazole Derivative[8]:
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |
| 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide | 3501, 3386 | 1633 |
Experimental Protocols
To obtain high-quality spectral data for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, the following standard operating procedures are recommended.
NMR Spectroscopy Protocol
Figure 1: Workflow for NMR data acquisition and processing.
IR Spectroscopy Protocol
Figure 2: Workflow for IR data acquisition using the KBr pellet method.
Mass Spectrometry Protocol
Figure 3: Workflow for Mass Spectrometry data acquisition.
This comprehensive guide provides a robust framework for the spectral characterization of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. By combining predictive analysis with comparative data from related structures and detailed experimental protocols, researchers are well-equipped to undertake and interpret their own spectroscopic investigations of this and similar heterocyclic compounds.
References
Please note that as of the last update, a comprehensive, publicly available experimental dataset for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate was not found. The references provided are for related compounds and general spectroscopic principles used in the predictive analysis.
-
Silva, M. M. e, & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. QUÍMICA NOVA, 12(3), 221-224. Available at: [Link]
-
LibreTexts. (2023). Characteristic Infrared Absorption Bands of Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Available at: [Link]
-
Oliveira, R. N., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6543. Available at: [Link]
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Fokin, A. A., et al. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2021(3), M1263. Available at: [Link]
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A Comparative Guide to the Analytical Characterization of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest, belonging to the 1,2,4-oxadiazole class of molecules renowned for their diverse biological activities and applications in medicinal chemistry.[1][2][3] The metabolic stability and hydrogen bonding capabilities of the oxadiazole ring make it a valuable scaffold in drug design.[2] This guide provides an in-depth analysis of the characterization of this molecule, focusing on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while objectively comparing its performance and insights with other critical analytical techniques.
Part 1: The Definitive Guide to ¹H NMR Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used method for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a molecule like Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, ¹H NMR offers a distinct and interpretable spectral signature.
Causality in Experimental Design: Protocol & Rationale
The quality of an NMR spectrum is directly dependent on the meticulousness of the experimental setup. Every choice, from solvent to instrument frequency, is made to maximize the resolution and information content of the resulting data.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate in 0.6-0.7 mL of a deuterated solvent.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis. Its polarity readily dissolves the compound, and more importantly, its ability to engage in hydrogen bonding slows down the exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, albeit often broad, resonance.[4][5] In contrast, solvents like chloroform-d (CDCl₃) might lead to faster proton exchange, potentially broadening the amino signal into the baseline.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[4][6][7] Higher field strengths increase chemical shift dispersion, reducing the likelihood of signal overlap and simplifying spectral interpretation.
-
Data Acquisition: Acquire the data at room temperature using a standard pulse program. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
Interpreting the Spectrum: A Predicted Analysis
The structure of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate suggests three distinct proton environments, which will translate into three unique signals in the ¹H NMR spectrum.
-
The Ethyl Ester Protons (-OCH₂CH₃):
-
Methylene (CH₂): These two protons are adjacent to an oxygen atom, which is deshielding, and are coupled to the three protons of the methyl group. According to the n+1 rule, this signal will appear as a quartet (3+1=4). Its chemical shift is expected in the range of δ 4.2-4.4 ppm .
-
Methyl (CH₃): These three protons are coupled to the two protons of the methylene group. This signal will appear as a triplet (2+1=3) and is expected in the more shielded region of the spectrum, around δ 1.2-1.4 ppm .
-
-
The Amino Protons (-NH₂):
-
These two protons are attached to a nitrogen atom on the oxadiazole ring. In DMSO-d₆, they typically appear as a broad singlet . The chemical shift of this signal is highly variable and dependent on concentration and residual water content but can be anticipated around δ 7.0-8.0 ppm . This signal's identity can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the -NH₂ signal to disappear from the spectrum due to proton-deuteron exchange.
-
Table 1: Predicted ¹H NMR Data for Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ | N/A |
| ~4.2 - 4.4 | Quartet | 2H | -OCH₂ CH₃ | ~7.1 |
| ~1.2 - 1.4 | Triplet | 3H | -OCH₂CH₃ | ~7.1 |
Visualization of the ¹H NMR Workflow
Caption: Workflow for ¹H NMR analysis.
Part 2: A Comparative Analysis with Orthogonal Techniques
While ¹H NMR is indispensable, relying on a single analytical technique is insufficient for the rigorous standards of pharmaceutical and chemical research. A multi-technique, or orthogonal, approach provides a self-validating system that ensures the identity, purity, and structural integrity of the compound.
¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint
¹³C NMR spectroscopy provides complementary information to ¹H NMR by mapping the carbon framework of the molecule.
-
Methodology: The protocol is similar to ¹H NMR, though longer acquisition times are typically required due to the lower natural abundance of the ¹³C isotope.
-
Anticipated Spectrum: For Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, five distinct carbon signals are expected:
-
Comparison: ¹³C NMR confirms the carbon count and the presence of key functional groups like the carbonyl and the heterocyclic ring carbons. It is less sensitive than ¹H NMR but provides direct evidence of the carbon backbone, which is invaluable for ruling out isomeric structures.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, thereby confirming its elemental composition.
-
Methodology: A small amount of the compound is ionized (e.g., by Electrospray Ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Anticipated Spectrum: The molecular formula is C₅H₇N₃O₃, with a molecular weight of 157.13 g/mol .[10] In ESI-MS, the primary observed peak would be the protonated molecule, [M+H]⁺, at m/z 158.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.[11] Fragmentation patterns can also offer structural clues, such as the loss of an ethoxy group (-OC₂H₅).[12]
-
Comparison: MS is unparalleled for confirming molecular weight and formula. While NMR excels at defining connectivity, MS provides the fundamental confirmation of what the molecule is made of.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
The purity of a sample is paramount for accurate spectroscopic analysis. HPLC is the gold standard for assessing the purity of small molecules.
-
Methodology: A typical Reverse-Phase HPLC (RP-HPLC) method would involve injecting a solution of the compound onto a C18 column and eluting it with a gradient of a polar solvent (like water with 0.1% formic acid) and an organic solvent (like acetonitrile).[13][14] Detection is commonly performed with a UV detector.
-
Anticipated Data: A pure sample of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate will show a single, sharp peak at a specific retention time. The purity can be quantified by the area percentage of this peak relative to any impurity peaks. Purity levels >95% are generally required for biological testing and characterization.[6]
-
Comparison: HPLC does not provide direct structural information. Its role is to validate the sample's integrity. An NMR spectrum of an impure sample can be misleading, making HPLC an essential upstream quality control step.
Part 3: An Integrated and Trustworthy Analytical Workflow
The highest level of confidence in a compound's identity and purity is achieved when data from multiple, independent techniques converge to tell the same story. This integrated approach forms a self-validating system that is the bedrock of trustworthy science.
Caption: Integrated workflow for compound characterization.
Conclusion
The ¹H NMR analysis of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate provides a highly informative and distinctive spectral fingerprint, allowing for the unambiguous assignment of its proton structure. The characteristic quartet and triplet of the ethyl group, combined with the broad singlet of the amino protons, create a simple yet definitive pattern.
However, in the context of drug development and rigorous scientific research, the data from ¹H NMR must be contextualized and supported by orthogonal analytical techniques. HPLC confirms the purity of the analyte, mass spectrometry validates its elemental composition, and ¹³C NMR corroborates the carbon framework. Together, these methods constitute a comprehensive analytical package that ensures the identity, purity, and structural integrity of the molecule, providing the trustworthy data required for confident decision-making in any research endeavor.
References
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- Thieme. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
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- MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
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- ResearchGate. (2000). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives.
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A Predictive Guide to the Mass Spectrometric Fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pathways of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. In the absence of direct experimental data for this specific molecule in published literature, this document serves as a predictive comparison guide. The fragmentation patterns are hypothesized based on well-established principles of mass spectrometry and the known behavior of its constituent functional groups: an amino-substituted 1,2,4-oxadiazole ring and an ethyl carboxylate moiety. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel heterocyclic compounds.
Introduction to the Analyte and Mass Spectrometric Principles
Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (C₅H₇N₃O₃, Molecular Weight: 157.13 g/mol ) is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-oxadiazole scaffold in various pharmacologically active agents.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control during synthesis and metabolic studies.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The fragmentation of a molecule within a mass spectrometer is not a random process; it is governed by the chemical stability of the bonds and the resulting fragments. The ionization method employed significantly influences the fragmentation pathways. Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing rich structural information.[3] Electrospray Ionization (ESI) is a softer ionization method that usually results in less fragmentation and a more prominent molecular ion, often as a protonated species [M+H]⁺.[4] This guide will explore the predicted fragmentation under both EI and ESI conditions.
Predicted Fragmentation Pathways
The fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate can be predicted by considering the fragmentation of its three key components: the 1,2,4-oxadiazole ring, the amino substituent, and the ethyl carboxylate group.
Characteristic Fragmentation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage under electron impact.[5] A common pathway is a retro-cycloaddition (RCA) reaction, leading to the cleavage of the N2-C3 and O1-C5 bonds or the O1-N2 and C3-C4 bonds.[6][7] This ring cleavage is a significant diagnostic tool for identifying the oxadiazole core.
Influence of the Amino Group
Amino groups on heterocyclic rings can direct fragmentation in several ways. A common fragmentation pathway for amino-substituted heterocycles is the loss of small neutral molecules like HCN or HNCO.[8] For primary amines, alpha-cleavage is a dominant fragmentation pathway, although in this molecule, the adjacent atoms are within the ring or ester group.
Fragmentation of the Ethyl Carboxylate Group
Ethyl esters exhibit several characteristic fragmentation patterns. These include:
-
Loss of the ethoxy radical (•OCH₂CH₃): This results in the formation of an acylium ion.
-
Loss of an ethylene molecule (C₂H₄): This occurs via a McLafferty rearrangement if a gamma-hydrogen is available. In the case of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, a McLafferty rearrangement is not possible due to the lack of an appropriate gamma-hydrogen.
-
Loss of ethanol (CH₃CH₂OH): This can occur in certain rearrangements.
Hypothesized Fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Based on the principles outlined above, we can propose the following fragmentation pathways for the title compound.
Electron Ionization (EI) Fragmentation
Under high-energy EI, we expect to see extensive fragmentation originating from the molecular ion (M⁺•) at m/z 157.
Table 1: Predicted EI Fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Fragment |
| 129 | CO | [M - CO]⁺• |
| 112 | •OCH₂CH₃ | [M - •OCH₂CH₃]⁺ |
| 84 | •OCH₂CH₃, CO | [M - •OCH₂CH₃ - CO]⁺ |
| 70 | C₂H₃N₂O₂ | Cleavage of the ester and part of the ring |
| 43 | C₂H₂N₂O₃ | [C₂H₅N]⁺• |
The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.
Caption: Proposed EI fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Electrospray Ionization (ESI) Fragmentation
Under ESI conditions, we would expect to observe the protonated molecule [M+H]⁺ at m/z 158. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal the following fragmentation pathways.
Table 2: Predicted ESI-MS/MS Fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Fragment |
| 158 | 130 | CO | [M+H - CO]⁺ |
| 158 | 113 | C₂H₅OH | [M+H - C₂H₅OH]⁺ |
| 158 | 85 | C₂H₅OH, CO | [M+H - C₂H₅OH - CO]⁺ |
| 113 | 85 | CO | [113 - CO]⁺ |
The following diagram illustrates the predicted major fragmentation pathways under Electrospray Ionization (MS/MS).
Caption: Proposed ESI-MS/MS fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Experimental Protocols
To validate these predicted fragmentation patterns, the following experimental protocols are recommended.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate in 1 mL of a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
GC Conditions (if applicable):
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Prepare a 10 µg/mL solution of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Use a triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
-
MS/MS Experiment:
-
Perform a full scan MS experiment to identify the protonated molecule [M+H]⁺ at m/z 158.
-
Select m/z 158 as the precursor ion for collision-induced dissociation (CID).
-
Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.
-
-
Data Analysis: Correlate the product ions with the predicted fragmentation pathways.
The following workflow diagram outlines the general process for structural elucidation using mass spectrometry.
Caption: General workflow for mass spectrometric analysis and structural elucidation.
Conclusion
This guide presents a theoretically grounded prediction of the mass spectrometric fragmentation of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. By dissecting the molecule into its functional components and applying established fragmentation rules, we have proposed detailed pathways for both Electron Ionization and Electrospray Ionization conditions. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This work serves as a valuable resource for scientists working on the characterization of this and structurally related heterocyclic compounds, facilitating more rapid and confident structural assignments.
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A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,4- and 1,3,4-Oxadiazoles
A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the subtle dance of atoms within a molecule can lead to profound differences in biological activity. This guide delves into the fascinating world of oxadiazole isomers, specifically the 1,2,4- and 1,3,4-scaffolds, which are cornerstones in the design of modern therapeutics. As bioisosteres for amide and ester functionalities, they offer a strategic advantage in enhancing metabolic stability and fine-tuning pharmacokinetic profiles.[1][2] However, the seemingly minor shift in the position of a nitrogen atom between these two isomers can significantly impact their interaction with biological targets, leading to distinct pharmacological outcomes. This guide provides a comparative analysis of their biological activities, supported by experimental data, to empower researchers in making informed decisions during the lead optimization process.
The Isomeric Distinction: A Structural and Electronic Overview
The fundamental difference between 1,2,4- and 1,3,4-oxadiazoles lies in the arrangement of the heteroatoms within the five-membered ring. This seemingly subtle variation has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and the spatial orientation of its substituents. These factors collectively govern the molecule's ability to interact with the intricate topographies of biological macromolecules.
Caption: Structural comparison of 1,2,4- and 1,3,4-oxadiazole isomers.
Head-to-Head in the Biological Arena: A Comparative Analysis
To truly appreciate the nuances of these isomers, we will examine their performance in two critical therapeutic areas: oncology and inflammation. The following sections present a data-driven comparison of their activities, highlighting instances where one isomer demonstrates a clear advantage over the other.
Anticancer Activity: A Battle for Cellular Supremacy
Both 1,2,4- and 1,3,4-oxadiazole derivatives have emerged as potent anticancer agents, exhibiting a range of mechanisms including cytotoxicity, enzyme inhibition, and disruption of cellular signaling pathways.[1][3]
Direct comparison of isomeric pairs reveals that the choice of the oxadiazole core can significantly influence cytotoxic potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative 1,2,4- and 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Isomer | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole | 1 | LN229 (Glioblastoma) | 80.4 | [4][5] |
| 1,3,4-Oxadiazole | 5 | LN229 (Glioblastoma) | 37.9 | [4][5] |
| 1,2,4-Oxadiazole | 14a | MCF-7 (Breast) | 0.12 | [6] |
| 1,3,4-Oxadiazole | AMK OX-8 | HeLa (Cervical) | 35.29 | [7] |
| 1,2,4-Oxadiazole | 9a | HCT-116 (Colon) | 5.13 | [6] |
| 1,3,4-Oxadiazole | 3e | HT-29 (Colon) | >50 | [8] |
Analysis: In a direct comparison against the LN229 glioblastoma cell line, the 1,3,4-oxadiazole derivative (Compound 5 ) demonstrated more potent cytotoxicity than its 1,2,4-isomer (Compound 1 ).[4][5] This suggests that for this particular scaffold and target, the arrangement of the heteroatoms in the 1,3,4-isomer is more favorable for inducing cell death. However, it is crucial to note that the anticancer activity is highly dependent on the nature and position of the substituents on the oxadiazole ring. For instance, the 1,2,4-oxadiazole derivative 14a exhibits potent sub-micromolar activity against the MCF-7 breast cancer cell line.[6]
The anticancer effects of oxadiazole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and metastasis.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
The EGFR signaling pathway is a well-established target in cancer therapy. Several 1,3,4-oxadiazole derivatives have been identified as potent EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a 1,3,4-oxadiazole derivative.[9]
One notable example is the 1,3,4-oxadiazole/chalcone hybrid 8v , which demonstrated potent inhibition of EGFR with an IC50 value of 0.24 µM.[9] This inhibition is attributed to the interaction of the oxadiazole moiety with the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling and suppressing tumor growth.
Tubulin Polymerization Inhibition:
Microtubules are dynamic cytoskeletal proteins that play a crucial role in cell division, making them an attractive target for anticancer drugs. Both 1,2,4- and 1,3,4-oxadiazole derivatives have been shown to interfere with tubulin polymerization.
| Isomer | Compound | Activity | IC50 (nM) | Reference |
| 1,3,4-Oxadiazole | 8d | Tubulin Polymerization Inhibition | 7.95 | [10] |
| 1,3,4-Oxadiazole | 8e | Tubulin Polymerization Inhibition | 9.81 | [10][11] |
| Reference | Colchicine | Tubulin Polymerization Inhibition | 9.83 | [10] |
Analysis: The 1,3,4-oxadiazole derivatives 8d and 8e exhibited potent inhibition of tubulin polymerization, with IC50 values in the nanomolar range, comparable to the well-known tubulin inhibitor, colchicine.[10][11] This highlights the potential of the 1,3,4-oxadiazole scaffold in developing novel antimitotic agents.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Both 1,2,4- and 1,3,4-oxadiazole isomers have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways such as NF-κB.
COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.
| Isomer | Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,3,4-Oxadiazole | 46a | 11.08 | 0.081 | 136.79 | [12] |
| 1,3,4-Oxadiazole | 46e | 12.83 | 0.04 | 320.75 | [12] |
| 1,3,4-Oxadiazole | 6e | 64.28 | 0.48 | 133.91 | [13] |
| 1,3,4-Oxadiazole | 5b | 0.27 | - | - | [14] |
| Reference | Celecoxib | 14.7 | 0.045 | 326.67 | [15] |
Analysis: Several 1,3,4-oxadiazole derivatives have emerged as potent and selective COX-2 inhibitors. For instance, compound 46e displayed a COX-2 IC50 of 0.04 µM and a high selectivity index of 320.75, comparable to the selective COX-2 inhibitor celecoxib.[12] The methylsulfonyl moiety present in many of these active compounds is thought to play a crucial role in binding to the secondary pocket of the COX-2 active site, thereby conferring selectivity.
The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.
Caption: Modulation of the NF-κB signaling pathway by oxadiazole isomers.[16][17][18]
Both 1,2,4- and 1,3,4-oxadiazole derivatives have been shown to inhibit NF-κB activation. For example, a 1,2,4-oxadiazole derivative (17 ) was found to inhibit the LPS-induced phosphorylation of the p65 subunit of NF-κB and its subsequent nuclear translocation.[17] Similarly, a 1,3,4-oxadiazole derivative was reported to inhibit NF-κB mediated transcriptional activation with an IC50 of 0.3 µM.[16][18] These findings highlight the potential of both isomers in the development of novel anti-inflammatory agents targeting the NF-κB pathway.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific rigor of the data presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of oxadiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.
-
Compound Addition: Add the oxadiazole derivatives at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the increase in fluorescence over time (typically for 60 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 420 nm.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the oxadiazole derivatives at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The product of the COX reaction, prostaglandin G2 (PGG2), is then reduced to PGH2, and the peroxidase activity of the enzyme is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Conclusion: Navigating the Isomeric Landscape with Precision
The choice between the 1,2,4- and 1,3,4-oxadiazole isomers is a critical decision in the drug discovery process, with the potential to significantly impact the biological activity and overall success of a lead compound. This guide has demonstrated that while both isomers offer a broad spectrum of pharmacological activities, their potencies and mechanisms of action can differ substantially.
The 1,3,4-oxadiazole scaffold has shown particular promise in the development of potent anticancer and anti-inflammatory agents, with several derivatives exhibiting nanomolar efficacy and high selectivity for their respective targets. However, the 1,2,4-isomer also presents unique opportunities, and its biological potential should not be overlooked.
Ultimately, the selection of the optimal oxadiazole isomer is context-dependent and requires a thorough understanding of the target biology, the desired pharmacological profile, and the structure-activity relationships of the specific compound series. By leveraging the experimental data and methodologies presented in this guide, researchers can navigate the isomeric landscape with greater precision, accelerating the discovery of novel and effective therapeutics.
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A Senior Application Scientist's Guide to Oxadiazole Synthesis: A Comparative Analysis
Introduction: The Oxadiazole Scaffold in Modern Chemistry
The oxadiazole core, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, represents a "privileged scaffold" in medicinal and materials science.[1][2] Its four constitutional isomers—1,3,4-, 1,2,4-, 1,2,5-, and the unstable 1,2,3-oxadiazole—each possess unique physicochemical properties.[1][3] In drug development, the 1,3,4- and 1,2,4-oxadiazole moieties are frequently employed as bioisosteres for amide and ester groups.[3][4][5] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate ligand-receptor interactions through hydrogen bonding capabilities.[5]
Given their prevalence in clinically significant molecules like the antiviral Raltegravir and the anticancer agent Zibotentan, the efficient and scalable synthesis of substituted oxadiazoles is a cornerstone of modern synthetic chemistry.[3][6] This guide provides a comparative analysis of the principal methodologies for synthesizing the most therapeutically relevant oxadiazole isomers, offering field-proven insights into the causality behind methodological choices, from classical dehydration reactions to contemporary green chemistry approaches.
Part 1: The Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole isomer is arguably the most extensively studied, with a wealth of synthetic routes available. The choice of method is dictated by factors such as starting material availability, desired substitution pattern, and required functional group tolerance.
Methodology 1: Cyclodehydration of 1,2-Diacylhydrazines
This is the most traditional and widely adopted route, involving the intramolecular cyclization of a 1,2-diacylhydrazine intermediate. The critical step is the removal of a water molecule, which necessitates a powerful dehydrating agent.
The Causality of Reagent Choice: The mechanism hinges on the activation of a carbonyl oxygen, making it a better leaving group. Strong oxophilic reagents are therefore required. The choice of reagent impacts reaction conditions, from harsh reflux to ambient temperatures.
dot
Caption: General workflow for 1,3,4-oxadiazole synthesis via cyclodehydration.
Comparative Data on Dehydrating Agents:
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| POCl₃ | Reflux, 5-7 hours | Widely available, effective | Harsh, corrosive, limited functional group tolerance | 70-85%[7][8][9] |
| H₂SO₄ (conc.) | High temperature | Inexpensive | Extremely harsh, charring can occur | Variable |
| Polyphosphoric Acid (PPA) | 100-150 °C | Good for less reactive substrates | Viscous, difficult work-up | 75-90%[9][10] |
| **Thionyl Chloride (SOCl₂) ** | Reflux | Effective | Generates HCl and SO₂ gas | 70-85%[9][10] |
| Triflic Anhydride ((CF₃SO₂)₂O) | Room temp, with pyridine | Mild conditions, high yields | Expensive, moisture sensitive | 70-95%[10][11] |
| Burgess Reagent | Mild (e.g., reflux in THF) | Mild, high functional group tolerance | Expensive, specialized reagent | 80-95%[9][10] |
Methodology 2: Oxidative Cyclization of N-Acylhydrazones
This pathway offers a convergent alternative, starting from the condensation of an acid hydrazide with an aldehyde to form an N-acylhydrazone. Subsequent oxidative cyclization forges the C-O bond of the oxadiazole ring.
The Causality of Reagent Choice: The reaction proceeds via the removal of two protons and two electrons from the N-acylhydrazone. The chosen oxidizing agent must be potent enough to effect this transformation without over-oxidizing other functional groups.
Comparative Data on Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Typical Yields |
| Iodine (I₂) | Basic medium (e.g., K₂CO₃) | Metal-free, readily available | Stoichiometric amounts needed | 80-95%[1][12] |
| Chloramine-T | Reflux or Microwave | Efficient, good yields | Can be substrate-specific | 75-90%[3][9][13] |
| Dess-Martin Periodinane (DMP) | Room temp, CH₂Cl₂ | Mild conditions, broad scope | Expensive, chromium-based reagent issues | 80-94%[14][15] |
| Ceric Ammonium Nitrate (CAN) | Dichloromethane | One-pot potential | Requires stoichiometric metal oxidant | 70-85%[9][15] |
| N-Chlorosuccinimide (NCS) / DBU | Room temp | Mild, metal-free | Requires base | 80-94%[14][15] |
Methodology 3: Modern & Green Synthetic Approaches
Driven by the principles of sustainable chemistry, modern methods aim to reduce reaction times, minimize hazardous waste, and improve energy efficiency.[16][17] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool in this domain.[6][18][19]
The Causality of Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, drastically accelerating the rate of cyclodehydration or oxidative cyclization.[13][19] This often allows for solvent-free reactions or the use of greener solvents, leading to higher purity and simpler work-ups.[6][8][20]
Performance Comparison: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method (POCl₃) | Microwave-Assisted Method (Clay Support) |
| Reaction Time | 6-7 hours[20] | ~10 minutes[20] |
| Energy Source | Oil bath / Hot plate[20] | Microwave irradiation[20] |
| Typical Yield | 71-81%[20] | Generally higher[20] |
| Solvent/Reagents | Hazardous (POCl₃)[20] | Often solvent-free, uses recyclable clay support[20] |
| Environmental Impact | High energy consumption, hazardous waste | Energy efficient, reduced waste[18][20][21] |
Part 2: The Synthesis of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole isomer is primarily synthesized through the cyclization of an O-acylamidoxime intermediate. This method is robust, high-yielding, and tolerates a wide variety of functional groups.
Principal Methodology: Acylation of Amidoximes followed by Cyclization
This is the cornerstone of 1,2,4-oxadiazole synthesis. The reaction can be performed in two distinct steps (isolation of the O-acylamidoxime) or as a more efficient one-pot procedure.[22]
-
Amidoxime Formation: An organonitrile is treated with hydroxylamine to generate the corresponding amidoxime.
-
Acylation: The amidoxime is acylated using an acylating agent (e.g., acid chloride, anhydride, or a carboxylic acid with a coupling agent).
-
Cyclization: The resulting O-acylamidoxime undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.[23]
The Causality of One-Pot Systems: Modern protocols often utilize a base/solvent system (e.g., t-BuOK/DMSO, Cs₂CO₃/MeCN) that facilitates both the acylation and the subsequent cyclization in a single vessel at room temperature.[22] This approach streamlines the synthesis, increases overall yield by avoiding intermediate purification, and is highly amenable to library synthesis for drug discovery.[22][24]
dot
Caption: Primary synthetic route to 1,2,4-oxadiazoles via an O-acylamidoxime intermediate.
Part 3: The Synthesis of 1,2,5-Oxadiazoles (Furazans)
1,2,5-Oxadiazoles, commonly known as furazans, and their N-oxide derivatives (furoxans) are of significant interest in materials science as high-energy-density materials and in medicine as nitric oxide (NO) donors.[25][26][27]
Principal Methodology: Cyclization of α-Dioximes
The most direct and common route to the furazan ring is the cyclodehydration of an α-dioxime (a 1,2-dioxime, often derived from a corresponding 1,2-diketone).
The Causality of Reagent Choice: This transformation requires the removal of two molecules of water. A variety of dehydrating conditions can be used, but modern methods favor milder reagents to handle these often-energetic compounds safely. Recently, 1,1'-Carbonyldiimidazole (CDI) has been shown to be a highly effective reagent, inducing cyclization at ambient temperature, which is a significant safety and functional group tolerance advantage.[25][28]
Part 4: Detailed Experimental Protocols
Trustworthiness through Reproducibility: The following protocols are based on established and validated procedures from the literature, providing a self-validating system for researchers.
Protocol 1: Conventional Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration[8][20]
This protocol details the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an acid hydrazide and a carboxylic acid, using phosphorus oxychloride as the dehydrating agent.
-
Materials:
-
Substituted acid hydrazide (1.0 eq)
-
Substituted carboxylic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 mL per 0.01 mol)
-
Ice
-
5% Sodium bicarbonate solution
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine the substituted acid hydrazide (0.01 mol) and the substituted carboxylic acid (0.01 mol).
-
Carefully add phosphorus oxychloride (5 mL) to the mixture in a fume hood.
-
Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of 5% sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[24]
This protocol describes an efficient one-pot synthesis from a carboxylic acid and an amidoxime using a microwave reactor.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.0 eq)
-
Coupling agent (e.g., HATU, TBTU) (1.1 eq)
-
Organic base (e.g., DIEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Microwave synthesizer with sealed reaction vessels
-
-
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Add the organic base (e.g., DIEA, 2.5 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for a designated time (typically 10-30 minutes). The reaction should be monitored by pressure and temperature sensors.
-
After the irradiation is complete, cool the vessel to room temperature using compressed air.
-
Quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.
-
Conclusion and Future Outlook
The synthesis of oxadiazoles has evolved from classical, often harsh, methodologies to highly efficient, mild, and environmentally benign strategies. The cyclodehydration of diacylhydrazines and oxidative cyclization of acylhydrazones remain workhorse methods for the 1,3,4-isomer, while the acylation of amidoximes is the dominant route to 1,2,4-oxadiazoles. The advent of microwave-assisted synthesis and the development of novel, milder reagents have significantly broadened the scope and accessibility of these valuable heterocyclic cores.[18][21] Future research will likely focus on further refining these methods through the development of novel catalytic systems, the application of flow chemistry for scalability and safety, and the continued expansion of one-pot procedures to maximize efficiency in the synthesis of complex, biologically active molecules.
References
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Bala, S., Kamboj, S., & Saini, V. (2014). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
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Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. [Link]
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Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
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Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Taylor & Francis Online. [Link]
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Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (2012). PubMed Central. [Link]
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Banik, B. K., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. MDPI. [Link]
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A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). ResearchGate. [Link]
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). JChemRev. [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ScienceDirect. [Link]
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Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. (2023). ResearchGate. [Link]
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Douglas, C. J., & Thomson, R. J. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. (2020). ProQuest. [Link]
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Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed Central. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PubMed Central. [Link]
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Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. (2024). PubMed. [Link]
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Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023). Bentham Science. [Link]
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Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. (2006). Indian Academy of Sciences. [Link]
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Recent advances in the synthesis and functionalization of 1,2,5-oxadiazole 2-oxides. (2019). ResearchGate. [Link]
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Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Future Drug Discovery. [Link]
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Bogucka, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]
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A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). PubMed Central. [Link]
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A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (n.d.). Scholars Research Library. [Link]
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A mild method for the preparation of 1,3,4-oxadiazoles: Triflic anhydride promoted cyclization of diacylhydrazines. (n.d.). Lookchem. [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
-
1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. (2019). ACS Publications. [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
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Different Method for the Production of Oxadiazole Compounds. (n.d.). JournalsPub. [Link]
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1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. (2020). ResearchGate. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). OUCI. [Link]
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Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (2013). PubMed Central. [Link]
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Synthesis of 1,2,5-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Introduction: The Criticality of Purity in Drug Development Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the journey to a pure API begins much earlier, with the stringent quality control of its precursors and intermediates. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound with the molecular formula C₅H₇N₃O₃, serves as a valuable building block in medicinal chemistry.[1] Its oxadiazole core is a feature in various pharmacologically active agents.[2][3] The presence of impurities, even in trace amounts, can have cascading effects, leading to downstream reaction failures, the emergence of toxic byproducts, or compromised stability of the final API.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. We will move beyond mere procedural descriptions to explore the underlying scientific rationale for each technique, enabling researchers to design robust, self-validating analytical workflows. The core principle is the use of orthogonal methods—employing multiple, different analytical techniques—to build a comprehensive and trustworthy purity profile.
The Analytical Workflow: An Orthogonal Approach
A single analytical technique is never sufficient to declare a compound "pure." A comprehensive assessment relies on an integrated workflow where each step provides a unique piece of the puzzle, from structural confirmation to quantitative impurity profiling.
Caption: Overall workflow for purity assessment.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatographic methods are indispensable for separating the target compound from impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for purity determination of non-volatile organic compounds like our target molecule. Its strength lies in its ability to separate structurally similar impurities, such as unreacted starting materials or side-products from the synthesis. A reversed-phase method (RP-HPLC) is the logical starting point due to the moderate polarity of the molecule.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining a wide range of organic molecules.
-
Mobile Phase: A gradient elution using water and a polar organic solvent (like acetonitrile or methanol) is crucial. This is because a single isocratic mobile phase may not effectively elute all potential impurities, which can range from highly polar starting materials to non-polar byproducts. An acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is added to protonate the amino group, ensuring sharp, symmetrical peak shapes by preventing tailing.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. It allows for monitoring at multiple wavelengths, which can help distinguish between impurities that may co-elute but have different UV spectra. The oxadiazole ring system is expected to have a strong chromophore, making UV detection highly sensitive.[4]
Trustworthiness: A Self-Validating Protocol
A trustworthy HPLC protocol includes system suitability tests and the use of a reference standard if available. However, in a research context, purity is often assessed by peak area percentage.
Experimental Protocol: RP-HPLC for Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (scan from 200-400 nm to check for other absorbing impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water.
Caption: Step-by-step HPLC experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is the primary tool, GC-MS is crucial for identifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents (e.g., ethanol, THF).[5] For the target molecule itself, derivatization might be necessary to increase its volatility, but for impurity analysis, it's an excellent orthogonal technique.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Vial Preparation: Accurately weigh ~20 mg of the sample into a headspace vial. Add 1 mL of a high-boiling solvent like DMSO. Crimp the vial.
-
Incubation: Incubate the vial at 80 °C for 15 minutes to allow volatiles to partition into the headspace.
-
Injection: Automatically inject 1 mL of the headspace gas onto the column.
-
Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.
-
MS Detection: Scan from m/z 35 to 350. Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Spectroscopic Techniques: The Key to Structural Confirmation
Spectroscopic methods confirm that the major peak seen in the chromatogram is indeed the desired product and provide clues about the structure of any major impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[6] For Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, we expect to see distinct signals for the ethyl group protons (a quartet and a triplet), and a broad signal for the amino protons.[7] The absence of signals from starting materials and the correct integration ratios are strong indicators of purity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is a good choice as it will solubilize the compound and allow for the observation of exchangeable NH₂ protons.[4]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include:
-
A triplet around 1.3 ppm (3H, -CH₃).
-
A quartet around 4.3 ppm (2H, -CH₂-).
-
A broad singlet for the -NH₂ protons (2H), which may be variable in position.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expected signals for the oxadiazole ring carbons are crucial for confirming the heterocyclic core.[8]
-
Data Analysis: Integrate the ¹H NMR signals. The ratio should correspond to the number of protons in each group. Check for unexpected peaks, which would indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups.[9] It serves as a quick identity check. While not quantitative, a clean spectrum matching the expected functional groups is a positive sign.
Expected Absorption Bands:
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the amino group.
-
~1730 cm⁻¹: C=O stretching of the ester group.
-
~1640 cm⁻¹: C=N stretching within the oxadiazole ring.
Classical & Thermal Methods: Fundamental Purity Indicators
Melting Point Analysis
Expertise & Experience: A sharp melting point within a narrow range (e.g., < 2 °C) is a classic indicator of high purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting point range. This method is fast, requires minimal sample, and provides an excellent preliminary assessment. For related compounds like Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate, a melting point of 200-205 °C has been reported, providing a useful benchmark.
Elemental Analysis
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN). The experimental values should match the theoretical values calculated from the molecular formula (C₅H₇N₃O₃) within a narrow margin (typically ±0.4%). This is a fundamental check that confirms the correct empirical formula, ruling out impurities that significantly alter the elemental composition.
Theoretical Composition for C₅H₇N₃O₃:
-
Carbon: 38.22%
-
Hydrogen: 4.49%
-
Nitrogen: 26.74%
Comparative Summary of Key Techniques
| Technique | Primary Purpose | Quantitative Accuracy | Impurity Detection | Structural Information | Throughput |
| HPLC-UV | Quantitative purity, impurity profiling | Excellent (±0.1-2%) | High sensitivity (down to ~0.05%) for UV-active impurities | Low (retention time only) | Medium |
| GC-MS | Volatile impurity analysis | Good for quantification | Excellent for volatile compounds | High (mass spectrum) | Medium |
| NMR (¹H, ¹³C) | Structure confirmation, impurity ID | Good (quantitative NMR possible) | Moderate (~0.5-1% for routine scans) | Excellent (unambiguous structure) | Low |
| Melting Point | Preliminary purity check | None | Qualitative (broad range indicates impurity) | None | High |
| Elemental Analysis | Empirical formula validation | Excellent | Only detects impurities with different elemental composition | None | Low |
Conclusion
Assessing the purity of a synthesized intermediate like Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a multi-faceted task that demands a scientifically rigorous, orthogonal approach. No single method is sufficient. A workflow that begins with simple, rapid checks like melting point and FTIR, proceeds to definitive structural confirmation with NMR and MS, and culminates in precise quantitative analysis by HPLC provides the highest degree of confidence. This systematic process ensures that the intermediate meets the stringent quality standards required for its use in the demanding field of drug development, safeguarding the integrity of the subsequent research and development pipeline.
References
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NISCAIR Online Periodicals Repository. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link]
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Echemi. 5-AMino-[4][7][10]oxadiazole-3-carboxylic acid ethyl ester. Available from:
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PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available from: [Link]
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structure-activity relationship (SAR) studies of 5-amino-1,2,4-oxadiazole analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Amino-1,2,4-Oxadiazole Analogs in Drug Discovery
As a privileged scaffold in modern medicinal chemistry, the 1,2,4-oxadiazole ring has garnered significant attention.[1] Its value lies in its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide functionalities, which are prone to hydrolysis in biological systems.[2][3] The stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, and its ability to act as a hydrogen bond acceptor make it a versatile building block for creating novel therapeutic agents.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a specific, highly valuable subclass: 5-amino-1,2,4-oxadiazole analogs and related derivatives. We will explore how subtle molecular modifications influence their biological activity across various therapeutic targets, supported by experimental data and detailed protocols for researchers in the field.
The 5-Amino-1,2,4-Oxadiazole Core Scaffold
The fundamental structure of a 5-amino-1,2,4-oxadiazole analog allows for chemical diversity at two primary positions: the substituent at the C3 position (R¹) and the substitutions on the 5-amino group (R² and R³). These positions are critical for modulating the compound's physicochemical properties and its interaction with biological targets.
Caption: General structure of the 5-amino-1,2,4-oxadiazole scaffold.
Case Study 1: Inhibition of Cholinesterases for Anti-Alzheimer's Agents
Alzheimer's disease (AD) pathology is linked to a decline in acetylcholine levels. Inhibiting acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. A series of 1,2,4-oxadiazole derivatives has been synthesized and evaluated for their potential as anti-AD agents, revealing key SAR insights.[4]
SAR Analysis of 1,2,4-Oxadiazole-Based AChE Inhibitors
The core structure consists of a 3-phenyl-1,2,4-oxadiazole moiety connected via a linker to a 5-phenyl ring, which bears various substituents. The primary amino group is not directly on the oxadiazole but is part of a larger scaffold connected to it. The studies show that substitutions on the terminal phenyl rings dramatically influence inhibitory potency against AChE.
-
Influence of Phenyl Ring Substituents: Analogs with electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F) on the terminal phenyl rings were explored. Compounds with a chlorine atom at the para-position (4-Cl) of the terminal phenyl ring demonstrated exceptionally high potency.
-
Linker and Heterocyclic Modifications: The introduction of different linkers and additional heterocyclic motifs, such as oxazole or triazole, on the 5-position phenyl ring was investigated to explore interactions with the AChE active site.[4]
-
Potency and Selectivity: Several compounds showed excellent inhibitory activity against AChE, with IC₅₀ values in the nanomolar range, surpassing the potency of the standard drug, donepezil.[4] For instance, compound 4a in the cited study, featuring a specific sulfonamide motif, emerged as a highly potent inhibitor.[4]
Comparative Data: AChE Inhibition
| Compound ID (Reference) | R¹ (Substitution on Phenyl Ring) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 2b [4] | 4-Cl | 0.0215 | > 100 |
| 2c [4] | 3-Cl | 0.0452 | > 100 |
| 4a [4] | 4-F (with sulfonamide) | 0.0158 | 4.86 |
| Donepezil (Standard) | N/A | 0.123 | 7.54 |
Data synthesized from Ali et al., 2023.[4]
The data clearly indicates that halogen substitutions, particularly chlorine and fluorine at the para-position, are crucial for high-potency AChE inhibition. The low activity against butyrylcholinesterase (BuChE) for many analogs suggests a favorable selectivity profile.[4]
Case Study 2: Anti-Inflammatory Activity via Lipoxygenase (LOX) Inhibition
Chronic inflammation is a hallmark of many diseases, and lipoxygenases (LOXs) are key enzymes in the biosynthesis of pro-inflammatory mediators. The 5-amino-1,2,4-oxadiazole scaffold has been explored for its potential as an anti-inflammatory agent through LOX inhibition.[5]
SAR Analysis of 5-Amino-1,2,4-Oxadiazole LOX Inhibitors
In a study by Ispikoudi et al., a series of 5-amino-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their ability to inhibit soybean lipoxygenase (SLO).[5][6]
-
Substitution at C3: The nature of the substituent at the C3 position of the oxadiazole ring was found to be a critical determinant of activity. Aromatic or heteroaromatic rings at this position were common.
-
Substitution at 5-Amino Group: The amino group at the C5 position was substituted with various alkyl and aryl groups. The SAR revealed that the nature of this substituent significantly impacts inhibitory potential. For example, compounds 32 and 39 from the study, which feature a 3-(trifluoromethyl)phenyl and a 3-chlorophenyl group at C3 respectively, showed significant inhibition of soybean lipoxygenase.[5]
-
In Vivo Activity: Selected compounds were tested using a carrageenan-induced paw edema model in rats, a standard for evaluating in vivo anti-inflammatory effects. Several analogs demonstrated significant anti-inflammatory activity, validating the in vitro findings.[5]
Comparative Data: Soybean Lipoxygenase (SLO) Inhibition
| Compound ID (Reference) | R¹ (C3-Substituent) | R² (5-Amino Substituent) | % SLO Inhibition at 100 µM |
| 32 [5] | 3-(Trifluoromethyl)phenyl | Cyclohexyl | 64 |
| 39 [5] | 3-Chlorophenyl | Cyclohexyl | 67 |
| 40 [5] | 3-Chlorophenyl | Benzyl | 52 |
Data synthesized from Ispikoudi et al., 2010.[5]
These results suggest that an electron-withdrawing group on the C3-phenyl ring combined with a bulky, lipophilic substituent like cyclohexyl on the 5-amino group is favorable for LOX inhibition.
Case Study 3: Antiviral Activity via SARS-CoV-2 PLpro Inhibition
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Researchers have successfully designed 1,2,4-oxadiazole derivatives as potent PLpro inhibitors.[7]
SAR Analysis of 1,2,4-Oxadiazole PLpro Inhibitors
Starting from a known inhibitor, GRL0617, a series of 1,2,4-oxadiazole analogs were developed to improve metabolic stability and potency.[7]
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring was introduced as a bioisostere to enhance the compound's pharmacokinetic properties.
-
Addition of Aryl Carboxylic Acid: Systematic SAR studies revealed that introducing an aryl carboxylic acid moiety significantly enhanced enzymatic inhibition, binding affinity, and deubiquitination capacity towards PLpro. This addition likely forms key interactions within an unoccupied pocket of the enzyme's active site.[7]
-
Improved Potency and Pharmacokinetics: The lead compounds, 13f and 26r , not only showed potent PLpro inhibition (IC₅₀ in the low micromolar range) but also demonstrated excellent antiviral activity against SARS-CoV-2 (EC₅₀ = 5.4 and 4.3 µM, respectively) along with good metabolic stability.[7]
Comparative Data: PLpro Inhibition and Antiviral Activity
| Compound ID (Reference) | Key Structural Feature | PLpro IC₅₀ (µM) | Antiviral EC₅₀ (µM) |
| GRL0617 (Parent) | N/A | 25.2 | 80.8 |
| 13f [7] | Oxadiazole + Aryl Carboxylic Acid | 1.8 | 5.4 |
| 26r [7] | Oxadiazole + Aryl Carboxylic Acid | 1.0 | 4.3 |
Data synthesized from Qin et al., 2024.[7]
This case study exemplifies how structure-based design, incorporating the 1,2,4-oxadiazole scaffold, can lead to potent inhibitors with improved drug-like properties.
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR findings, standardized and validated experimental protocols are essential.
General Synthesis of 5-Amino-1,2,4-Oxadiazoles
This protocol describes a common method for synthesizing the 5-amino-substituted 1,2,4-oxadiazole core.[5]
Caption: General workflow for synthesizing 5-amino-1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the appropriate amidoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., Tetrahydrofuran - THF).
-
Addition: To the stirred solution, add the corresponding carbodiimide (1.1 eq.) either neat or as a solution in the same solvent.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-amino-1,2,4-oxadiazole analog.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[4]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE enzyme in the buffer to a concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.
-
Prepare stock solutions of test compounds in DMSO and dilute to desired concentrations with the buffer.
-
-
Assay Procedure (96-well plate):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE enzyme solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The 5-amino-1,2,4-oxadiazole scaffold and its related analogs represent a highly fruitful area of research in drug discovery. The SAR studies detailed here demonstrate that strategic modifications at the C3 and C5 positions are key to tuning the biological activity and selectivity of these compounds against a wide array of therapeutic targets, from enzymes implicated in neurodegeneration and inflammation to critical viral proteases. The inherent stability and favorable physicochemical properties of the oxadiazole ring make it an attractive core for developing next-generation therapeutics.[8][9] Future work will undoubtedly continue to uncover novel analogs with enhanced potency and refined pharmacological profiles, further cementing the importance of this versatile heterocycle in medicinal chemistry.
References
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Ispikoudi, M., Amvrazis, M., Kontogiorgis, C., Koumbis, A. E., Litinas, K. E., Hadjipavlou-Litina, D., & Fylaktakidou, K. C. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635-5645. [Link]
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Ali, H. I., Ibrahim, T. S., Youssif, B. G., & Abdel-Hafez, A. A. (2023). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry, 14(1), 115-131. [Link]
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Fylaktakidou, K. C., Hadjipavlou-Litina, D., Litinas, K. E., & Nicolaides, D. N. (2004). Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. ChemInform, 35(48). [Link]
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Takahashi, H., Riether, D., Bartolozzi, A., Bosanac, T., Berger, V., Binetti, R., ... & Simpson, T. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[4][5][10]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of Medicinal Chemistry, 58(4), 1669-1690. [Link]
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Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., ... & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Inhibitors of SARS-CoV-2 PLpro. Journal of Medicinal Chemistry. [Link]
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de Oliveira, C. S., Lanza, J. S., de Oliveira, R. B., & da Silva, A. D. (2020). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 25(19), 4567. [Link]
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Rasheed, S., Hussain, A., Ahmad, I., Khan, I., Ullah, A., Al-Harrasi, A., & Ali, B. (2022). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Avicenna Journal of Phytomedicine, 12(3), 284. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5006. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(21), 5006. [Link]
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Boström, J., Skillman, A. G., & Tyrchan, C. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(11), 4697-4704. [Link]
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Jasiak, A., Mikołajczak, P., & Wolski, L. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2404. [Link]
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Gregory, K. J., Nguyen, E. D., Malosh, C., Mikkelsen, K. M., Sorenson, R. J., & Conn, P. J. (2010). Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogs of the mGluR5 Ago-potentiator ADX-47273. ACS Chemical Neuroscience, 1(7), 503-521. [Link]
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Ökten, S., Yılmaz, M., Karayıldırım, T., & Küçükoğlu, K. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(49), 46927-46942. [Link]
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Singh, P. P., Kumar, A., & Sharma, R. (2013). Quantitative structure-activity relationship study of substituted-[4][5][10] oxadiazoles as S1P1 agonists. Trade Science Inc.-An Indian Journal, 8(3), 117-127. [Link]
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Patel, S. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. The International journal of analytical and experimental modal analysis, 15(6). [Link]
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Reddy, B. R. S., Babu, K. S., Mulakayala, N., & Gajulapalli, V. P. R. (2023). Synthesis of Novel 5-Oxo-1,2,4-Oxadiazole Derivatives as Antitubercular Agents and Their Molecular Docking Study toward Enoyl Reductase (InhA) Enzyme. ChemistrySelect, 8(4). [Link]
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Zeidan, Y. H., Ghattas, M. A., & Abo-Ashour, M. F. (2018). Virtual screening, SAR and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino][5][6][10]-oxadiazole as a novel Bcl-2 inhibitor. Archiv der Pharmazie, 351(11), 1800169. [Link]
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Desai, N. C., Pandit, U. P., & Khedkar, V. M. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Journal of the Iranian Chemical Society, 19(6), 2197-2224. [Link]
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Reddy, B. R. S., Babu, K. S., Mulakayala, N., & Gajulapalli, V. P. R. (2023). Synthesis of Novel 5-Oxo-1,2,4-Oxadiazole Derivatives as Antitubercular Agents and Their Molecular Docking Study toward Enoyl Reductase (InhA) Enzyme. ChemistrySelect, 8(4). [Link]
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Wuggenig, F., Rosen, K., Gesslbauer, A., Fischer, N., Kaiser, M., & Mäser, P. (2023). Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. International Journal of Molecular Sciences, 24(19), 14480. [Link]
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Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic Preparations and Procedures International, 41(5), 379-408. [Link]
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Takahashi, H., et al. (2015). Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate vs. Known AChE Inhibitors
In the landscape of contemporary drug discovery, computational docking stands as an indispensable tool for the preliminary assessment of small molecules as potential therapeutic agents. This guide offers an in-depth, practical comparison of the docking performance of a novel compound, Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, against two well-established inhibitors of human Acetylcholinesterase (AChE), Donepezil and Galantamine. As a key enzyme in the cholinergic nervous system, AChE is a primary target in the palliative treatment of Alzheimer's disease.[1] This document serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each step of the computational workflow.
The Rationale for Target and Comparator Selection
The selection of human Acetylcholinesterase (AChE) as the target protein is predicated on the known biological activities of 1,2,4-oxadiazole derivatives, which have shown inhibitory action against various enzymes, including cholinesterases.[2] For this study, the high-resolution crystal structure of human AChE in complex with Donepezil (PDB ID: 4EY7) was chosen.[3][4] This particular structure provides a validated binding pocket and a reference for the successful docking of a known potent inhibitor.
For a robust comparative analysis, two established AChE inhibitors were selected:
-
Donepezil: A second-generation, highly selective AChE inhibitor, widely prescribed for the treatment of Alzheimer's disease. Its co-crystallized structure with AChE makes it an ideal positive control for validating the docking protocol.[5][6]
-
Galantamine: A naturally derived tertiary alkaloid, which also acts as a reversible, competitive AChE inhibitor.[7][8] Its distinct chemical structure compared to Donepezil offers a valuable point of comparison for our subject molecule.
Experimental Workflow: A Comprehensive Overview
The computational docking study follows a structured workflow, designed to ensure reproducibility and scientific rigor. Each stage, from data acquisition to results analysis, is critical for obtaining meaningful and reliable predictions.
Caption: Overall workflow for the comparative computational docking study.
Detailed Methodologies
This section provides a granular, step-by-step protocol for the entire computational docking process. The causality behind key decisions and parameter settings is explained to provide a deeper understanding of the methodology.
Part 1: Preparation of the Receptor (Human Acetylcholinesterase)
The initial crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It contains water molecules, co-factors, and other heteroatoms that are not pertinent to the docking simulation and must be removed. Furthermore, the structure lacks hydrogen atoms, which are crucial for calculating accurate intermolecular interactions.
Protocol using UCSF Chimera:
-
Fetch the PDB Structure:
-
Clean the Structure:
-
Remove water molecules: Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.
-
Remove the co-crystallized ligand (Donepezil) and any other non-protein molecules. This is crucial as we will be docking our ligands into an empty active site.
-
-
Prepare the Protein for Docking:
-
Use the Dock Prep tool: Tools > Structure Editing > Dock Prep.[11]
-
This tool will:
-
Add hydrogen atoms to the protein, which is essential for defining hydrogen bond donors and acceptors.
-
Assign partial charges (e.g., Gasteiger charges), which are necessary for the scoring function to calculate electrostatic interactions.
-
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
-
Part 2: Preparation of the Ligands
The 3D structures of the ligands must also be prepared to ensure they are in a suitable format for docking, with correct protonation states and defined rotatable bonds.
Protocol using AutoDockTools (ADT):
-
Obtain Ligand Structures:
-
Convert to PDBQT Format:
-
Open each ligand's SDF file in ADT.
-
The software will automatically add hydrogen atoms and compute Gasteiger charges.
-
Crucially, ADT will also detect and define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking process, which is a key aspect of induced-fit modeling.
-
Save each prepared ligand as a .pdbqt file.
-
Part 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely-used open-source program for molecular docking due to its speed and accuracy.[12] It employs a sophisticated scoring function and a Lamarckian genetic algorithm for conformational searching.
Protocol:
-
Define the Grid Box:
-
The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for optimal ligand binding poses.
-
To ensure the docking is focused on the known active site, the grid box is centered on the position of the co-crystallized ligand (Donepezil) in the original 4EY7 PDB file.
-
Using UCSF Chimera, the geometric center of the co-crystallized Donepezil was determined. The dimensions of the grid box were set to encompass the entire active site gorge.
-
Grid Box Parameters for 4EY7:
-
center_x = 13.99
-
center_y = -44.10
-
center_z = 28.01
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
-
-
Create a Configuration File:
-
AutoDock Vina uses a simple text file to define the docking parameters. Create a file named config.txt with the following content:
-
-
Run the Docking Simulation:
-
Execute the docking from the command line for each ligand:
-
This command will generate an output PDBQT file containing the docked poses and a log file with the binding affinity scores.
-
Comparative Analysis of Docking Results
The primary output of a docking simulation is the predicted binding affinity, typically expressed in kcal/mol. A more negative value indicates a more favorable and stable binding interaction. However, a thorough analysis also involves a visual inspection of the binding poses and the specific intermolecular interactions.
Quantitative Comparison
The docking results are summarized in the table below. The binding affinity represents the best-predicted score among the generated poses.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic - π-π, π-Alkyl) |
| Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate | -6.8 | TYR124, SER293 | TRP86, TYR337, PHE338 |
| Donepezil (Reference) | -11.5 | SER293, TYR124 | TRP86, TRP286, TYR337, PHE338 |
| Galantamine (Reference) | -9.2 | SER203, GLU202 | TRP86, TYR337, PHE338 |
Qualitative Analysis of Binding Interactions
Visual analysis of the docked poses was performed using PyMOL. This allows for the identification of specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
Introduction: Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound utilized by researchers in the synthesis of novel chemical entities, particularly in the fields of medicinal and pharmaceutical chemistry.[1] While its role in discovery is significant, its responsible management and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of laboratory chemicals can lead to severe environmental contamination and significant legal penalties.[2][3]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. It is designed for researchers and laboratory professionals, moving beyond simple instructions to explain the critical reasoning behind each procedural step, ensuring a culture of safety and accountability in your laboratory.
Section 1: Hazard Identification and Risk Assessment
The foundational principle of safe chemical handling is a thorough understanding of the substance's intrinsic properties and hazards. Before beginning any work that will generate waste, you must consult the manufacturer's Safety Data Sheet (SDS).
Based on available data for the compound and its isomers, Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate should be handled as an irritant.[4] A summary of its key characteristics is provided below.
Table 1: Physicochemical and Hazard Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 144167-51-1 | [4] |
| Molecular Formula | C₅H₇N₃O₃ | [5] |
| Physical Form | Solid | |
| GHS Hazard Class | Irritant | [4] |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [4] |
| Precautionary Stmts. | P264, P280, P302+P352, P305+P351+P338 |[6][7] |
Note: Data for close structural isomers may be used to infer potential hazards in the absence of a complete dataset for the specific compound. Always consult the most current SDS for your specific lot number.
The primary risks associated with this compound are direct contact with skin and eyes. The causality is clear: the chemical structure has the potential to interact with biological tissues, leading to irritation or sensitization. Therefore, all handling and disposal procedures must be designed to eliminate these exposure pathways.
Section 2: Pre-Disposal Operations: PPE and Spill Management
Safe disposal begins with safe handling during use. The appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense.
Required PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat.
Spill Management Protocol (for small, solid spills):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent access to the spill area.
-
Don PPE: Wear the PPE described above.
-
Containment & Cleanup: Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust. Carefully sweep the material into a designated waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, following local protocols.
Section 3: The Core Disposal Protocol: A Step-by-Step Guide
This protocol is grounded in the principle that all laboratory-generated chemical waste must be managed in a safe, compliant, and environmentally sound manner.[3] This compound must be disposed of as regulated hazardous waste. Under no circumstances should it be discarded in the regular trash or poured down the sanitary sewer system. [2][3]
Step 1: Waste Determination and Segregation
As a synthetic organic chemical intermediate, Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is classified as hazardous laboratory waste. The critical action at this stage is segregation. Incompatible chemicals, when mixed, can cause violent exothermic reactions, fires, or the release of toxic gases.[8]
Table 2: Chemical Segregation Guidance
| Waste Stream | Incompatible With | Rationale for Segregation |
|---|
| Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate (Solid Waste) | Strong Oxidizing Agents (e.g., nitrates, perchlorates)Strong Acids (e.g., HCl, H₂SO₄)Strong Bases (e.g., NaOH, KOH) | Risk of vigorous, potentially explosive exothermic reactions or degradation into unknown, potentially more hazardous byproducts. |
Action: Designate a specific waste container solely for this compound and other compatible oxadiazole derivatives.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is non-negotiable. Federal and state regulations mandate specific container requirements to prevent leaks and ensure safe handling.[2][3]
-
Select an Appropriate Container:
-
Material: Use a chemically compatible container, with high-density polyethylene (HDPE) being a preferred choice for solids.[3]
-
Condition: The container must be free of damage, leaks, or significant exterior contamination.[2]
-
Closure: It must have a secure, leak-proof lid. The container must be kept closed at all times except when actively adding waste.[3]
-
-
Label the Container Correctly:
-
Obtain a hazardous waste label from your EHS department.
-
Fill it out completely before adding any waste.
-
Required information includes:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate"
-
The date you first add waste to the container (the "Accumulation Start Date").
-
-
The "why" behind meticulous labeling is to ensure that everyone who handles the container, from lab personnel to EHS staff and final disposal vendors, understands its contents and associated hazards.
Step 3: Waste Accumulation
Regulations provide specific rules for the temporary storage of waste in the laboratory, known as a Satellite Accumulation Area (SAA).[3]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. Waste should not be moved from one room to another for storage.[3]
-
Volume Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA. For acutely toxic (P-listed) chemicals, the limit is one quart.[3] While this compound is not P-listed, it is best practice to keep waste volumes to a minimum.
-
Time Limits: Waste containers must be removed from the laboratory within 12 months of the accumulation start date, or within 3 days of reaching the volume limit, whichever comes first.[3][9]
Step 4: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Contact EHS: Once your waste container is full or approaching its time limit, contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.
This final step ensures the waste enters a regulated disposal system, where it will be managed and ultimately treated or disposed of in a licensed facility, fulfilling the laboratory's "cradle-to-grave" responsibility for the chemical.
Section 4: Visual Workflow for Disposal
To clarify the decision-making process, the following diagram outlines the logical flow from waste generation to final handoff.
Caption: Disposal workflow from generation to EHS handoff.
Conclusion
The proper disposal of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate is not merely a procedural task but a fundamental responsibility of the research scientist. By understanding the hazards, following a structured protocol for segregation, containment, and labeling, and partnering with your institution's EHS department, you actively contribute to a safe laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.
References
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Daniels Health (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. UPenn EHRS. [Link]
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U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
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American Chemical Society (ACS). Regulation of Laboratory Waste. ACS. [Link]
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University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. UW-Madison. [Link]
-
ResearchGate. Synthesis, characterization and thermal decomposition mechanism of new 5-amino-3-hydrazinyl-1H-1,2,4-triazole-based energetic materials. ResearchGate. [Link]
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LabNetwork. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, 95% Purity. LabNetwork. [Link]
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ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]
-
Naunyn-Schmiedeberg's Archives of Pharmacology. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Springer. [Link]
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MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
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PubMed. A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]
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PubMed. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed. [Link]
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Essential Protective Measures for Handling Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, a member of the broader class of oxadiazole derivatives, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Hazard Assessment and Corresponding PPE
Based on the available data for analogous compounds, the primary anticipated hazards associated with Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate are:
| Potential Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Dermal Contact | Chemically resistant gloves, Lab coat |
| Serious Eye Irritation | Eye Contact | Chemical splash goggles, Face shield (for larger quantities) |
| Respiratory Irritation | Inhalation of dust/aerosol | N95 or higher-level respirator |
This table summarizes the minimum recommended PPE. The following sections will delve into the specifics of each, emphasizing the rationale behind their selection and use.
Detailed PPE Protocols: A Step-by-Step Guide
Hand Protection: The First Line of Defense
Given the potential for skin irritation, selecting the appropriate gloves is critical. Nitrile or neoprene gloves are preferred for handling many laboratory chemicals due to their resistance to a broad range of substances.[5]
Donning Procedure:
-
Wash and dry hands thoroughly.
-
Select the correct size of gloves.
-
Inspect each glove for any rips, tears, or pinholes.
-
Carefully pull the gloves on, ensuring the cuff of the glove extends over the cuff of your lab coat sleeve.
Doffing Procedure (to avoid cross-contamination):
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide two fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off, turning it inside out and over the first glove.
-
Dispose of the gloves in the designated chemical waste container.
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for serious eye irritation necessitates robust eye protection.[4]
-
Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, offering protection from splashes and fine dust.[6][7][8]
-
Face Shield: When working with larger quantities (e.g., over 1 liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[6] A face shield alone does not provide adequate eye protection.[6]
Body Protection: Preventing Dermal Exposure
A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from potential contamination.[6] For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron over the lab coat.
Respiratory Protection: Guarding Against Inhalation
Given the risk of respiratory irritation from inhaling the powdered form of the compound, respiratory protection is essential.[4]
-
N95 or N100 Respirator: For handling small quantities in a well-ventilated area or a fume hood, a fit-tested N95 or N100 NIOSH-approved respirator is recommended to protect against airborne particles.[5]
-
Full Face-piece Respirator: In situations where there is a risk of vapors, gases, or significant aerosolization, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical steps for safely handling Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate from receipt to disposal.
Caption: Workflow for Safe Handling of Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate.
Operational and Disposal Plans
Spill Response:
In the event of a spill, evacuate the immediate area and prevent others from entering. If safe to do so, and while wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as chemical waste. Ensure the area is well-ventilated during cleanup.
Disposal:
All waste containing Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Logical Relationship of Hazard and Protective Measures
The following diagram illustrates the direct relationship between the identified potential hazards and the prescribed protective measures.
Caption: Hazard to Protective Measure Correlation.
By understanding the "why" behind each piece of personal protective equipment and each step in the handling process, you build a resilient safety culture that protects not only yourself but also your colleagues and your research. Always consult with your institution's Environmental Health and Safety department for specific guidance and training.
References
-
PubChem. Ethyl 5-amino-1,2,4-oxadiazole-3-carboxylate. [Link]
-
PubChem. Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
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ResearchGate. A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
ResearchGate. A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. [Link]
-
ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]
-
MDPI. Synthesis of Oxadiazole Derivatives from Terephthalic Acid. [Link]
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- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
